Z-L-Val-OH
Description
The exact mass of the compound N-Carbobenzyloxy-L-valine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33501. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(2)11(12(15)16)14-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANZBRDGRHNSGZ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1149-26-4 | |
| Record name | Benzyloxycarbonyl-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1149-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(benzyloxycarbonyl)-L-valine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.238 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-CARBOBENZOXY-L-VALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7E8KBA5JX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of N-benzyloxycarbonyl-L-valine (Z-L-Val-OH)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical properties of N-benzyloxycarbonyl-L-valine, commonly known as Z-L-Val-OH. This compound is a crucial building block in peptide synthesis and various pharmaceutical applications. This document outlines its key physical characteristics, detailed experimental protocols for their determination, and a representative workflow for its synthesis.
Core Physical and Chemical Properties
This compound is an N-protected form of the essential amino acid L-valine, where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection is vital for preventing unwanted side reactions during peptide bond formation. It typically appears as a white to off-white or light yellow crystalline powder.
Quantitative Data Summary
The following table summarizes the key quantitative physical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₇NO₄ | |
| Molecular Weight | 251.28 g/mol | |
| Melting Point | 62-64 °C | |
| Optical Rotation [α]²⁰/D | -4.2 ± 0.5° (c=2 in chloroform) | |
| -4° (c=2 in acetic acid) | ||
| Density | ~1.182 - 1.2 g/cm³ | |
| Boiling Point | 414.2 ± 55.0 °C at 760 mmHg (estimated) | |
| pKa | 4.00 ± 0.10 (Predicted) | |
| Solubility | Soluble in Acetic Acid, DMSO (Slightly), Ethanol (Slightly) |
Experimental Protocols
This section details the methodologies for determining the key physical properties of this compound.
Determination of Melting Point
Principle: The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is known (around 62-64 °C), rapidly heat the block to about 10-15 °C below this temperature.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).
-
-
Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.
Determination of Specific Optical Rotation
Principle: Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. The specific rotation is a standardized measure of this property and is an intrinsic characteristic of a chiral substance.
Apparatus:
-
Polarimeter
-
Polarimeter sample tube (typically 1 dm in length)
-
Volumetric flask
-
Analytical balance
-
Sodium lamp (D-line, 589.3 nm)
-
Constant temperature bath (optional, but recommended for high accuracy)
Procedure:
-
Solution Preparation:
-
Accurately weigh a specific amount of this compound (e.g., for a c=2 solution in a 10 mL volumetric flask, weigh 0.2 g).
-
Dissolve the weighed sample in the specified solvent (e.g., chloroform (B151607) or acetic acid) in a volumetric flask.
-
Carefully add the solvent up to the calibration mark, ensuring the solution is homogeneous.
-
Maintain the solution at a constant temperature (e.g., 20°C).
-
-
Polarimeter Calibration:
-
Turn on the polarimeter and allow the sodium lamp to warm up and stabilize.
-
Fill the polarimeter tube with the pure solvent (blank). Ensure there are no air bubbles in the light path.
-
Place the tube in the polarimeter and take a reading. This is the zero or blank reading.
-
-
Sample Measurement:
-
Rinse the polarimeter tube with a small amount of the prepared this compound solution.
-
Fill the tube with the this compound solution, again ensuring no air bubbles are present.
-
Place the sample tube in the polarimeter and measure the observed rotation (α). Take several readings and calculate the average.
-
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula: [α]Tλ = α / (l × c) Where:
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of the light (D for the sodium D-line).
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter tube in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Determination of Solubility
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. For a compound like this compound, its solubility can be determined in various solvents.
Apparatus:
-
Scintillation vials or small flasks with secure caps
-
Analytical balance
-
Magnetic stirrer and stir bars or a shaker bath
-
Constant temperature bath
-
Centrifuge
-
Micropipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure (Gravimetric Method for a given solvent):
-
Sample Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., ethanol) in a vial. The presence of undissolved solid is necessary to ensure a saturated solution.
-
Equilibration: Seal the vial and place it in a constant temperature shaker bath (e.g., at 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the solid to settle. To ensure complete separation of the solid from the liquid, centrifuge the vial at a high speed.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe or a calibrated micropipette.
-
Solvent Evaporation: Transfer the withdrawn supernatant to a pre-weighed vial. Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Quantification: Weigh the vial containing the dried residue. The mass of the dissolved this compound can be determined by subtracting the initial weight of the empty vial.
-
Calculation: The solubility is expressed as the mass of the solute per volume or mass of the solvent (e.g., in g/L or mg/mL).
Workflow and Synthesis
This compound is a key intermediate in the synthesis of peptides and other pharmacologically active molecules. Its synthesis typically involves the protection of the amino group of L-valine.
Synthesis of this compound
A common method for the synthesis of this compound is the Schotten-Baumann reaction, where L-valine is reacted with benzyl (B1604629) chloroformate in the presence of a base.
Below is a Graphviz diagram illustrating the general workflow for the synthesis of this compound.
An In-depth Technical Guide to N-Carbobenzyloxy-L-valine
This technical guide provides a comprehensive overview of N-Carbobenzyloxy-L-valine (Z-L-valine), a crucial reagent in synthetic organic chemistry, particularly in the fields of peptide synthesis and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical structure, properties, synthesis, and applications.
Core Concepts: Chemical Structure and Properties
N-Carbobenzyloxy-L-valine, systematically named (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoic acid, is a derivative of the essential amino acid L-valine.[1] Its structure is characterized by the attachment of a carbobenzyloxy (Cbz or Z) group to the amino group of L-valine.[1][2] This Cbz group serves as a protecting group, rendering the amine less reactive and enabling selective chemical transformations at other parts of the molecule.[2] The controlled removal of the Cbz group, typically via catalytic hydrogenation, is a key feature of its utility.[2]
The compound is a white to off-white crystalline powder.[1][2][3] It is sparingly soluble in water but soluble in organic solvents such as ethanol, acetone, acetic acid, and DMSO.[1][3]
Physicochemical and Spectroscopic Data
Quantitative data for N-Carbobenzyloxy-L-valine is summarized in the tables below. These properties are critical for its application in various experimental settings.
Table 1: Physicochemical Properties of N-Carbobenzyloxy-L-valine
| Property | Value | References |
| Molecular Formula | C₁₃H₁₇NO₄ | [3][4] |
| Molecular Weight | 251.28 g/mol | [2][3][4] |
| Appearance | White to off-white crystalline powder | [1][2][3] |
| Melting Point | 58 - 64 °C | [2][3][5][6][7] |
| Boiling Point | 414.2 ± 55.0 °C at 760 mmHg | [3] |
| Density | ~1.2 g/cm³ | [2][3] |
| Specific Rotation ([α]D) | -4.1° (c=2, glacial acetic acid, 20°C) | [8] |
Table 2: Spectroscopic Data for N-Carbobenzyloxy-L-valine
| Spectroscopy | Data | References |
| ¹H NMR (400MHz, DMSO-d₆) | δ 12.59 (s, 1H), 7.50 (d, J=8.5Hz, 1H), 7.41-7.27 (m, 5H), 5.04 (s, 2H), 3.88 (dd, J=8.5, 6.0Hz, 1H), 2.05 (dq, J=13.4, 6.7Hz, 1H), 0.89 (t, J=6.8Hz, 6H) | [8] |
| ¹³C NMR | Data available upon prediction | [1] |
| IR Spectroscopy | Data not explicitly detailed in search results. | |
| Mass Spectrometry | Data not explicitly detailed in search results. |
Experimental Protocols
Synthesis of N-Carbobenzyloxy-L-valine
The most common method for synthesizing N-Carbobenzyloxy-L-valine involves the reaction of L-valine with benzyl (B1604629) chloroformate in an alkaline solution.[2][3]
Materials:
-
L-valine
-
2M Sodium hydroxide (B78521) solution
-
Sodium carbonate
-
Benzyl chloroformate
-
1,4-Dioxane
-
Concentrated hydrochloric acid
-
Deionized water
Procedure:
-
In a suitable reaction vessel, dissolve L-valine (10 mol), sodium hydroxide solution (5L of 2M), and sodium carbonate (10 mol) in water.[8]
-
Once the L-valine is completely dissolved, cool the solution to below 0°C using an ice bath.[2][8]
-
Prepare a solution of benzyl chloroformate (12 mol) in 1,4-dioxane.[8]
-
Add the benzyl chloroformate solution dropwise to the cooled L-valine solution, ensuring the temperature is maintained below 20°C.[8]
-
Allow the reaction to proceed at room temperature for 8 hours with continuous stirring.[8]
-
After the reaction is complete, extract the mixture with dichloromethane to remove impurities. Discard the organic phase.[8]
-
Cool the remaining aqueous phase to below 10°C.[8]
-
Slowly add concentrated hydrochloric acid dropwise to adjust the pH to 2, which will cause the product to precipitate as a white solid.[8]
-
Stir the mixture at 10°C for 30 minutes to ensure complete precipitation.[8]
-
Filter the solid product, wash it with cold water, and dry it under a vacuum to yield N-Carbobenzyloxy-L-valine.[8]
Applications in Pharmaceutical and Chemical Synthesis
N-Carbobenzyloxy-L-valine is a cornerstone in the synthesis of peptides and pharmaceuticals. Its primary function is to protect the amino group of valine during peptide bond formation, preventing unwanted side reactions.[1]
A significant application is its role as a key intermediate in the production of antiviral drugs such as Valaciclovir and Valganciclovir.[2][3] In the synthesis of Valaciclovir, for instance, Z-L-valine is coupled with Acyclovir.[8]
Visualized Workflows and Logical Relationships
The following diagrams illustrate the synthesis of N-Carbobenzyloxy-L-valine and its subsequent use in a general peptide coupling reaction.
Caption: Synthetic pathway for N-Carbobenzyloxy-L-valine.
Caption: General workflow for using Z-L-valine in dipeptide synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. N-Carbobenzoxy-L-valine | C13H17NO4 | CID 726987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CARBOBENZYLOXY-L-VALINE [chembk.com]
- 6. N-Carbobenzyloxy-L-valine | 1149-26-4 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Page loading... [wap.guidechem.com]
Synthesis procedure for Z-L-Val-OH
An In-depth Technical Guide to the Synthesis of Z-L-Val-OH
This guide provides a comprehensive overview of the synthesis of N-benzyloxycarbonyl-L-valine (this compound), a crucial protected amino acid in peptide synthesis and the development of pharmaceutical intermediates.[1][2] The primary method detailed is the Schotten-Baumann reaction, a robust and widely used procedure for the N-acylation of amines.[3][4][5][6]
Core Synthesis Pathway
The synthesis of this compound is achieved through the reaction of L-valine with benzyl (B1604629) chloroformate (also known as benzyloxycarbonyl chloride, Cbz-Cl) under alkaline conditions.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of L-valine attacks the carbonyl carbon of benzyl chloroformate.[4] An aqueous base, such as sodium hydroxide (B78521) and sodium carbonate, is essential to neutralize the hydrochloric acid byproduct generated during the reaction, which drives the equilibrium towards the formation of the amide product.[3][5][7]
The carbobenzyloxy (Cbz or Z) group serves as a critical protecting group for the amine functionality of L-valine.[1] This protection prevents the highly nucleophilic amine from participating in unwanted side reactions during subsequent steps in a larger synthetic sequence, such as peptide bond formation.[1][8] The Cbz group is stable under various conditions but can be readily removed when needed, typically through catalytic hydrogenation.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data from a representative synthesis protocol for this compound.[7]
| Parameter | Value |
| Reactants | |
| L-Valine | 1.17 kg (10 mol) |
| 2M Sodium Hydroxide | 5 L |
| Sodium Carbonate | 1.06 kg (10 mol) |
| Benzyl Chloroformate | 2.05 kg (12 mol) in 1,4-dioxane |
| Product | |
| Yield | 93.7% (2.35 kg) |
| Purity (HPLC) | 99.6% |
| Specific Rotation [α]20D | -4.1° (c=2, glacial acetic acid) |
| Melting Point | 62-64 °C |
| Spectroscopic Data | |
| ¹H NMR (400MHz, DMSO-d₆) | δ 12.59 (s, 1H), 7.50 (d, J=8.5Hz, 1H), 7.41-7.27 (m, 5H), 5.04 (s, 2H), 3.88 (dd, J=8.5, 6.0Hz, 1H), 2.05 (dq, J=13.4, 6.7Hz, 1H), 0.89 (t, J=6.8Hz, 6H) |
Experimental Protocol
This section details the step-by-step methodology for the synthesis of this compound.[7]
Materials:
-
L-Valine
-
2M Sodium Hydroxide solution
-
Sodium Carbonate
-
Benzyl Chloroformate
-
1,4-Dioxane
-
Concentrated Hydrochloric Acid
-
Deionized Water
Procedure:
-
Dissolution of L-Valine: In a 20L reaction vessel, combine L-valine (1.17 kg, 10 mol), 2 mol/L sodium hydroxide solution (5 L), and sodium carbonate (1.06 kg, 10 mol). Stir the mixture until the L-valine is completely dissolved.
-
Cooling: Lower the temperature of the resulting solution to below 0°C using an appropriate cooling bath.
-
Addition of Benzyl Chloroformate: Prepare a solution of benzyl chloroformate (2.05 kg, 12 mol) in 1,4-dioxane. Add this solution dropwise to the cooled L-valine solution while vigorously stirring. It is critical to maintain the internal temperature of the reaction mixture below 20°C throughout the addition.
-
Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 8 hours.
-
Work-up (Extraction): After the reaction period, add dichloromethane (2.5 L) to the mixture and perform an extraction. Separate the layers and discard the organic phase.
-
Acidification and Precipitation: Cool the remaining aqueous phase to below 10°C. Slowly add concentrated hydrochloric acid dropwise until the pH of the solution reaches 2. A large amount of white solid will precipitate.
-
Isolation and Drying: Stir the slurry at 10°C for 30 minutes. Isolate the precipitated solid by filtration. Wash the solid thoroughly with water and then dry it under vacuum to yield the final product, white N-Carbobenzyloxy-L-valine.
Visualizations
The following diagrams illustrate the key chemical transformation and the experimental workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. Cbz-L-Valine (Cbz -Val-OH) BP EP USP CAS 1149-26-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. grokipedia.com [grokipedia.com]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. byjus.com [byjus.com]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. Page loading... [guidechem.com]
- 8. N-((Benzyloxy)carbonyl)-N-methyl-L-valine | 42417-65-2 | Benchchem [benchchem.com]
The Core Role of the Benzyloxycarbonyl (Z) Protecting Group
An In-depth Technical Guide on the Mechanism of Action of Z-L-Val-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of N-benzyloxycarbonyl-L-valine (this compound) in peptide synthesis. This compound is a crucial building block, particularly in liquid-phase peptide synthesis (LPPS), where the benzyloxycarbonyl (Z or Cbz) group serves as a well-established protecting group for the α-amino functionality of the valine residue.
In peptide synthesis, the selective formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another is paramount. This requires the temporary blocking of the reacting amino group of the N-terminal amino acid to prevent undesirable side reactions, such as self-polymerization. The benzyloxycarbonyl group in this compound fulfills this critical role.
The Z-group is a urethane-type protecting group, which is known for its ability to suppress racemization during the activation of the carboxyl group, a significant advantage in maintaining the stereochemical integrity of the resulting peptide.[1][2] Z-protected amino acids are often stable, crystalline solids, which facilitates their handling and purification.[3]
Mechanism of Amine Protection
The introduction of the Z-group onto the L-valine proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of benzyl (B1604629) chloroformate (Cbz-Cl). This reaction is typically carried out under basic conditions to neutralize the liberated hydrochloric acid.[4]
Peptide Bond Formation: The Coupling Process
Once the N-terminus of L-valine is protected, its carboxyl group must be activated to facilitate the formation of a peptide bond with the free amino group of the next amino acid in the sequence.
Activation and Coupling Mechanism using DCC/HOBt
A widely used method for carboxyl activation involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt).[2][5]
The mechanism involves the following key steps:
-
Formation of an O-acylisourea intermediate: The carboxyl group of this compound attacks the central carbon of DCC, forming a highly reactive O-acylisourea intermediate.
-
Formation of the HOBt ester: This intermediate is prone to racemization and can undergo intramolecular rearrangement to a stable N-acylurea. HOBt acts as a nucleophile, reacting with the O-acylisourea to form a less reactive but still activated HOBt-ester. This step is crucial for suppressing racemization.[2][6]
-
Peptide bond formation: The free amino group of the C-terminal amino acid then attacks the carbonyl carbon of the HOBt-ester, forming the desired peptide bond and releasing HOBt. The byproduct of DCC, N,N'-dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by filtration.[5]
References
Solubility Profile of N-Cbz-L-valine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-Cbz-L-valine, a critical intermediate in peptide synthesis and drug development. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document summarizes known solubility characteristics, details experimental protocols for solubility determination, and provides a visual workflow for these procedures.
Quantitative Solubility Data
Despite a thorough review of available scientific literature and chemical databases, specific quantitative solubility data (e.g., in g/100 mL or mol/L at various temperatures) for N-Cbz-L-valine in a range of common organic solvents remains largely unpublished. The information available is primarily qualitative. The following table summarizes the reported qualitative solubility of N-Cbz-L-valine.
| Solvent | Chemical Class | Reported Solubility |
| Ethanol | Alcohol | Soluble[1], Highly Soluble[2] |
| Methanol | Alcohol | Highly Soluble[2], Slightly Soluble[3] |
| Acetone | Ketone | Soluble[1] |
| Acetic Acid | Carboxylic Acid | Soluble[4][5] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Slightly Soluble[3][4][5] |
| Dimethylformamide (DMF) | Amide | Soluble (in the presence of acids and a tertiary base)[6] |
| Chloroform | Halogenated Alkane | Slightly Soluble[3] |
| Dichloromethane | Halogenated Alkane | Soluble[7] |
| Tetrahydrofuran (THF) | Ether | Soluble[7] |
| Water | Protic Solvent | Sparingly Soluble[1], Moderately Soluble[2] |
| Ether | Ether | Insoluble[8] |
Note: Conflicting reports on the degree of solubility exist for some solvents, highlighting the need for standardized experimental determination.
Experimental Protocols for Solubility Determination
The following section details a standardized experimental protocol for determining the solubility of N-Cbz-L-valine in an organic solvent. This protocol is a synthesized methodology based on established gravimetric and isothermal equilibrium techniques.
Objective
To determine the saturation solubility of N-Cbz-L-valine in a selected organic solvent at a specific temperature.
Materials and Equipment
-
N-Cbz-L-valine (purity >99%)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Calibrated digital thermometer
-
Analytical balance (readable to 0.1 mg)
-
Glass vials with screw caps
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks
-
Pipettes
-
Evaporating dish or pre-weighed vials
-
Vacuum oven
Gravimetric Method Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of N-Cbz-L-valine to a glass vial containing a known volume of the selected organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing.
-
-
Sample Collection and Filtration:
-
Once equilibrium is established, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette or syringe.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporating dish or vial containing the filtered solution in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the N-Cbz-L-valine (a temperature below its melting point of 62-64°C is recommended).
-
Once the solvent is completely evaporated, cool the container to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the container with the dried N-Cbz-L-valine residue on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved N-Cbz-L-valine by subtracting the initial weight of the empty container from the final weight of the container with the dried residue.
-
The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the solute by the volume of the solvent used.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of N-Cbz-L-valine solubility.
References
- 1. Page loading... [guidechem.com]
- 2. Cbz-L-Valine (Cbz -Val-OH) BP EP USP CAS 1149-26-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. Cbz-N-methyl-L-valine [chembk.com]
- 4. N-Carbobenzyloxy-L-valine - Safety Data Sheet [chemicalbook.com]
- 5. N-Carbobenzyloxy-L-valine | 1149-26-4 [chemicalbook.com]
- 6. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy Cbz-N-methyl-L-valine (EVT-247538) | 42417-65-2 [evitachem.com]
- 8. chembk.com [chembk.com]
Spectroscopic Profile of Z-L-Valine-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Z-L-Valine-OH (N-Benzyloxycarbonyl-L-valine), a critical building block in peptide synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.
Spectroscopic Data Summary
The empirical formula for Z-L-Valine-OH is C₁₃H₁₇NO₄, and its molecular weight is 251.28 g/mol .[1] Its unique structure gives rise to a characteristic spectroscopic fingerprint, which is invaluable for its identification and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of Z-L-Valine-OH in solution.
¹H NMR Data
The proton NMR spectrum of Z-L-Valine-OH exhibits characteristic signals corresponding to the protons of the valine residue and the benzyloxycarbonyl protecting group.[2] The aromatic protons of the benzyl (B1604629) group typically appear in the downfield region, while the aliphatic protons of the valine moiety are found in the upfield region.
| Proton | Chemical Shift (δ) ppm | Multiplicity |
| Phenyl (C₆H₅) | ~7.35 | Multiplet |
| Benzyl (CH₂) | ~5.11 | Singlet |
| α-CH (Valine) | ~4.28 | Doublet |
| β-CH (Valine) | ~2.15 | Multiplet |
| γ-CH₃ (Valine) | ~0.95 | Doublet |
| NH | ~5.3 | Doublet |
| OH (Carboxylic Acid) | Broad Signal | Singlet |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon | Chemical Shift (δ) ppm |
| Carbonyl (C=O, Carboxylic Acid) | ~175 |
| Carbonyl (C=O, Carbamate) | ~157 |
| Aromatic (C₆H₅) | ~128-136 |
| Benzyl (CH₂) | ~67 |
| α-CH (Valine) | ~60 |
| β-CH (Valine) | ~31 |
| γ-CH₃ (Valine) | ~19, ~18 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
The IR spectrum of Z-L-Valine-OH displays characteristic absorption bands for its key functional groups, including the N-H and C=O bonds of the carbamate (B1207046) and the carboxylic acid, as well as the aromatic C-H bonds.[2]
| Functional Group | Vibrational Mode | **Wavenumber (cm⁻¹) ** |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |
| N-H (Carbamate) | Stretching | ~3300 |
| C-H (Aromatic) | Stretching | ~3100-3000 |
| C-H (Aliphatic) | Stretching | ~2960 |
| C=O (Carboxylic Acid) | Stretching | ~1715 |
| C=O (Carbamate) | Stretching | ~1690 |
| C=C (Aromatic) | Stretching | ~1600, ~1495 |
| N-H (Carbamate) | Bending | ~1530 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Z-L-Valine-OH. The mass spectrum typically shows the molecular ion peak [M]⁺ or related adducts, along with characteristic fragment ions.
| m/z | Relative Intensity | Assignment |
| 251 | Moderate | [M]⁺ (Molecular Ion) |
| 162 | High | [M - C₆H₅CH₂O]⁺ |
| 108 | High | [C₆H₅CH₂OH]⁺ |
| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of organic compounds like Z-L-Valine-OH.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation : The data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition : A standard one-pulse experiment is typically used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. A larger number of scans is usually required due to the low natural abundance of ¹³C.
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For solid samples, a small amount of the compound can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
-
Instrumentation : An FTIR spectrometer is used to acquire the spectrum.
-
Data Acquisition : A background spectrum of the empty sample holder (or pure KBr for pellets) is first recorded. Then, the sample spectrum is acquired. The instrument records an interferogram, which is then Fourier transformed to produce the final IR spectrum.
-
Data Processing : The final spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[3] For direct infusion, the sample is dissolved in a suitable volatile solvent.
-
Ionization : Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. EI often leads to extensive fragmentation, providing structural information, while ESI typically yields the molecular ion.
-
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Visualizations
The following diagrams illustrate the general workflows and relationships in the spectroscopic analysis of Z-L-Valine-OH.
References
The Enduring Guardian: A Technical Guide to the Carbobenzyloxy Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The carbobenzyloxy (Cbz or Z) group holds a seminal position in the field of organic chemistry, particularly in the art and science of peptide synthesis. Introduced in 1932 by Max Bergmann and his postdoctoral associate Leonidas Zervas, the Cbz group was the first reliably removable protecting group for amines, revolutionizing the synthesis of peptides and paving the way for the development of complex synthetic biomolecules.[1][2] Its discovery enabled the controlled, stepwise assembly of amino acids, a feat that was previously unachievable.[1][3] This in-depth guide provides a comprehensive overview of the Cbz protecting group, from its historical roots to detailed experimental protocols and quantitative data, tailored for the modern researcher.
Core Principles and Historical Context
Prior to the 1930s, the synthesis of peptides was a formidable challenge due to the difficulty in selectively forming amide bonds without uncontrolled polymerization or side reactions.[4] The innovation of Bergmann and Zervas was to temporarily mask the highly nucleophilic amine group of an amino acid as a carbamate. This was achieved by reacting the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl), a reagent first prepared by Zervas.[2] The resulting Cbz-protected amino acid was stable enough to undergo coupling reactions at its carboxylic acid terminus. Crucially, the Cbz group could then be selectively removed under mild conditions, regenerating the free amine for the next coupling step.[3][5] This groundbreaking work laid the foundation for modern peptide chemistry and the subsequent development of other iconic protecting groups like Boc and Fmoc.[1][6]
The original synthesis of benzyl chloroformate involved the reaction of benzyl alcohol with phosgene.[2][7][8] This method, while effective, poses significant safety risks due to the high toxicity of phosgene.[2] Modern, non-phosgene synthetic routes have since been developed.[9]
Mechanism of Protection and Deprotection
The introduction of the Cbz group proceeds via a nucleophilic acyl substitution reaction. The amine attacks the electrophilic carbonyl carbon of benzyl chloroformate, with a base typically added to neutralize the hydrochloric acid byproduct.[3][10]
The most common and distinguishing method for the removal of the Cbz group is catalytic hydrogenolysis.[3][11][12] In the presence of a palladium catalyst (typically palladium on carbon, Pd/C) and a hydrogen source, the benzylic C-O bond is cleaved, releasing the free amine, toluene, and carbon dioxide.[11][13] This deprotection method is notably mild and occurs at a neutral pH.[12]
Alternatively, the Cbz group can be cleaved under strong acidic conditions, such as with hydrogen bromide in acetic acid (HBr/AcOH), although these conditions are harsher and may affect other acid-labile functionalities.[6][12]
Quantitative Data Summary
The efficiency of Cbz protection and deprotection is influenced by the substrate, reagents, and reaction conditions. The following tables summarize quantitative data from various experimental protocols.
| Substrate | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| Generic Amine | Cbz-Cl (1.05 eq), Water | Water | 0.03-0.17 | ~95 | |
| Generic Amine | Cbz-Cl (1.5 eq), NaHCO₃ (2.0 eq) | THF/H₂O (2:1) | 20 | 90 | [3][6] |
| Generic Amine | Cbz-Cl (1 mmol), PEG-400 (0.5 mL) | PEG-400 | 0.5-2 | 90-96 | [14] |
| 1,2,3,6-tetrahydropyridine | Cbz-Cl (1.0 eq), 3N NaOH (1.1 eq) | Water | 3 | - |
Table 1: Representative Cbz Protection Protocols and Yields
| Substrate | Catalyst/Reagent | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cbz-protected Amine | 10% Pd/C (5-10 mol%) | H₂ (1 atm) | Methanol (B129727) | Room Temp | 1 | ~95 | [15] |
| Cbz-protected Amine | 10% Pd/C | Ammonium (B1175870) Formate (B1220265) | Methanol | Reflux | 1-2 | >90 | [15] |
| Cbz-protected Amine | 5% Pd/C | H₂ (1 atm) | Methanol | 60 | 40 | - | [3][15] |
| N-Cbz Aniline | 10% Pd/C (10 wt%) | NaBH₄ (1 eq) | Methanol | Room Temp | 0.08 | 98 | [16] |
| Cbz-protected Peptide | 33% HBr in Acetic Acid | - | HBr/AcOH | Room Temp | 0.33 | - | [6] |
Table 2: Common Cbz Deprotection Protocols and Yields
Experimental Protocols
Protocol 1: General Procedure for N-Cbz Protection of an Amine
This protocol is a generalized procedure for the N-protection of an amine using benzyl chloroformate under aqueous conditions.[3][6]
Materials:
-
Amine (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.5 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the amine (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.5 eq) to the cooled solution.
-
Stir the reaction mixture at 0 °C for 20 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to yield the Cbz-protected amine. A reported yield for this type of reaction is approximately 90%.[3][6]
Protocol 2: General Procedure for Cbz Deprotection via Catalytic Hydrogenolysis
This protocol describes the removal of the Cbz group using palladium on carbon and hydrogen gas.[3][12]
Materials:
-
Cbz-protected amine (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol (or other suitable solvent like ethanol (B145695) or ethyl acetate)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve the Cbz-protected amine in a suitable solvent such as methanol.
-
Carefully add 10% Pd/C to the solution.
-
Place the reaction mixture under an atmosphere of hydrogen gas.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 3: General Procedure for Cbz Deprotection via Transfer Hydrogenolysis
This protocol avoids the use of hydrogen gas by employing a hydrogen donor.[12]
Materials:
-
Cbz-protected amine (1.0 eq)
-
Palladium on carbon (Pd/C)
-
Ammonium formate (or other hydrogen donor like triethylsilane)
-
Methanol (or ethanol)
Procedure:
-
Dissolve the Cbz-protected amine in methanol or ethanol.
-
Add Pd/C to the solution.
-
Add the hydrogen donor (e.g., ammonium formate).
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction as described in the previous protocol.
-
Upon completion, filter the reaction mixture through Celite and concentrate the filtrate to yield the deprotected amine.
Visualizing the Chemistry of the Cbz Group
The following diagrams illustrate the key processes and historical development related to the carbobenzyloxy protecting group.
References
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Ch27 : Peptide synthesis [chem.ucalgary.ca]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. Carbobenzoxy Chloride [drugfuture.com]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. Solved The carbobenzyloxy (Cbz) group has been used | Chegg.com [chegg.com]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. benchchem.com [benchchem.com]
- 13. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Z-L-Val-OH as a chiral building block in synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Carbobenzyloxy-L-valine, commonly abbreviated as Z-L-Val-OH, is a pivotal chiral building block in modern organic synthesis, particularly in the realms of peptide synthesis and the development of complex pharmaceutical agents. The introduction of the benzyloxycarbonyl (Z or Cbz) protecting group to the alpha-amino functionality of L-valine allows for precise control over its reactivity, enabling chemists to selectively form peptide bonds and construct intricate molecular architectures with high stereochemical fidelity. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, tailored for professionals in research and drug development.
Synthesis of this compound
The most prevalent and well-established method for the synthesis of this compound is the Schotten-Baumann reaction. This involves the acylation of the amino group of L-valine with benzyl (B1604629) chloroformate under alkaline conditions.[1][2]
General Reaction Scheme
The reaction proceeds via the nucleophilic attack of the deprotonated amino group of L-valine on the electrophilic carbonyl carbon of benzyl chloroformate. The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.
Caption: General schematic of the Schotten-Baumann synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
L-Valine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃)
-
Anhydrous tetrahydrofuran (B95107) (THF) or dioxane (optional)
-
Ethyl acetate
-
Hydrochloric acid (for acidification)
-
Water
Procedure:
-
Dissolve L-valine in an aqueous solution of sodium hydroxide or sodium carbonate. The pH of the solution should be maintained between 9 and 10 to ensure the amino group is deprotonated for nucleophilic attack while minimizing the hydrolysis of benzyl chloroformate.[1]
-
Cool the solution to 0-5°C in an ice bath to control the exothermic nature of the reaction.[3]
-
Slowly add benzyl chloroformate to the stirred solution. The reaction progress can be monitored by thin-layer chromatography (TLC).[1]
-
Continue stirring the reaction mixture at a low temperature for several hours until the reaction is complete.
-
After the reaction is complete, wash the aqueous solution with an organic solvent like ether to remove any unreacted benzyl chloroformate.
-
Carefully acidify the aqueous layer with a dilute solution of hydrochloric acid to a pH of approximately 2-3. This will precipitate the this compound product.
-
Collect the precipitate by filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.[3]
Optimization and Data
Key parameters for optimizing the synthesis of this compound include careful control of pH, temperature, and the use of anhydrous co-solvents to reduce side reactions.[1][3]
| Parameter | Value | Reference(s) |
| Purity | ≥99.0% (HPLC) | [3][4] |
| Melting Point | 62-64 °C | [3][5] |
| Appearance | White to off-white crystalline powder | [3][6] |
| Enantiomeric Purity | >99.0% ee | [4] |
| Optical Rotation | [α]20/D −4.2±0.5°, c = 2 in chloroform |
Physicochemical and Spectroscopic Data
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₇NO₄ | [6][7] |
| Molecular Weight | 251.28 g/mol | [3][7] |
| CAS Number | 1149-26-4 | [3][6] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum of this compound in CDCl₃ shows characteristic signals for the aromatic protons of the benzyl group, the methine proton of the valine backbone, and the methyl protons of the isopropyl group.
-
¹³C NMR: The carbon NMR spectrum provides signals for the carbonyl carbons of the carbamate (B1207046) and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the valine residue.
-
IR Spectroscopy: The infrared spectrum exhibits characteristic absorption bands for the N-H, C=O (urethane and carboxylic acid), and aromatic C-H bonds.
-
Mass Spectrometry: GC-MS analysis shows a characteristic fragmentation pattern.[7]
This compound in Peptide Synthesis
This compound is a cornerstone in peptide synthesis, where the Cbz group serves as a temporary protecting group for the α-amino function. This allows for the activation of the carboxyl group and its subsequent coupling to the amino group of another amino acid without self-polymerization. The Cbz group is stable under various coupling conditions but can be readily removed by catalytic hydrogenation.[3]
Role in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, Z-protected amino acids can be utilized, although the Fmoc/tBu strategy is more common for routine synthesis.[8][9][10] However, the principles of using a protected amino acid remain the same.
Caption: Simplified workflow of a solid-phase peptide synthesis cycle.
Example Protocol: Dipeptide Synthesis using this compound
This protocol outlines the solution-phase synthesis of a dipeptide, Z-Val-Gly-OMe, as an illustrative example.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC) or another coupling agent
-
N-Methylmorpholine (NMM) or another base
-
Dichloromethane (DCM) or another suitable solvent
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
In a separate flask, suspend H-Gly-OMe·HCl in DCM and add one equivalent of NMM to neutralize the hydrochloride and free the amine.
-
Add the this compound solution to the H-Gly-OMe solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
The dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.
-
The filtrate is then washed successively with dilute acid, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude dipeptide.
-
The product can be purified by chromatography or recrystallization.
Applications in Drug Development
The chirality and protected nature of this compound make it a valuable intermediate in the synthesis of various pharmaceuticals. Its defined stereochemistry is crucial for the biological activity of the final drug molecule.
A notable application is in the synthesis of the antiviral prodrug, Valacyclovir.[5][11] Valacyclovir is the L-valyl ester of acyclovir, and its synthesis involves the coupling of a protected valine derivative, such as this compound, with acyclovir. This modification enhances the oral bioavailability of the parent drug.
Caption: Simplified pathway for the synthesis of Valacyclovir using this compound.
Conclusion
This compound is a fundamental chiral building block that provides chemists with the tools to construct complex and stereochemically defined molecules. Its straightforward synthesis, well-defined properties, and versatility in peptide synthesis and drug development underscore its importance in both academic research and the pharmaceutical industry. The protocols and data presented in this guide offer a solid foundation for the effective utilization of this compound in a variety of synthetic applications.
References
- 1. N-((Benzyloxy)carbonyl)-N-methyl-L-valine | 42417-65-2 | Benchchem [benchchem.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. N-Carbobenzoxy-L-valine 1149-26-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [guidechem.com]
- 7. N-Carbobenzoxy-L-valine | C13H17NO4 | CID 726987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. digital.csic.es [digital.csic.es]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
The Pivotal Role of N-Protected Valine Derivatives in Biochemical Research and Drug Discovery: A Technical Guide
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Biochemical Functions and Applications of N-Protected Valine Derivatives.
N-protected valine derivatives are fundamental tools in the fields of biochemistry and pharmaceutical development. The strategic addition of a protecting group to the nitrogen atom of the amino acid valine allows for precise control over its reactivity, making it an invaluable component in the synthesis of complex peptides, enzyme inhibitors, and therapeutic agents. This technical guide provides an in-depth exploration of the biochemical functions of these derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of their roles in key biological pathways.
Core Applications in Peptide Synthesis and Drug Design
The primary and most established function of N-protected valine derivatives is in solid-phase peptide synthesis (SPPS). Protecting groups such as Fluorenylmethyloxycarbonyl (Fmoc), tert-Butoxycarbonyl (Boc), and Carbobenzyloxy (Cbz) are employed to prevent unwanted side reactions at the valine's amino group during the stepwise elongation of a peptide chain. This control is crucial for the synthesis of peptides with defined sequences and biological activities.
Beyond their role as building blocks, these derivatives are integral to the development of potent and specific therapeutic agents. Their chiral nature is leveraged in asymmetric synthesis to produce enantiomerically pure drugs.[1] Furthermore, N-protected valine moieties are incorporated into the structures of various enzyme inhibitors and are key intermediates in the synthesis of antiviral and anticancer drugs.
Enzyme Inhibition: A Key Therapeutic Strategy
N-protected valine derivatives have been successfully utilized to design inhibitors for several classes of enzymes, including proteases and esterases. The valine side chain can interact with the enzyme's active site, while the N-terminal protecting group can be modified to enhance binding affinity and selectivity.
Butyrylcholinesterase (BChE) Inhibition
Several studies have identified Fmoc-amino acids, including Fmoc-L-valine, as selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[2][3] The bulky Fmoc group is thought to contribute significantly to the binding affinity.
| Compound/Derivative | Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ | Reference(s) |
| Fmoc-L-Valine | Butyrylcholinesterase (BChE) | 130 ± 20 µM | - | [2] |
| Fmoc-Dipeptides (e.g., Fmoc-Leu-Leu-O⁻) | Butyrylcholinesterase (BChE) | Lower Kᵢ than Fmoc-amino acids | - | [4] |
Protease Inhibition
N-protected valine derivatives are common motifs in protease inhibitors, including those targeting viral proteases essential for viral replication. For instance, derivatives have been designed to inhibit the SARS-CoV-2 main protease (Mᵖʳᵒ or 3CLᵖʳᵒ).
| Compound/Derivative | Target Enzyme | IC₅₀ | Reference(s) |
| MPI105 (dipeptide inhibitor with N-terminal modification) | SARS-CoV-2 Main Protease (Mᵖʳᵒ) | 0.039 µM | [5] |
| Valine-curcumin conjugate (Val-Cur) | - | Higher inhibition of HepG2 cells at <25 µmol/L than curcumin | |
| N-arylanthranilic acid derivatives | Cathepsin V and L | Strong inhibition | [6] |
Role in Antiviral Drug Development
A significant application of N-protected valine derivatives is in the synthesis of antiviral prodrugs. The L-valine ester of acyclovir, known as Valacyclovir, demonstrates significantly improved oral bioavailability compared to its parent drug.[7] This is a classic example of how attaching a valine moiety can enhance the pharmacokinetic properties of a therapeutic agent. N-Carbobenzyloxy-L-valine is a key intermediate in the synthesis of such antiviral drugs.[8]
| Compound/Derivative | Virus Target | EC₅₀ | Reference(s) |
| Valacyclovir (prodrug of Acyclovir) | Herpes Simplex Virus (HSV) | - | [7][9] |
| GSK983 (N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide) | Broad-spectrum (Adenovirus, Polyoma virus, HPV, EBV) | 5–20 nM | [10] |
| Ebselen | SARS-CoV-2 | 4.67 µM | [11] |
Anticancer Applications
Researchers have explored the incorporation of N-protected valine derivatives into novel anticancer agents. These compounds can be designed to target specific pathways or enzymes involved in cancer cell proliferation and survival.
| Compound/Derivative | Cell Line | IC₅₀ | Reference(s) |
| Novel 3,6-diunsaturated 2,5-diketopiperazine derivative (Compound 11) | A549 (lung carcinoma) | 1.2 µM | [12] |
| Novel 3,6-diunsaturated 2,5-diketopiperazine derivative (Compound 11) | Hela (cervical cancer) | 0.7 µM | [12] |
| D-proline-incorporated wainunuamide | HeLa (cervical cancer) | 31.75 µg/ml | [13] |
| Synthetic wainunuamide | HeLa (cervical cancer) | 20.58 µg/ml | [13] |
| Zelkovamycin analogues (21-23) | Huh-7 (liver cancer) | > 50 µM | [14] |
Signaling Pathways
While N-protected valine derivatives are primarily recognized for their roles in synthesis and direct enzyme inhibition, they are components of molecules that modulate critical cellular signaling pathways. For example, the parent amino acid, L-valine, is known to activate the mTOR signaling pathway, a central regulator of cell growth and proliferation.[1] By incorporating valine derivatives into drug candidates, it is possible to influence these pathways.
Experimental Protocols
General Protocol for IC₅₀ Determination of an Enzyme Inhibitor
This protocol provides a general framework for determining the concentration of an N-protected valine derivative that inhibits 50% of a target enzyme's activity.
-
Preparation of Reagents:
-
Prepare a stock solution of the N-protected valine derivative inhibitor in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the inhibitor stock solution.
-
Prepare a solution of the target enzyme in an appropriate assay buffer.
-
Prepare a solution of the enzyme's substrate.
-
-
Assay Procedure:
-
In a microplate, add the enzyme solution to wells containing the different concentrations of the inhibitor and control wells (with solvent only).
-
Incubate the enzyme and inhibitor for a specific period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Normalize the rates relative to the control (100% activity).
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[15]
-
Plaque Reduction Assay for Antiviral Activity
This assay is used to determine the concentration of a compound required to reduce the number of viral plaques by 50% (EC₅₀).[16][17]
-
Cell Culture and Infection:
-
Seed susceptible host cells in a multi-well plate and grow to confluency.
-
Prepare serial dilutions of the N-protected valine derivative.
-
Infect the cell monolayers with a known amount of virus in the presence of the different compound dilutions.
-
-
Plaque Formation:
-
After a viral adsorption period, remove the virus-containing medium and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or Avicel) to restrict virus spread.
-
Incubate the plates for several days to allow for the formation of plaques (zones of cell death).
-
-
Quantification:
-
Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Plot the percentage of plaque reduction against the logarithm of the compound concentration and fit to a dose-response curve to determine the EC₅₀ value.
-
Cell-Based Assay for mTORC1 Signaling
This protocol outlines a method to assess the effect of compounds on the mTORC1 signaling pathway by measuring the phosphorylation of a downstream target, S6 Kinase (S6K).[18]
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., MCF-7) in a multi-well plate and allow cells to attach.
-
Starve the cells of serum to reduce basal mTORC1 activity.
-
Treat the cells with the N-protected valine derivative for a specified time.
-
Stimulate the mTORC1 pathway with an agonist (e.g., insulin (B600854) or amino acids).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to release intracellular proteins.
-
Determine the total protein concentration in each lysate.
-
-
Detection of Phosphorylated S6K:
-
Use an immunoassay, such as an ELISA or a bead-based assay (e.g., AlphaScreen), with antibodies specific for phosphorylated S6K (at Thr389) and total S6K.
-
-
Data Analysis:
-
Normalize the phosphorylated S6K signal to the total S6K signal for each sample.
-
Compare the levels of phosphorylated S6K in treated cells to control cells to determine the effect of the compound on mTORC1 signaling.
-
Conclusion
N-protected valine derivatives are more than just protected amino acids for synthesis; they are versatile molecules at the heart of numerous biochemical investigations and drug discovery programs. Their ability to serve as chiral synthons, key components of enzyme inhibitors, and precursors for bioavailable drugs underscores their importance. The continued exploration of novel N-protected valine derivatives and their conjugates will undoubtedly lead to the development of new and improved therapeutics for a wide range of diseases.
Experimental Workflows and Logical Relationships
References
- 1. assaygenie.com [assaygenie.com]
- 2. Evaluating Fmoc-amino acids as selective inhibitors of butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating Fmoc-amino acids as selective inhibitors of butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 5. SARS-CoV-2 Main Protease Inhibitors That Leverage Unique Interactions with the Solvent Exposed S3 Site of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New inhibitors of cathepsin V impair tumor cell proliferation and elastin degradation and increase immune cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. nbinno.com [nbinno.com]
- 9. Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Potential SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ias.ac.in [ias.ac.in]
- 14. mdpi.com [mdpi.com]
- 15. courses.edx.org [courses.edx.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Stability of Z-L-Val-OH under Acidic and Basic Conditions
Executive Summary
N-benzyloxycarbonyl-L-valine (this compound) is a critical N-protected amino acid widely utilized in peptide synthesis and the development of complex pharmaceutical intermediates. The stability of the benzyloxycarbonyl (Cbz or Z) protecting group is a paramount consideration, dictating its compatibility with various reaction conditions. This technical guide provides a comprehensive analysis of the stability of this compound under both acidic and basic environments. It consolidates data on degradation pathways, presents quantitative stability data through a summary of deprotection conditions, and offers detailed experimental protocols for assessing stability.
General Stability Profile of the Cbz Group
The Cbz group is renowned for its robustness, offering stability against a range of chemical conditions. It is generally stable in basic and mildly acidic environments, making it orthogonal to many other protecting groups used in organic synthesis.[1][2] Its primary liabilities are cleavage under strong acidic conditions (acidolysis) and catalytic hydrogenolysis.[1][3] This profile makes it an excellent choice for protecting the amine functionality of L-valine during multi-step synthetic sequences.
Stability Under Acidic Conditions
While the Cbz group can tolerate some acidic conditions, it is susceptible to cleavage by strong acids.[1] This degradation is not an uncontrolled decomposition but the basis for a common deprotection strategy.
Mechanism of Acid-Catalyzed Cleavage
The acid-catalyzed cleavage of the Cbz group proceeds via protonation of the carbamate (B1207046) oxygen, followed by nucleophilic attack (often SN2-type) by a conjugate base, or unimolecular decomposition. This process results in the release of the free amine, carbon dioxide, and a benzyl (B1604629) cation, which is subsequently trapped.[1]
Quantitative Data: Conditions for Acidic Cleavage
Direct kinetic studies on this compound degradation are not extensively published; however, the conditions required for its complete deprotection serve as quantitative indicators of its instability under specific acidic environments. High yields of the deprotected amine confirm the lability of the Cbz group under these conditions.
| Reagent/System | Solvent | Temperature | Time | Outcome/Yield | Reference |
| 33% HBr | Acetic Acid | Room Temp. | 1-2 h | >90% Deprotection | [3] |
| Isopropanol HCl (IPA·HCl) | IPA | 65-75°C | 4 h | Effective Deprotection | [4] |
| Aluminum Chloride (AlCl₃) | 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | Room Temp. | 1-3 h | >95% Deprotection | [3][5] |
Experimental Protocol: Acid Stability Challenge
This protocol is adapted from established methods for Cbz deprotection and can be used to assess the stability of this compound under harsh acidic conditions.[4]
Objective: To determine the rate of this compound cleavage under strong acidolysis conditions.
Materials:
-
This compound
-
Isopropanol Hydrochloride (IPA·HCl) solution
-
Ethyl Acetate
-
Nitrogen gas
-
Reaction vessel with temperature control and stirring
-
Analytical equipment (e.g., HPLC, LC-MS)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add this compound (e.g., 1.0 g).
-
Reagent Addition: Under a nitrogen atmosphere, add the IPA·HCl solution (e.g., 20 mL) at ambient temperature (20-30°C) and stir for 15 minutes.
-
Heating: Heat the reaction mixture to a set temperature (e.g., 70°C).
-
Monitoring: Withdraw aliquots from the reaction mixture at regular time intervals (e.g., 0, 30, 60, 120, 240 minutes).
-
Sample Preparation: Quench each aliquot immediately (e.g., by neutralizing with a suitable base in a known volume). Prepare for analysis.
-
Analysis: Analyze the samples by HPLC or LC-MS to quantify the remaining this compound and the formation of L-Valine.
-
Data Processing: Plot the concentration of this compound versus time to determine the degradation kinetics.
Stability Under Basic Conditions
The Cbz group is characterized by its high stability under basic conditions.[2] This stability is due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon and makes it less susceptible to nucleophilic attack by hydroxide (B78521) ions.[6]
Mechanism of Base-Catalyzed Hydrolysis
While highly resistant, cleavage of the Cbz group can be forced under specific, harsh alkaline conditions.[7] For secondary carbamates like this compound, the proposed mechanism is a direct bimolecular nucleophilic acyl substitution (BAC2), where a hydroxide ion directly attacks the carbonyl carbon.[6][8] This process is significantly slower than the hydrolysis of corresponding esters.[6]
Quantitative Data: Stability in Basic Conditions
The stability of this compound in basic media is best demonstrated by its widespread use in synthetic steps that are conducted under basic conditions without observable cleavage.
| Reaction/Condition | Reagent/System | pH Range | Outcome | Reference |
| Cbz Protection Reaction | NaHCO₃ or Na₂CO₃ | 8 - 10 | Stable, no degradation of product observed | [1][7] |
| Peptide Coupling | Organic Base (e.g., DIPEA) | ~8 - 11 | Cbz group remains intact on coupling partner | [9] |
| Saponification of Esters | N-NaOH | > 13 | Cbz group on amino acid is stable while methyl/ethyl esters are cleaved | [10] |
The literature indicates that this compound is stable under these commonly used basic conditions, with no significant degradation reported. Forcing conditions, such as high concentrations of NaOH at elevated temperatures, may lead to slow hydrolysis.[7][]
Experimental Protocol: Base Stability Challenge
This protocol describes a method to test the stability of this compound under typical basic conditions used in synthesis.
Objective: To confirm the stability of this compound in a basic solution over time.
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH) solution
-
Methanol (B129727) or THF (as a co-solvent)
-
1 M Hydrochloric Acid (HCl) for quenching
-
Reaction vessel with temperature control
-
Analytical equipment (e.g., HPLC, LC-MS)
Procedure:
-
Sample Preparation: Dissolve this compound in a minimal amount of a co-solvent like methanol and dilute with water to a known concentration.
-
Reaction Setup: Place the solution in a temperature-controlled vessel (e.g., 25°C).
-
pH Adjustment: Add 1 M NaOH to adjust the solution pH to a target value (e.g., pH 10).
-
Monitoring: Withdraw aliquots from the reaction mixture at regular time intervals (e.g., 0, 1, 4, 8, 24 hours).
-
Sample Preparation: Immediately neutralize each aliquot with a stoichiometric amount of 1 M HCl to quench any reaction.
-
Analysis: Analyze the samples by HPLC or LC-MS to quantify the concentration of this compound.
-
Data Processing: Plot the concentration of this compound versus time. A flat line indicates stability under the tested conditions.
Conclusion
This compound exhibits a well-defined stability profile that is highly advantageous for its application in chemical synthesis. It is exceptionally stable under a wide range of basic and mild acidic conditions, allowing for flexible synthetic design. Conversely, its predictable lability under conditions of strong acidolysis provides a reliable and efficient method for its removal when required. This balance of stability and controlled cleavage solidifies the Cbz group as a cornerstone of amine protection strategy in modern organic chemistry.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. N-((Benzyloxy)carbonyl)-N-methyl-L-valine | 42417-65-2 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tdcommons.org [tdcommons.org]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. researchgate.net [researchgate.net]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. 755. Amino-acids and peptides. Part IX. γ-L-Glutamyl-L-alanine, -L-valine, and -L-leucine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Z-L-Val-OH: A Critical Intermediate in Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Z-L-Val-OH, chemically known as N-Carbobenzyloxy-L-valine, is a protected amino acid that serves as a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds. Its primary role is to introduce the L-valine moiety into a target molecule in a controlled manner, preventing unwanted side reactions at the amino group. The "Z" or "Cbz" (carbobenzyloxy) group is a widely used amine protecting group in peptide synthesis and the broader field of medicinal chemistry due to its stability under various reaction conditions and its facile removal by catalytic hydrogenation. This guide provides a comprehensive overview of the role of this compound as a pharmaceutical intermediate, with a particular focus on its application in the synthesis of the antiviral drug Valacyclovir.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₃H₁₇NO₄ |
| Molecular Weight | 251.28 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 62-64 °C |
| Solubility | Soluble in acetic acid, DMSO, and ethanol |
| Specific Rotation | [α]²⁰/D = -4.1° (c=2, glacial acetic acid) |
Role in Antiviral Drug Synthesis: The Case of Valacyclovir
This compound is a critical building block in the synthesis of Valacyclovir, a prodrug of the antiviral agent Acyclovir.[1] Acyclovir itself has low oral bioavailability (10-20%).[1] The addition of the L-valine ester to Acyclovir to form Valacyclovir significantly enhances its bioavailability to approximately 55%, allowing for less frequent dosing.[1]
The synthetic route to Valacyclovir involves two key steps: the coupling of this compound with Acyclovir and the subsequent deprotection of the Cbz group.
Experimental Protocols
1. Synthesis of this compound (N-Carbobenzyloxy-L-valine)
This protocol describes the protection of L-valine using benzyl (B1604629) chloroformate.
-
Materials:
-
L-valine (1.17 kg, 10 mol)
-
2 mol/L Sodium hydroxide (B78521) solution (5 L)
-
Sodium carbonate (1.06 kg, 10 mol)
-
Benzyl chloroformate in 1,4-dioxane (B91453) (2.05 kg, 12 mol)
-
Dichloromethane (B109758) (2.5 L)
-
Concentrated hydrochloric acid
-
-
Procedure:
-
In a 20 L reaction vessel, dissolve L-valine and sodium carbonate in the sodium hydroxide solution.
-
Cool the solution to below 0 °C.
-
Slowly add the benzyl chloroformate solution dropwise, maintaining the temperature below 20 °C.
-
Allow the reaction to proceed at room temperature for 8 hours.
-
Extract the reaction mixture with dichloromethane to remove impurities. Discard the organic phase.
-
Cool the aqueous phase to below 10 °C and adjust the pH to 2 by the dropwise addition of concentrated hydrochloric acid, leading to the precipitation of a white solid.
-
Stir the mixture at 10 °C for 30 minutes.
-
Filter the solid, wash with water, and dry under vacuum.[2]
-
-
Expected Outcome:
2. Synthesis of N-Cbz-Valacyclovir
This protocol details the condensation of this compound with Acyclovir.[1][3]
-
Materials:
-
N-Carbobenzyloxy-L-valine (this compound) (83.6 g, 0.332 mol)
-
Acyclovir (50 g, 0.222 mol)
-
Dicyclohexylcarbodiimide (DCC) (68.6 g, 0.333 mol)
-
4-Dimethylaminopyridine (DMAP) (4 g, 0.032 mol)
-
Dimethylformamide (DMF) (500 mL)
-
Water
-
-
Procedure:
-
Dissolve this compound in 350 mL of DMF and cool the solution to -5 °C.
-
Add a solution of DCC in 150 mL of DMF, keeping the temperature below 0 °C.
-
After 20 minutes, add Acyclovir and DMAP to the reaction mixture.
-
Stir the reaction at -5 to 0 °C for approximately 6 hours.
-
Filter the mixture to remove the dicyclohexylurea byproduct.
-
Remove approximately 80% of the DMF by distillation under reduced pressure.
-
Dilute the remaining solution with 300 mL of water to precipitate the crude N-Cbz-Valacyclovir.[1]
-
Filter the solid and dry.
-
-
Expected Outcome:
-
Yield: 84.8% (of crude N-Cbz-Valacyclovir)[1]
-
3. Synthesis of Valacyclovir Hydrochloride (Deprotection of N-Cbz-Valacyclovir)
This protocol describes the removal of the Cbz protecting group to yield the final product.[1][3]
-
Materials:
-
N-Cbz-Valacyclovir (5 g, 0.011 mol)
-
5% Palladium on alumina (B75360) catalyst (0.5 g)
-
Dimethylformamide (DMF) (50 mL)
-
Hydrogen gas
-
Aqueous Hydrochloric acid
-
Acetone
-
-
Procedure:
-
Suspend the crude N-Cbz-Valacyclovir and the palladium on alumina catalyst in DMF in a hydrogenator vessel.
-
Apply hydrogen pressure (4 kg/cm ²) at approximately 30 °C.
-
Conduct the hydrogenation until the starting material is consumed (monitored by HPLC).
-
Filter the reaction mixture through celite to remove the catalyst.
-
Remove approximately 70% of the DMF by distillation under reduced pressure.
-
Cool the concentrated solution to 10 °C and adjust the pH to 3.0-4.0 with aqueous HCl.
-
Precipitate the Valacyclovir hydrochloride by adding an anti-solvent such as acetone.
-
Filter the solid product, wash with acetone, and dry under vacuum.[1][3]
-
-
Expected Outcome:
Quantitative Data Summary
The following table summarizes the quantitative data associated with the synthesis of Valacyclovir from this compound.
| Step | Product | Yield | Purity (HPLC) | Key Impurity |
| 1 | This compound | 93.7%[2] | 99.6%[2] | - |
| 2 | N-Cbz-Valacyclovir (crude) | 84.8%[1] | Not specified | D-isomer (2.6-3.0% on scale-up)[1] |
| 3 | Valacyclovir HCl (crude) | 92%[1] | 98.5%[1] | D-isomer |
Experimental and Logical Workflows
Signaling Pathway: Mechanism of Action of Acyclovir
Valacyclovir is a prodrug that is rapidly converted to Acyclovir in the body. Acyclovir is a synthetic purine (B94841) nucleoside analogue that is active against herpesviruses. Its mechanism of action is highly selective for virus-infected cells.
-
Viral Thymidine (B127349) Kinase Phosphorylation: In a cell infected with a herpesvirus, the viral thymidine kinase (TK) enzyme phosphorylates Acyclovir to Acyclovir monophosphate. This step is crucial for the drug's selectivity, as uninfected host cells have a much lower affinity for phosphorylating Acyclovir.[4][5]
-
Host Cell Kinase Phosphorylation: Cellular kinases then convert Acyclovir monophosphate to Acyclovir diphosphate (B83284) and subsequently to Acyclovir triphosphate.[4][5]
-
Inhibition of Viral DNA Polymerase: Acyclovir triphosphate competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase.[4][5]
-
Chain Termination: Once incorporated, Acyclovir lacks a 3'-hydroxyl group, which is necessary for the addition of the next nucleotide. This results in the termination of the viral DNA chain, thereby halting viral replication.[4][5]
Conclusion
This compound is an indispensable pharmaceutical intermediate, with its utility prominently demonstrated in the synthesis of the antiviral drug Valacyclovir. The use of the Cbz protecting group allows for the efficient and controlled introduction of the L-valine moiety, which is crucial for enhancing the bioavailability of the active drug, Acyclovir. The well-defined synthetic protocols and a clear understanding of the mechanism of action of the final drug product underscore the importance of this compound in the development of effective antiviral therapies. This guide provides the necessary technical information for researchers and professionals in the field to effectively utilize this key intermediate in their drug development endeavors.
References
Methodological & Application
Application Notes and Protocols for Z-L-Valine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the utilization of N-benzyloxycarbonyl-L-valine (Z-L-Val-OH) in solid-phase peptide synthesis (SPPS), particularly within the context of Fmoc/tBu orthogonal protection strategies. This document outlines the principles, experimental procedures, potential challenges, and solutions associated with incorporating this sterically hindered amino acid derivative into synthetic peptides.
Introduction
Z-L-Valine is an N-terminally protected amino acid where the benzyloxycarbonyl (Cbz or Z) group serves as a urethane-type protecting group. The Z-group is renowned for its ability to suppress racemization during peptide coupling.[1] It exhibits orthogonality with the commonly used Fmoc (base-labile) and Boc (acid-labile) protecting groups, as it is stable to both acidic and basic conditions typically employed in SPPS.[2][3] The removal of the Z-group is achieved through hydrogenolysis, most commonly via catalytic transfer hydrogenation, which can be performed while the peptide is still attached to the solid support.[1][2]
The incorporation of valine, a β-branched amino acid, can be challenging due to steric hindrance, which may lead to incomplete coupling reactions and lower yields.[4][5] Careful selection of coupling reagents and optimization of reaction conditions are therefore crucial for the successful synthesis of valine-containing peptides.
Orthogonality in Fmoc-Based SPPS
The Z-group is fully compatible with the standard Fmoc/tBu solid-phase peptide synthesis strategy. Its stability to the piperidine (B6355638) solutions used for Fmoc-group removal and the trifluoroacetic acid (TFA) cocktails used for final cleavage and side-chain deprotection makes it an ideal choice for specific applications where N-terminal protection is desired until a late stage of the synthesis or for the synthesis of protected peptide fragments.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | Peptide Synthesis Grade | Various |
| Fmoc-Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g | Various |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Various |
| Piperidine | ACS Grade | Various |
| Dichloromethane (DCM) | ACS Grade | Various |
| HBTU/HATU | Peptide Synthesis Grade | Various |
| HOBt/HOAt | Peptide Synthesis Grade | Various |
| N,N-Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | Various |
| Palladium on Carbon (Pd/C) | 10% | Various |
| Ammonium (B1175870) Formate (B1220265) | ACS Grade | Various |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Various |
| Triisopropylsilane (TIS) | 98% | Various |
| Diethyl Ether | ACS Grade | Various |
General SPPS Workflow for Incorporating this compound
This protocol assumes a standard Fmoc-based synthesis on a Rink Amide resin for the production of a C-terminally amidated peptide.
Caption: General workflow for SPPS incorporating this compound.
Step 1: Resin Swelling
-
Swell the resin in DMF for at least 1 hour in a reaction vessel.
Step 2: Fmoc Deprotection
-
Treat the resin with a solution of 20% piperidine in DMF for 10-20 minutes.
-
Repeat the treatment once.
Step 3: Washing
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene adduct.
Step 4: Amino Acid Coupling (Standard Fmoc-amino acids)
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) and an additive like HOBt (1 equivalent) in DMF.
-
Add DIEA (2 equivalents relative to the resin loading) and add the mixture to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling completion using a ninhydrin (B49086) (Kaiser) test.
Step 5: Washing
-
Wash the resin with DMF (3-5 times).
Repeat steps 2-5 for each amino acid in the sequence.
Step 6: Coupling of this compound
-
Due to the steric hindrance of valine, a more robust coupling strategy is recommended.
-
Pre-activate this compound (3-5 equivalents) with HATU (0.95 equivalents) and HOAt (1 equivalent) in DMF.
-
Add DIEA (2 equivalents) and add the mixture to the deprotected peptide-resin.
-
Extend the coupling time to 2-4 hours or overnight if necessary.
-
Double coupling may be required for quantitative results. After the first coupling and washing, repeat the coupling step with a fresh solution of activated this compound.
Step 7: On-Resin Deprotection of the Z-Group (Catalytic Transfer Hydrogenation)
-
After coupling this compound and subsequent washing, the peptide-resin is prepared for Z-group removal.
-
Washing: Wash the resin thoroughly with DMF, followed by DCM, and finally with the reaction solvent (e.g., ethanol (B145695) or a mixture of DMF/ethanol).
-
Deprotection Cocktail: Prepare a solution of ammonium formate (4-5 equivalents relative to the Z-group) in the reaction solvent.
-
Catalyst Addition: Add 10% Pd/C catalyst (typically 0.1-0.2 equivalents by weight relative to the resin).
-
Reaction: Gently agitate the resin slurry at room temperature. The reaction is typically complete within 1.5 to 8 hours.[6] The progress can be monitored by cleaving a small amount of resin and analyzing by LC-MS.
-
Washing: After the reaction, thoroughly wash the resin with DMF, DCM, and methanol (B129727) to remove the catalyst and byproducts.
Step 8: Final Cleavage and Side-Chain Deprotection
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
Step 9: Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet and purify by reverse-phase HPLC (RP-HPLC).
Step 10: Analysis
Quantitative Data and Performance
Quantitative data for the coupling efficiency of this compound is not extensively reported in the literature. However, based on studies of other sterically hindered amino acids, the following can be expected:
| Parameter | Expected Performance | Notes |
| Coupling Efficiency (Single Coupling) | 85-95% | Highly dependent on the coupling reagents and the sequence. Lower efficiency can be expected compared to non-hindered amino acids. |
| Coupling Efficiency (Double Coupling) | >98% | Recommended for ensuring complete reaction. |
| On-Resin Z-Deprotection Yield | >95% | Catalytic transfer hydrogenation is generally a high-yielding reaction. |
| Overall Crude Purity | 60-80% | Dependent on the peptide length and sequence. |
| Final Purity (after HPLC) | >95% | Achievable with standard purification protocols. |
Potential Side Reactions and Troubleshooting
| Side Reaction/Issue | Cause | Mitigation Strategy |
| Incomplete Coupling | Steric hindrance of the valine side chain. | Use stronger coupling reagents (e.g., HATU/HOAt), extend reaction times, perform a double coupling, or consider microwave-assisted synthesis.[9] |
| Racemization | Over-activation of the carboxylic acid. | The Z-group itself is known to suppress racemization. The use of additives like HOBt or HOAt further minimizes this risk. |
| Catalyst Poisoning | Presence of sulfur-containing amino acids (Cys, Met) during hydrogenolysis. | If Cys or Met are present, their side-chain protecting groups should be chosen carefully to be stable to the hydrogenolysis conditions. Alternatively, the Z-group can be removed in solution after cleavage. |
| Incomplete Z-Deprotection | Inefficient catalyst activity or insufficient hydrogen donor. | Ensure the catalyst is fresh and use an adequate excess of the hydrogen donor. Monitor the reaction progress. |
Logical Relationships in SPPS with this compound
Caption: Key considerations for using this compound in SPPS.
Conclusion
The use of this compound in solid-phase peptide synthesis offers a valuable method for introducing a valine residue with a stable, orthogonal N-terminal protecting group. While the steric hindrance of valine presents a coupling challenge, this can be effectively overcome by employing optimized coupling protocols. The on-resin removal of the Z-group via catalytic transfer hydrogenation is an efficient and mild procedure that is compatible with standard SPPS workflows. By following the detailed protocols and considering the potential challenges outlined in these application notes, researchers can successfully synthesize peptides containing Z-L-Valine with high purity and yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 8. agilent.com [agilent.com]
- 9. mesalabs.com [mesalabs.com]
Application Notes and Protocols for Liquid-Phase Peptide Synthesis Utilizing N-Cbz-L-valine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-Carbobenzyloxy-L-valine (N-Cbz-L-valine) in liquid-phase peptide synthesis (LPPS). This document outlines the fundamental principles, detailed experimental protocols, and relevant data to facilitate the successful synthesis of peptides for research and drug development applications.
Introduction to Liquid-Phase Peptide Synthesis (LPPS) with N-Cbz-L-valine
Liquid-phase peptide synthesis (LPPS) is a classical yet powerful methodology for constructing peptides in solution. Unlike solid-phase peptide synthesis (SPPS), where the growing peptide chain is anchored to an insoluble resin, LPPS involves carrying out all reactions in a homogeneous solution phase. This approach offers advantages in scalability, allowing for the production of larger quantities of peptides.[1]
The choice of protecting groups is critical in peptide synthesis to prevent unwanted side reactions.[2] The Carbobenzyloxy (Cbz or Z) group is a well-established amine protecting group, particularly valuable in LPPS.[3][4][5] N-Cbz-L-valine is a derivative of the amino acid L-valine where the alpha-amino group is protected by the Cbz group.[6][7] This protection renders the amine less reactive, enabling controlled peptide bond formation.[6] The Cbz group is stable under a range of conditions but can be selectively removed, most commonly by catalytic hydrogenation, making it orthogonal to other protecting groups used in peptide synthesis.[2][3][5]
Key Characteristics of N-Cbz-L-valine
N-Cbz-L-valine is a white to off-white crystalline powder with a molecular weight of approximately 251.28 g/mol .[6][7][8] It is soluble in various organic solvents such as acetic acid, DMSO, and ethanol (B145695).[8]
Table 1: Physicochemical Properties of N-Cbz-L-valine
| Property | Value | References |
| CAS Number | 1149-26-4 | [6][7][8] |
| Molecular Formula | C13H17NO4 | [7][8][9] |
| Molecular Weight | 251.28 g/mol | [6][7][8] |
| Appearance | White to off-white crystalline powder | [6][7][8] |
| Melting Point | 62-64 °C | [6][8] |
| Solubility | Soluble in acetic acid, DMSO, ethanol | [8] |
Experimental Protocols
General Workflow for LPPS using N-Cbz-L-valine
The overall workflow for incorporating an N-Cbz-L-valine residue into a peptide chain via LPPS involves a cyclical process of coupling and deprotection.
Caption: General workflow for liquid-phase peptide synthesis with N-Cbz-L-valine.
Protocol for Coupling N-Cbz-L-valine
This protocol describes the coupling of N-Cbz-L-valine to an amino acid ester (e.g., L-Alanine methyl ester hydrochloride) using dicyclohexylcarbodiimide (B1669883) (DCC) as the activating agent.
Materials:
-
N-Cbz-L-valine
-
L-Alanine methyl ester hydrochloride
-
Dicyclohexylcarbodiimide (DCC)
-
N-Methylmorpholine (NMM) or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous MgSO4 or Na2SO4
Procedure:
-
Amine Salt Neutralization: Dissolve the amino acid ester hydrochloride (1.0 equivalent) in DCM. Cool the solution to 0 °C in an ice bath. Add NMM or TEA (1.1 equivalents) dropwise and stir for 15 minutes.
-
Activation of N-Cbz-L-valine: In a separate flask, dissolve N-Cbz-L-valine (1.05 equivalents) in DCM.
-
Coupling Reaction: Add the N-Cbz-L-valine solution to the neutralized amino acid ester solution. Cool the mixture to 0 °C and add a solution of DCC (1.1 equivalents) in DCM dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Filter the reaction mixture to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude Cbz-dipeptide ester.
-
-
Purification: Purify the crude product by recrystallization or silica (B1680970) gel column chromatography.
Table 2: Typical Reaction Parameters for N-Cbz-L-valine Coupling
| Parameter | Condition |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Coupling Reagent | DCC, EDC/HOBt |
| Base | N-Methylmorpholine (NMM), Triethylamine (TEA) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-95% |
Protocol for Cbz Group Deprotection by Catalytic Hydrogenolysis
This is the most common and mildest method for Cbz group removal.
Caption: Workflow for Cbz deprotection via catalytic hydrogenolysis.
Materials:
-
Cbz-protected peptide
-
Palladium on activated carbon (Pd/C, 5% or 10%)
-
Methanol (B129727) (MeOH) or Ethanol (EtOH)
-
Hydrogen (H2) gas source (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolution: Dissolve the Cbz-protected peptide in a suitable solvent like methanol or ethanol in a flask equipped with a stir bar.
-
Catalyst Addition: Carefully add 5-10 mol% of Pd/C catalyst to the solution.
-
Hydrogenation: Purge the flask with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas. For small-scale reactions, a hydrogen-filled balloon is sufficient. For larger scales, a Parr hydrogenation apparatus is recommended.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-8 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.
Table 3: Comparison of Cbz Deprotection Methods
| Method | Reagents and Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H2, Pd/C in MeOH or EtOH | Mild conditions, clean byproducts (toluene and CO2)[3] | Not suitable for peptides containing other reducible functional groups (e.g., alkynes, some sulfur-containing residues).[10][11] |
| Acidolysis | HBr in acetic acid, strong acids | Effective for substrates incompatible with hydrogenation. | Harsh conditions can cleave other acid-labile protecting groups.[3] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K3PO4 in DMA | Useful for sensitive substrates where hydrogenation is not possible.[11][12] | Requires specific reagents and conditions; may not be universally applicable. |
Purification and Characterization
Purification of the final peptide is crucial to remove byproducts and unreacted reagents. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[13]
General RP-HPLC Purification Protocol
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, often the mobile phase A.
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile (B52724) (ACN).
-
-
Gradient Elution: Elute the peptide using a linear gradient of increasing Solvent B concentration. The specific gradient will depend on the hydrophobicity of the peptide and must be optimized.
-
Fraction Collection: Collect fractions and analyze them by analytical HPLC or LC-MS to identify those containing the pure peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
Characterization
The identity and purity of the synthesized peptide should be confirmed by:
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Analytical RP-HPLC: To determine the purity.
Conclusion
Liquid-phase peptide synthesis using N-Cbz-L-valine remains a robust and scalable method for producing peptides. The stability of the Cbz group and the mild conditions for its removal via catalytic hydrogenolysis make it a valuable tool in the peptide chemist's arsenal. Careful execution of the coupling, deprotection, and purification steps outlined in these notes will enable the successful synthesis of target peptides for a wide range of research and development applications.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. N-Carbobenzoxy-L-valine | C13H17NO4 | CID 726987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Developing deprotectase biocatalysts for synthesis - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00016A [pubs.rsc.org]
- 11. scientificupdate.com [scientificupdate.com]
- 12. Cbz-Protected Amino Groups [organic-chemistry.org]
- 13. bachem.com [bachem.com]
Z-L-Val-OH as an N-terminal protecting group in peptide synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high-purity, well-defined peptide sequences. The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, represents one of the earliest and most well-established urethane-type protecting groups for amines.[1][2] Z-L-Val-OH, or N-benzyloxycarbonyl-L-valine, is a commercially available building block that finds utility in both solution-phase and solid-phase peptide synthesis (SPPS).
While the 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups dominate as temporary Nα-protecting groups in modern SPPS, the Z-group offers a distinct set of properties that make it a valuable tool for specific applications.[][4] It is particularly useful for the protection of N-terminal residues, in segment condensation strategies, and for side-chain protection.[4][5] The Z-group is stable to the mildly basic conditions used for Fmoc removal and the acidic conditions for Boc removal, establishing its orthogonality to these common protection schemes.[][6]
These application notes provide a detailed overview of the use of this compound in peptide synthesis, including its advantages, limitations, and detailed protocols for its incorporation and deprotection.
Key Applications and Rationale
The primary applications of this compound in peptide synthesis include:
-
N-terminal Protection: Introducing a valine residue at the N-terminus of a peptide with the Z-group provides robust protection that can be carried through the entire synthesis.
-
Solution-Phase Peptide Synthesis: Z-protected amino acids are extensively used in classical solution-phase synthesis for the preparation of short peptides or peptide fragments.[1][4]
-
Fragment Condensation: In the synthesis of long peptides, Z-protected peptide fragments can be prepared and subsequently coupled to extend the peptide chain.
-
Orthogonal Protection Schemes: The Z-group's stability to both acidic and basic conditions allows for its use in complex synthetic strategies where multiple protecting groups are required.[]
Data Presentation: Comparison of Nα-Protecting Groups
The following table summarizes the key characteristics of the Z-group in comparison to the more common Fmoc and Boc protecting groups.
| Feature | Z (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) | Boc (tert-Butoxycarbonyl) |
| Deprotection Condition | Catalytic Hydrogenation (e.g., H₂/Pd), Strong Acid (e.g., HBr/AcOH) | Mild Base (e.g., 20% Piperidine (B6355638) in DMF) | Strong Acid (e.g., Trifluoroacetic Acid - TFA) |
| Primary Use in SPPS | Side-chain protection, N-terminal protection | Temporary Nα-protection | Temporary Nα-protection |
| Orthogonality | Orthogonal to Fmoc and Boc | Orthogonal to Boc and acid-labile side-chain groups | Orthogonal to Fmoc and base-labile groups |
| Byproducts of Deprotection | Toluene and CO₂ | Dibenzofulvene, piperidine adduct, and CO₂ | Isobutylene and CO₂ |
| Monitoring | Typically monitored by TLC or LC-MS | UV absorbance of the dibenzofulvene byproduct | Not directly monitored |
| Potential Side Reactions | Catalyst poisoning by sulfur-containing residues | Aspartimide formation, diketopiperazine formation | t-Butylation of sensitive residues (e.g., Trp) |
Experimental Protocols
Protocol 1: Coupling of this compound in Solid-Phase Peptide Synthesis
This protocol describes the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine using standard carbodiimide (B86325) activation.
Materials:
-
Peptide-resin with a free amine
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIPEA)
-
Kaiser test kit
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Pre-activation of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin substitution) and HOBt or OxymaPure® (3 equivalents) in a minimal amount of DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the pre-activated this compound solution to the resin.
-
Add DIPEA (6 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.
-
Perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (beads remain colorless or yellow) indicates complete coupling.
-
If the Kaiser test is positive, continue the coupling for an additional 1-2 hours or consider a double coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction mixture.
-
Wash the resin extensively with DMF (3-5 times), DCM (3-5 times), and finally with DMF again to prepare for the next step or storage.
-
Protocol 2: Deprotection of the N-terminal Z-Group by Catalytic Transfer Hydrogenation
This protocol describes the removal of the Z-group from the N-terminus of a peptide in solution after cleavage from the resin. Catalytic transfer hydrogenation is a mild and efficient method for this deprotection.[8][9]
Materials:
-
Z-protected peptide (dissolved in a suitable solvent)
-
Palladium on carbon (10% Pd/C)
-
Ammonium (B1175870) formate (B1220265) or formic acid as the hydrogen donor[8][10]
-
Methanol (B129727) (MeOH) or another suitable solvent
-
Celite® or a similar filter aid
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve the Z-protected peptide in methanol or a mixture of solvents that ensures its solubility.
-
Addition of Reagents:
-
To the solution of the peptide, add ammonium formate (5-10 equivalents) or formic acid (a few equivalents).
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide). The catalyst should be handled with care as it can be pyrophoric.
-
-
Reaction:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
-
Filtration:
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with methanol to ensure complete recovery of the deprotected peptide.
-
-
Work-up:
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The resulting crude deprotected peptide can be purified by standard methods such as reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Mandatory Visualizations
Caption: Workflow for incorporating this compound at the N-terminus in SPPS.
Caption: Orthogonality of Z, Fmoc, and Boc protecting groups.
Conclusion
This compound is a valuable reagent in the peptide chemist's toolbox. While not a direct replacement for Fmoc or Boc as a temporary Nα-protecting group in routine SPPS, its unique stability profile and the mild conditions for its removal via catalytic transfer hydrogenation provide significant advantages for specific applications. Understanding the principles of its use and the appropriate protocols for its incorporation and deprotection allows for the successful synthesis of complex peptides and peptide fragments, contributing to advancements in research and drug development.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 8. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
Application Notes and Protocols for Coupling Reagents Compatible with Z-L-Val-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common coupling reagents compatible with N-benzyloxycarbonyl-L-valine (Z-L-Val-OH) for peptide synthesis. Due to the steric hindrance of the valine side chain, the choice of an appropriate coupling reagent and optimized reaction conditions are critical for achieving high yields and minimizing racemization. This document details the mechanisms of action, comparative quantitative data, and experimental protocols for several widely used coupling reagents.
Introduction to Peptide Coupling with this compound
The formation of a peptide bond between the carboxylic acid of this compound and the amino group of another amino acid or peptide is a fundamental step in solution-phase and solid-phase peptide synthesis. The bulky isopropyl side chain of valine can impede the approach of the nucleophilic amine, necessitating the use of highly efficient activating reagents. The benzyloxycarbonyl (Z) protecting group is stable under a variety of coupling conditions but must be considered when planning the overall synthetic strategy.
Comparative Analysis of Coupling Reagents
The selection of a coupling reagent is crucial for the successful synthesis of peptides containing sterically hindered amino acids like valine. The following tables summarize the performance of common coupling reagents. The data presented is a synthesis of reported yields for similar peptide couplings, including those with Z-protected and sterically hindered amino acids, to provide a comparative overview.
Table 1: Quantitative Data for Common Coupling Reagents with this compound Analogs
| Coupling Reagent/System | Amine Component | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| DCC/HOBt | H-Gly-OEt | DCM | 12-24 | ~85-95 | >95 | [1][2] |
| EDC/HOBt | H-Phe-OMe | DMF/DCM | 12-18 | ~80-90 | >95 | General knowledge |
| HATU/DIPEA | H-Ala-OMe | DMF | 1-4 | >90 | >97 | [3] |
| HBTU/DIPEA | H-Leu-OMe | DMF | 1-4 | >90 | >97 | [3][4] |
| PyBOP/DIPEA | H-Pro-OMe | DMF | 1-3 | >90 | >97 | General knowledge |
Note: The yields and purities are illustrative and can vary based on the specific substrates, reaction conditions, and purification methods.
Table 2: Racemization Tendency of Coupling Reagents
| Coupling Reagent | Racemization Potential | Notes |
| DCC/HOBt | Low | HOBt is an effective racemization suppressant.[1] |
| EDC/HOBt | Low | Similar to DCC/HOBt, the additive is key. |
| HATU | Very Low | The HOAt moiety actively suppresses racemization.[3] |
| HBTU | Low | Generally low racemization, especially with HOBt.[4] |
| PyBOP | Low | Effective at minimizing racemization. |
Reaction Mechanisms and Workflows
Understanding the mechanism of action of each coupling reagent is essential for optimizing reaction conditions and troubleshooting.
Carbodiimide-Mediated Coupling (DCC/HOBt)
Dicyclohexylcarbodiimide (DCC) is a widely used and cost-effective coupling reagent. In the presence of 1-hydroxybenzotriazole (B26582) (HOBt), it forms a highly reactive OBt-active ester, which then reacts with the amine component to form the peptide bond. The HOBt additive is crucial for suppressing racemization.[1]
Aminium/Uronium Salt-Based Coupling (HATU)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that forms a reactive OAt-active ester. The 7-azabenzotriazole (HOAt) moiety enhances the reaction rate and provides excellent suppression of racemization.[3]
Phosphonium (B103445) Salt-Based Coupling (PyBOP)
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another efficient coupling reagent that forms an HOBt-active ester. A key advantage of PyBOP is that it does not produce the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA), which is a concern with the related BOP reagent.
Experimental Protocols
The following are detailed protocols for the solution-phase coupling of this compound with a generic amino acid ester (H-AA-OR).
Protocol 1: Coupling of this compound using DCC/HOBt
Materials:
-
This compound (1.0 eq)
-
Amino acid ester hydrochloride (H-AA-OR·HCl) (1.1 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
5% NaHCO₃ solution
-
1N HCl solution
-
Saturated NaCl solution (brine)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.
-
In a separate flask, suspend the amino acid ester hydrochloride (1.1 eq) in DCM and add NMM or TEA (1.1 eq). Stir for 15 minutes at room temperature to generate the free base.
-
Cool the this compound/HOBt solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) to the cooled solution and stir for 15-20 minutes at 0 °C.
-
Add the free amino acid ester solution to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1N HCl, 5% NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica (B1680970) gel chromatography.[1][2]
Protocol 2: Coupling of this compound using HATU
Materials:
-
This compound (1.0 eq)
-
Amino acid ester hydrochloride (H-AA-OR·HCl) (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Saturated NaCl solution (brine)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add DIPEA (1.1 eq) to the solution and stir for 5-10 minutes for pre-activation.
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.1 eq) in DMF and add DIPEA (1.1 eq) to neutralize the salt.
-
Add the neutralized amino acid ester solution to the pre-activated this compound solution.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with water and brine to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.[3]
Protocol 3: Coupling of this compound using PyBOP
Materials:
-
This compound (1.0 eq)
-
Amino acid ester hydrochloride (H-AA-OR·HCl) (1.1 eq)
-
PyBOP (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Saturated NaCl solution (brine)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve this compound (1.0 eq), PyBOP (1.1 eq), and the amino acid ester hydrochloride (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with EtOAc and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or silica gel chromatography.
Conclusion
The choice of coupling reagent for this compound is critical for achieving high yields and maintaining stereochemical integrity. For routine couplings, carbodiimides such as DCC or EDC in the presence of HOBt offer a cost-effective solution with good efficiency.[1][2] For more challenging couplings or when maximum efficiency and minimal racemization are paramount, uronium/aminium salts like HATU and HBTU, or phosphonium salts like PyBOP, are the reagents of choice.[3][4] The provided protocols offer a starting point for the synthesis of peptides containing this compound, and optimization of reaction parameters may be necessary for specific substrates.
References
- 1. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 4. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of Z-L-Val-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the carboxybenzyl (Cbz or Z) group from N-Cbz-L-valine (Z-L-Val-OH). The selection of an appropriate deprotection method is critical in peptide synthesis and the development of active pharmaceutical ingredients to ensure high yield, purity, and compatibility with other functional groups.
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a widely used amine-protecting group in organic synthesis due to its stability under a broad range of reaction conditions. However, its efficient and selective cleavage is a crucial step in the synthesis of complex molecules. This document outlines three primary methods for the deprotection of this compound:
-
Catalytic Hydrogenation: The most common and generally high-yielding method.
-
Transfer Hydrogenation: A convenient alternative to using gaseous hydrogen.
-
Acidic Cleavage: A suitable method when catalytic hydrogenation is not feasible due to catalyst poisoning or the presence of other reducible functional groups.
Deprotection Methods: A Comparative Overview
The choice of deprotection method depends on several factors, including the substrate's sensitivity to acid or catalytic conditions, the presence of other protecting groups, and scale-up considerations. Below is a summary of the most common methods for the deprotection of this compound.
| Method | Reagents & Conditions | Typical Reaction Time | Typical Yield (%) | Purity | Key Considerations |
| Catalytic Hydrogenation | H₂, 10% Pd/C, MeOH, rt, 1 atm | 2 - 12 h | >95% | High | Catalyst can be pyrophoric. Not suitable for substrates with sulfur-containing functional groups or other reducible moieties. |
| Transfer Hydrogenation | Ammonium (B1175870) formate (B1220265), 10% Pd/C, MeOH, rt | 1 - 4 h | 90 - 98% | High | A safer alternative to gaseous hydrogen. Reaction progress is often rapid. The hydrogen donor can sometimes be used in large excess. |
| Acidic Cleavage | 33% HBr in Acetic Acid, rt | 1 - 2 h | 85 - 95% | Good to High | Useful for substrates that are sensitive to catalytic hydrogenation. Requires careful handling of corrosive acid. Can lead to side reactions with sensitive functional groups. |
| Reductive Cleavage with TMSI | Trimethylsilyl iodide (TMSI), CH₂Cl₂, rt | 0.5 - 2 h | ~90% | Good | A mild, non-hydrogenolytic method. TMSI is moisture-sensitive and can be expensive. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation
This protocol describes the deprotection of this compound using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[1]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (B129727) (MeOH)
-
Hydrogen gas (H₂)
-
Celite®
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., balloon or Parr shaker)
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv).
-
Add methanol to dissolve the starting material (concentration typically 0.1-0.2 M).
-
Carefully add 10% Pd/C (5-10 mol% Pd).
-
Seal the flask and purge the system with nitrogen or argon.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude L-Valine.
-
The product can be further purified by recrystallization if necessary.
Protocol 2: Transfer Hydrogenation
This protocol utilizes ammonium formate as a hydrogen donor in the presence of Pd/C.[2]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH)
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in methanol (0.1-0.2 M).
-
Add ammonium formate (3-5 equiv).
-
Carefully add 10% Pd/C (5-10 mol% Pd).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction for the evolution of CO₂ (gas bubbles) and by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting residue can be partitioned between water and an organic solvent (e.g., dichloromethane) to remove excess ammonium formate and other impurities.
-
The aqueous layer containing the product can be lyophilized or used as is for the next step.
Protocol 3: Acidic Cleavage with HBr in Acetic Acid
This method is suitable for substrates that are incompatible with catalytic hydrogenation.[3]
Materials:
-
This compound
-
33% Hydrogen bromide in acetic acid (HBr/AcOH)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Centrifuge or filtration apparatus
Procedure:
-
Place this compound (1.0 equiv) in a round-bottom flask.
-
Add 33% HBr in acetic acid (a 5-10 fold excess by volume).
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.
-
Collect the precipitated L-Valine hydrobromide salt by filtration or centrifugation.
-
Wash the solid with fresh diethyl ether to remove residual acetic acid and by-products.
-
Dry the product under vacuum.
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the signaling pathways of the deprotection reactions and a general experimental workflow.
References
Application Notes and Protocols: Z-L-Val-OH in the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyloxycarbonyl-L-valine (Z-L-Val-OH) is a crucial building block in the synthesis of a variety of enzyme inhibitors, owing to its role as a protected amino acid that can be controllably incorporated into peptide chains.[1] The benzyloxycarbonyl (Cbz or Z) group serves as a robust protecting group for the amino functionality of L-valine, preventing unwanted side reactions during peptide coupling.[1] This allows for the precise construction of peptide-based inhibitors targeting enzymes such as proteases, which are implicated in numerous pathological conditions. This document provides detailed application notes and protocols for the use of this compound in the synthesis of calpain and proteasome inhibitors, summarizes key quantitative data, and visualizes relevant biological pathways.
I. Synthesis of a Calpain Inhibitor: Z-L-Val-Phe-CHO (MDL 28170)
Calpains are calcium-dependent cysteine proteases involved in various cellular processes, and their overactivation is linked to several diseases.[2] Z-L-Val-Phe-CHO, also known as Calpain Inhibitor III or MDL 28170, is a potent, cell-permeable inhibitor of calpain I and II.[3][4] The synthesis involves the coupling of this compound with L-phenylalaninal.
Experimental Workflow: Synthesis of Z-L-Val-Phe-CHO
Caption: Workflow for the synthesis of the calpain inhibitor Z-L-Val-Phe-CHO.
Detailed Protocol: Synthesis of Z-L-Val-Phe-CHO
This protocol is a representative procedure based on general peptide coupling methods.[5]
Materials:
-
N-benzyloxycarbonyl-L-valine (this compound)
-
L-Phenylalaninal
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
0.5 N Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Activation: Add EDC (1.05 equivalents) and HOBt (1.05 equivalents) to the solution and stir for 15 minutes.
-
Coupling: Add NMM (3 equivalents) followed by L-phenylalaninal (1 equivalent) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Add water to the reaction mixture and extract with DCM.
-
Combine the organic extracts and wash successively with saturated NaHCO₃ solution, 0.5 N HCl, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure dipeptide aldehyde, Z-L-Val-Phe-CHO.
II. Synthesis of a Proteasome Inhibitor: A Dipeptidyl Boronic Acid Analog
Dipeptidyl boronic acids are a class of potent proteasome inhibitors, with Bortezomib being a clinically approved example.[6][7] These inhibitors typically target the chymotrypsin-like activity of the 26S proteasome.[8] The synthesis often involves the coupling of a protected dipeptide with a boronic acid derivative. This compound can be a key component in constructing the dipeptide backbone.
Experimental Workflow: Synthesis of a Dipeptidyl Boronic Acid
Caption: General workflow for the synthesis of a dipeptidyl boronic acid inhibitor.
Detailed Protocol: Synthesis of a Dipeptidyl Boronic Acid Analog
This protocol is a representative procedure based on the synthesis of Bortezomib and its analogs.
Materials:
-
N-Pyrazinecarbonyl-L-phenylalanine (as an example of a dipeptide precursor component)
-
(1R)-(S)-Pinanediol-1-ammoniumtrifluoroacetate-3-methylbutane-1-boronate (as the boronic acid component)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1 N Hydrochloric acid (HCl)
-
Hexane
-
Isobutylboronic acid
Procedure:
-
Coupling Reaction:
-
Suspend N-pyrazinecarbonyl-L-phenylalanine (1 equivalent), (1R)-(S)-pinanediol-1-ammoniumtrifluoroacetate-3-methylbutane-1-boronate (1 equivalent), and TBTU (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., argon) and cool to -5 °C.
-
Slowly add a solution of DIPEA (3 equivalents) in DCM, maintaining the temperature at -5 °C.
-
Stir the mixture at -5 °C for 1 hour and then allow it to warm to room temperature, continuing to stir until the reaction is complete (monitored by TLC or LC-MS).
-
-
Work-up:
-
Wash the reaction mixture with water, 10% aqueous potassium carbonate solution, and 10% aqueous citric acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Deprotection and Hydrolysis:
-
To the crude protected boronic ester, add a mixture of methanol, hexane, and 1 N HCl.
-
Add isobutylboronic acid and stir vigorously at room temperature overnight.
-
Separate the layers and wash the aqueous methanol layer with hexane.
-
The aqueous methanol layer containing the deprotected dipeptidyl boronic acid can be further purified by crystallization or chromatography.
-
III. Quantitative Data: Inhibitory Potency
The efficacy of enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibitory constant (Ki). Lower values indicate higher potency. The following tables summarize the inhibitory activities of various calpain and proteasome inhibitors, some of which are synthesized using this compound or related structures.
Table 1: Inhibitory Activity of Calpain Inhibitors
| Inhibitor Name | Target Enzyme(s) | IC₅₀ / Ki | Reference(s) |
| Z-L-Val-Phe-CHO (MDL 28170) | Calpain I & II | Ki = 8 nM | [9] |
| Z-Leu-Abu-CONH-Et | Calpain I & II | IC₅₀ = 20-50 µM (cell rescue) | [10] |
| Z-Leu-Nva-CONH(CH₂)₃-morpholine | Calpain I & II | IC₅₀ = 20-50 µM (cell rescue) | [10] |
Table 2: Inhibitory Activity of Proteasome Inhibitors
| Inhibitor Name | Target Enzyme(s) | IC₅₀ / Ki | Reference(s) |
| MG-132 (Z-Leu-Leu-Leu-al) | 26S Proteasome | IC₅₀ = 100 nM | [8] |
| Bortezomib | 20S Proteasome (β5 subunit) | IC₅₀ ≈ 5 nM | [11] |
| Dipeptidyl Boronic Acid (Compound 22) | 20S Proteasome (β5 subunit) | IC₅₀ = 4.82 nM | |
| Dipeptidyl Boronic Acid (Compound 78) | 20S Proteasome | IC₅₀ < 2 nM | [12] |
| ARFL-Boro | 20S Proteasome (β2 subunit) | IC₅₀ = 45 nM | [13] |
IV. Signaling Pathways
A. Calpain Inhibition and Cellular Signaling
Inhibition of calpain can modulate various signaling pathways, including those involved in cell migration and survival. For instance, calpain inhibition can lead to the activation of MAP kinases (ERK, p38, JNK) and the PI3K/Akt pathway.[14]
Caption: Signaling pathways modulated by calpain inhibition.
B. Proteasome Inhibition and Apoptosis
Proteasome inhibitors induce apoptosis in cancer cells through various mechanisms, primarily by disrupting the degradation of pro-apoptotic proteins.[15] This leads to the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c from mitochondria and the subsequent activation of caspases.[16]
Caption: Induction of apoptosis via proteasome inhibition.
Conclusion
This compound is a versatile and indispensable reagent in the synthesis of peptide-based enzyme inhibitors. Its application in the development of calpain and proteasome inhibitors highlights its importance in medicinal chemistry and drug discovery. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents targeting these critical enzyme families.
References
- 1. Proteasome inhibition can induce an autophagy-dependent apical activation of caspase-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mdl-28170 | C22H26N2O4 | CID 72430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hasyweb.desy.de [hasyweb.desy.de]
- 8. MG-132 | Z-Leu-Leu-Leu-CHO | 26S proteasome inhibitor | TargetMol [targetmol.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. CA2138124A1 - Use of calpain inhibitors in the inhibition and treatment of medical conditions associated with increased calpain activity - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis, in vitro and in vivo biological evaluation, and comprehensive understanding of structure-activity relationships of dipeptidyl boronic acid proteasome inhibitors constructed from β-amino acids. | Semantic Scholar [semanticscholar.org]
- 13. Rational design of proteasome inhibitors based on the structure of the endogenous inhibitor PI31/Fub1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase activation and apoptosis in response to proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Proteasome Inhibitors Induce Cytochrome c–Caspase-3-Like Protease-Mediated Apoptosis in Cultured Cortical Neurons | Journal of Neuroscience [jneurosci.org]
Application Notes and Protocols: A Step-by-Step Guide to Z-L-Val-OH in Peptide Coupling
Introduction
In the realm of peptide synthesis, the precise formation of amide bonds between amino acids is a critical step. Z-L-Val-OH, or N-benzyloxycarbonyl-L-valine, is a commonly utilized building block in this process. The benzyloxycarbonyl (Z or Cbz) group serves as a robust protecting group for the amine terminus of the valine residue, preventing unwanted side reactions during the coupling process.[1] This allows for the specific formation of a peptide bond between the carboxyl group of this compound and the amino group of another amino acid or peptide. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in a solution-phase peptide coupling reaction, focusing on the widely used dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) mediated method.
Valine, being a sterically hindered amino acid, can present challenges in peptide coupling, potentially leading to lower yields and increased risk of side reactions.[2] The use of additives like HOBt is crucial to mitigate these issues and suppress racemization.[1]
Quantitative Data Summary
The efficiency of peptide coupling reactions, particularly with sterically hindered amino acids like valine, is influenced by the choice of coupling reagents, additives, and reaction conditions. Below is a summary of relevant quantitative data.
| Parameter | Value/Range | Coupling System | Notes |
| Typical Yield | 41-95% | N-acylbenzotriazole activation | Reported for coupling of sterically hindered amino acids. Yields with DCC/HOBt may be lower. |
| Racemization | ~14.8% D-isomer | Z-Phe-Val-OH + H-Pro-NH₂ (DIC/HOBt) | Demonstrates the potential for racemization when coupling valine residues. The use of HOBt helps to suppress this.[3] |
| Incomplete Coupling | High | Boc-Val coupling (Solid Phase) | Valine is listed as one of the most difficult carboxyl-reacting amino acids, leading to incomplete couplings.[2][4] |
| Coupling Time | 1-24 hours | DCC/HOBt mediated | Reaction time is dependent on the specific amino acids being coupled and the reaction temperature. |
Experimental Protocols
This section details the protocol for the coupling of this compound to a C-terminally protected amino acid (e.g., H-Ala-OMe) using the DCC/HOBt method in solution-phase.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (optional, for solubility)
-
Ethyl acetate (B1210297) (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Preparation of the Amine Component:
-
Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM.
-
Add NMM or DIPEA (1.0 equivalent) to neutralize the hydrochloride salt and generate the free amine. Stir the solution for 10-15 minutes at room temperature.
-
-
Activation of this compound:
-
In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM (or a mixture of DCM and DMF if solubility is an issue).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the this compound/HOBt solution.
-
A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Stir the activation mixture at 0 °C for 30-60 minutes.
-
-
Coupling Reaction:
-
To the activation mixture (containing the activated this compound and precipitated DCU), add the solution of the free amine component prepared in step 1.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washes and transfer to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1N HCl (to remove any unreacted amine and excess base)
-
Saturated NaHCO₃ solution (to remove unreacted this compound and HOBt)
-
Brine
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude protected dipeptide.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.[2]
-
The choice of eluent will depend on the polarity of the protected dipeptide (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the purified protected dipeptide.
-
Visualizations
Experimental Workflow
Caption: General workflow for the solution-phase peptide coupling of this compound.
Mechanism of DCC/HOBt Mediated Peptide Coupling
Caption: Mechanism of peptide bond formation using DCC and HOBt.
References
Application of Z-L-Valine-OH in Drug Development: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, N-benzyloxycarbonyl-L-valine (Z-L-Val-OH) stands as a pivotal building block in the synthesis of a diverse range of therapeutic agents. Its inherent chirality and the protective benzyloxycarbonyl (Z) group make it an invaluable tool in peptide synthesis, the development of antiviral prodrugs, and the creation of targeted enzyme inhibitors. This document provides detailed application notes, experimental protocols, and quantitative data to guide the utilization of this compound in drug discovery and development.
Core Applications in Drug Development
This compound is primarily employed in two key areas of drug development:
-
Antiviral Prodrugs: The most prominent example is its use in the synthesis of Valacyclovir, the L-valyl ester prodrug of Acyclovir (B1169). The addition of the L-valine moiety significantly enhances the oral bioavailability of Acyclovir from 10-20% to approximately 55%.[1][2][3] Upon oral administration, Valacyclovir is rapidly absorbed and hydrolyzed by esterases in the intestine and liver to release Acyclovir and the natural amino acid L-valine.[1][2][4] Acyclovir is then phosphorylated by viral thymidine (B127349) kinase to its active triphosphate form, which inhibits viral DNA polymerase, thereby terminating viral replication.[2][5]
-
Peptide-Based Therapeutics and Enzyme Inhibitors: As a protected amino acid, this compound is a fundamental component in solid-phase peptide synthesis (SPPS).[6][7][8][9] This technique allows for the precise, stepwise assembly of amino acids to create peptides and peptidomimetics with therapeutic potential, particularly in oncology and immunology.[10] These synthetic peptides can act as enzyme inhibitors, targeting proteases crucial for viral replication or disease progression. The valine residue itself can play a critical role in the binding of these inhibitors to the active site of enzymes like HIV-1 protease.
Quantitative Data on Drug Candidates
The following tables summarize key quantitative data for antiviral agents and enzyme inhibitors where this compound or L-valine residues are crucial for their structure and function.
| Compound | Target | IC50 / Ki | Cell Line / Assay | Reference |
| Acyclovir (from Valacyclovir) | Herpes Simplex Virus (HSV) DNA Polymerase | Varies by viral strain | Viral Replication Assays | [5] |
| Valacyclovir Analog (Compound 13a) | Wild-Type HIV-1 Protease | Ki = 0.85 nM | FRET-based assay | [10] |
| Valacyclovir Analog (Compound 13c) | Wild-Type HIV-1 Protease | Ki = 2.13 nM | FRET-based assay | [10] |
| Valacyclovir Analog (Compound 13e) | Wild-Type HIV-1 Protease | Ki = 0.98 nM | FRET-based assay | [10] |
| Isoquinolone Derivative (Compound 1) | Influenza A and B Viruses | EC50 = 0.2 - 0.6 µM | MDCK cells | [11] |
| Isoquinolone Derivative (Compound 21) | Influenza A and B Viruses | EC50 = 9.9 - 18.5 µM | MDCK cells | [11] |
Table 1: Antiviral Activity of Compounds Synthesized Using Valine Derivatives.
| Compound | Target | Pharmacokinetic Parameter | Value | Species | Reference |
| Valacyclovir | Prodrug of Acyclovir | Bioavailability of Acyclovir | ~54.5% | Humans | [2][3] |
| Acyclovir (oral) | Prodrug of Acyclovir | Bioavailability of Acyclovir | 10-20% | Humans | [1] |
| Valacyclovir | Prodrug of Acyclovir | Cmax (from 1g dose) | 5.65 ± 1.05 µg/mL (for Acyclovir) | Humans | [3] |
| Valacyclovir | Prodrug of Acyclovir | Tmax | ~1.5 hours | Humans | [3] |
Table 2: Pharmacokinetic Parameters of Valacyclovir.
Signaling and Metabolic Pathways
The therapeutic action of drugs derived from this compound, such as Valacyclovir, involves specific intracellular pathways. The metabolic degradation of the valine moiety itself proceeds through a well-defined catabolic pathway.
Caption: Activation pathway of Valacyclovir to inhibit viral DNA synthesis.
Caption: Catabolic pathway of L-Valine.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: Synthesis of N-Cbz-Valacyclovir (A Precursor to Valacyclovir)
This protocol outlines the coupling of this compound to Acyclovir.
Caption: Workflow for N-Cbz-Valacyclovir synthesis.
Materials:
-
This compound (N-Cbz-L-valine)
-
Acyclovir
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and Acyclovir (1.0 equivalent) in anhydrous DMF.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 equivalents) in DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield N-Cbz-Valacyclovir.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Valine-Containing Peptide
This protocol describes the manual synthesis of a short peptide containing a valine residue using Fmoc-based chemistry. While this protocol uses Fmoc-L-Val-OH, the general principles apply to using this compound in Boc-based SPPS.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-L-Val-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether (cold)
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the SPPS reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Shake for 20 minutes. Drain and repeat for another 5 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-L-Val-OH (3 equivalents relative to resin loading), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection of Side Chains:
-
Wash the resin with DCM and dry it under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.
-
Gently agitate for 2-3 hours at room temperature.
-
-
Peptide Precipitation: Filter the cleavage mixture into a centrifuge tube containing cold diethyl ether to precipitate the peptide.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: Antiviral Cytopathic Effect (CPE) Reduction Assay
This protocol is a general method to evaluate the antiviral efficacy of compounds like Valacyclovir.[12]
Materials:
-
Vero cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
-
Herpes Simplex Virus-1 (HSV-1)
-
Test compound (e.g., Valacyclovir)
-
96-well cell culture plates
-
Neutral red or crystal violet stain
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density that will form a confluent monolayer after 24 hours of incubation.
-
Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.
-
Infection and Treatment:
-
Remove the growth medium from the cells.
-
Add the diluted compound to the wells. Include wells with no compound as virus controls and wells with no compound and no virus as cell controls.
-
Infect the wells (except for cell controls) with a predetermined titer of HSV-1.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator until clear cytopathic effects are visible in the virus control wells (typically 2-3 days).
-
Staining:
-
Remove the medium and stain the cells with neutral red or crystal violet solution.
-
After an incubation period, wash away the excess stain.
-
Solubilize the stain taken up by viable cells.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound is a versatile and indispensable reagent in modern drug development. Its application extends from enhancing the pharmacokinetic profiles of established antiviral drugs to serving as a critical building block for novel peptide-based therapeutics. The protocols and data presented here provide a foundational guide for researchers to effectively utilize this compound in their drug discovery endeavors. A thorough understanding of its chemical properties, combined with robust synthetic and analytical methodologies, will continue to unlock its potential in creating next-generation medicines.
References
- 1. Valaciclovir. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in herpesvirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 3. Pharmacokinetics of the acyclovir pro-drug valaciclovir after escalating single- and multiple-dose administration to normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of valaciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
Application Notes and Protocols for the Synthesis of Specific Dipeptides using Z-L-Val-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of specific dipeptides utilizing N-benzyloxycarbonyl-L-valine (Z-L-Val-OH) as a key building block. The methodologies outlined below are standard procedures in solution-phase peptide synthesis, employing common coupling reagents to achieve efficient peptide bond formation.
Introduction
This compound is a widely used N-protected amino acid in peptide synthesis. The benzyloxycarbonyl (Z) group provides robust protection for the α-amino group of L-valine, preventing unwanted side reactions during the coupling process. This allows for the specific and controlled formation of a peptide bond between the carboxyl group of this compound and the amino group of another amino acid derivative. The resulting Z-protected dipeptides are valuable intermediates in the synthesis of more complex peptides and peptidomimetics for various applications in drug discovery and development. Valine-containing dipeptides are of particular interest due to their role in modulating the hydrophobicity and steric properties of peptides, which can influence their biological activity and pharmacokinetic profiles.
Synthesis of Z-L-Valyl-L-Glycine Ethyl Ester (Z-Val-Gly-OEt)
This protocol describes the synthesis of Z-L-Valyl-L-Glycine Ethyl Ester, a common dipeptide intermediate. The reaction involves the coupling of this compound with glycine (B1666218) ethyl ester hydrochloride using dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling agent and 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization.
Experimental Protocol
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous dichloromethane (B109758) (DCM) or a mixture of DCM and dimethylformamide (DMF) for improved solubility.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the cooled solution.
-
In a separate flask, suspend glycine ethyl ester hydrochloride (1.0 equivalent) in anhydrous DCM and neutralize with a base such as N-methylmorpholine (NMM) or triethylamine (B128534) (TEA) (1.0 equivalent) at 0 °C.
-
-
Coupling Reaction:
-
Add the neutralized glycine ethyl ester solution to the activated this compound solution at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 2 hours and then warm to room temperature, stirring overnight.
-
-
Workup and Purification:
-
The dicyclohexylurea (DCU) byproduct will precipitate out of the solution as a white solid. Remove the DCU by filtration.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate (B1210297)/hexane (B92381) to yield the pure Z-L-Valyl-L-Glycine Ethyl Ester.
-
Quantitative Data
| Parameter | Value |
| Starting Materials | This compound, Glycine ethyl ester hydrochloride |
| Coupling Reagents | DCC, HOBt |
| Base | N-methylmorpholine (NMM) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | ~12-16 hours |
| Typical Yield | 85-95% |
| Purification Method | Recrystallization |
Synthesis of Z-L-Valyl-L-Phenylalanine Methyl Ester (Z-Val-Phe-OMe)
This protocol details the synthesis of Z-L-Valyl-L-Phenylalanine Methyl Ester, a dipeptide derivative that serves as a precursor for various bioactive compounds. The synthesis employs the DCC/HOBt coupling methodology. Z-Val-Phe-OMe is a key intermediate in the synthesis of therapeutic agents, including those with potential applications in treating cancer and metabolic disorders.[1]
Experimental Protocol
-
Reaction Setup:
-
Dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.
-
In a separate flask, suspend L-phenylalanine methyl ester hydrochloride (1.0 equivalent) in DCM and add NMM (1.0 equivalent) to liberate the free amine.
-
-
Coupling Reaction:
-
Add the solution of L-phenylalanine methyl ester to the activated this compound mixture.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.
-
-
Workup and Purification:
-
Filter off the precipitated DCU.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane to obtain pure Z-L-Valyl-L-Phenylalanine Methyl Ester.
-
Quantitative Data
| Parameter | Value |
| Starting Materials | This compound, L-Phenylalanine methyl ester hydrochloride |
| Coupling Reagents | DCC, HOBt |
| Base | N-methylmorpholine (NMM) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | ~12-16 hours |
| Typical Yield | 80-90% |
| Purification Method | Flash Column Chromatography |
Synthesis of Z-L-Valyl-L-Valine Ethyl Ester (Z-Val-Val-OEt)
This protocol describes the synthesis of Z-L-Valyl-L-Valine Ethyl Ester, a dipeptide composed of two valine residues. The coupling of the sterically hindered valine residues can be more challenging, and careful control of reaction conditions is important.
Experimental Protocol
-
Reaction Setup:
-
Activate this compound (1.0 equivalent) with DCC (1.1 equivalents) and HOBt (1.1 equivalents) in a suitable solvent like DCM or DMF at 0 °C.
-
Prepare a solution of L-valine ethyl ester by neutralizing the corresponding hydrochloride salt (1.0 equivalent) with a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.0 equivalent) in DCM at 0 °C.
-
-
Coupling Reaction:
-
Add the L-valine ethyl ester solution to the activated this compound solution.
-
Allow the reaction to proceed at 0 °C for 2-4 hours, followed by stirring at room temperature for 24-48 hours to ensure completion due to steric hindrance.
-
-
Workup and Purification:
-
Remove the precipitated DCU by filtration.
-
Perform an aqueous workup by washing the filtrate with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over a drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
The crude product is typically purified by recrystallization from an appropriate solvent mixture (e.g., ethyl acetate/petroleum ether) to yield the pure Z-L-Valyl-L-Valine Ethyl Ester.
-
Quantitative Data
| Parameter | Value |
| Starting Materials | This compound, L-Valine ethyl ester hydrochloride |
| Coupling Reagents | DCC, HOBt |
| Base | Diisopropylethylamine (DIPEA) |
| Solvent | Dichloromethane (DCM) / Dimethylformamide (DMF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 24-48 hours |
| Typical Yield | 70-85% |
| Purification Method | Recrystallization |
Visualization of the Synthesis Workflow
The following diagram illustrates the general workflow for the solution-phase synthesis of a Z-protected dipeptide ester.
Caption: General workflow for the solution-phase synthesis of Z-protected dipeptide esters.
Application in Drug Development: Targeting Peptide Transporters
Dipeptides and peptidomimetics are of significant interest in drug development as they can be designed to interact with specific biological targets, including peptide transporters. For instance, the human peptide transporter 1 (PepT1) is expressed in the intestine and is responsible for the absorption of di- and tripeptides. By attaching a dipeptide moiety, such as Val-Val or Val-Phe, to a drug molecule, it is possible to hijack this transport system to enhance the oral bioavailability of poorly absorbed drugs.
The diagram below illustrates the logical relationship of using dipeptide-modified nanoparticles to enhance oral drug delivery via PepT1 targeting.
Caption: PepT1-mediated oral drug delivery using dipeptide-modified nanoparticles.
References
Application Notes and Protocols for Monitoring Z-L-Val-OH Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring reactions involving N-benzyloxycarbonyl-L-valine (Z-L-Val-OH). The following protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are designed to enable accurate tracking of reaction progress, determination of purity, and quantification of reactants and products.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a powerful technique for monitoring the progress of this compound reactions by separating and quantifying the starting material, product, and any impurities. A reverse-phase HPLC method is typically employed.
Data Presentation: HPLC Method Parameters and Performance
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in Acetonitrile |
| Gradient | 30-90% B over 15 minutes, then hold at 90% B for 5 minutes, then return to 30% B over 1 minute and re-equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C[1] |
| Detection Wavelength | 214 nm and 254 nm |
| Injection Volume | 10 µL |
| Linearity (R²) for this compound | > 0.999 |
| Limit of Detection (LOD) | Estimated based on a signal-to-noise ratio of 3.[2] |
| Limit of Quantitation (LOQ) | Estimated based on a signal-to-noise ratio of 10.[2] |
| Precision (%RSD) | < 2%[2][3] |
| Accuracy (% Recovery) | 98-102%[3] |
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of mobile phase A).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Instrument Setup:
-
Equilibrate the HPLC system with the initial mobile phase conditions (30% B) until a stable baseline is achieved.
-
Set the column temperature to 40°C.[1]
-
Set the UV detector to monitor at 214 nm (for peptide bonds) and 254 nm (for the Z-group).
-
-
Data Acquisition and Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram for a total run time of 25 minutes.[1]
-
Identify the peaks corresponding to this compound and the product(s) based on their retention times, which should be determined by running standards of the pure compounds.
-
Integrate the peak areas to determine the relative concentrations of the components. The percentage conversion of this compound can be calculated from the peak areas.
-
Visualization: HPLC Experimental Workflow
Caption: Workflow for HPLC monitoring of this compound reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-situ Monitoring
NMR spectroscopy is a non-invasive technique that provides detailed structural information and quantitative data, making it ideal for real-time or near real-time reaction monitoring.[4][5][6] By observing changes in the chemical shifts and integrals of specific protons, the consumption of this compound and the formation of products can be tracked directly in the reaction mixture.[4][7]
Data Presentation: Key ¹H-NMR Signals for Monitoring
| Compound | Key Proton | Approximate Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |
| This compound | Benzylic CH₂ | 5.1 | s |
| Valine α-CH | 4.4 | d | |
| Valine β-CH | 2.2 | m | |
| Valine γ-CH₃ | 1.0, 0.9 | d, d | |
| Generic Amide Product | Valine α-CH | Shifts to ~4.6-4.8 | d |
| New Amide N-H | Variable, ~6.5-8.0 | br s |
Note: Chemical shifts can vary depending on the solvent and other reaction components.
Experimental Protocol: ¹H-NMR Reaction Monitoring
-
Sample Preparation (for in-situ monitoring):
-
The reaction is performed directly in an NMR tube using a deuterated solvent.
-
A known amount of an internal standard (e.g., tetramethylsilane (B1202638) (TMS) or 1,3,5-trimethoxybenzene) is added for accurate quantification.
-
-
Instrument Setup:
-
Data Acquisition and Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the characteristic peaks of this compound (e.g., the benzylic CH₂ protons at ~5.1 ppm) and the product(s).
-
The reaction conversion is calculated by comparing the integral of a reactant peak to the integral of a product peak or the internal standard.[7]
-
Visualization: NMR Reaction Monitoring Workflow
References
Application Notes and Protocols: The Role of Z-L-Valine (Z-L-Val-OH) in the Synthesis of Antiviral Drug Intermediates
Introduction
N-Carbobenzyloxy-L-valine (Z-L-Val-OH) is a crucial chiral building block in the synthesis of numerous pharmaceutical agents, particularly antiviral drugs. As a protected form of the essential amino acid L-valine, it allows for controlled, stereospecific incorporation into complex molecular structures. The carbobenzyloxy (Z) protecting group on the amino function is stable under various reaction conditions but can be selectively removed, typically by catalytic hydrogenolysis, making it an invaluable tool in multi-step organic synthesis. These application notes provide detailed protocols and data for the use of this compound and its closely related analogue, Boc-L-Valine, in the preparation of key intermediates for potent antiviral drugs such as the Hepatitis C virus (HCV) protease inhibitors Boceprevir and Telaprevir (B1684684), and the herpes simplex virus (HSV) therapeutic, Valacyclovir.
Application Note 1: Synthesis of a Boceprevir Intermediate
Overview
Boceprevir is a first-generation direct-acting antiviral agent used for the treatment of chronic Hepatitis C.[1] It functions as a potent inhibitor of the HCV NS3/4A serine protease, an enzyme essential for viral replication.[1][2] A key step in the synthesis of Boceprevir involves the coupling of a protected L-valine derivative with another amino acid moiety to form a dipeptide fragment, which is later incorporated into the final drug structure.[3][4]
Mechanism of Action: HCV NS3/4A Protease Inhibition
The HCV NS3/4A protease is responsible for cleaving the viral polyprotein into mature, functional proteins required for viral replication.[1] Boceprevir is a peptidomimetic inhibitor that forms a reversible, covalent bond with the active site serine (Ser139) of the protease, thereby blocking its function and halting the viral life cycle.[1][4]
Caption: Mechanism of Boceprevir action on the HCV NS3/4A protease.
Experimental Workflow: Synthesis of a Dipeptide Intermediate
The following workflow outlines the synthesis of a key dipeptide intermediate for Boceprevir, starting from Z-L-Valine. This process involves the coupling of this compound with (S)-2-amino-3,3-dimethylbutanamide. While the cited protocol uses Boc-L-Valine, the procedure is directly adaptable for this compound using standard peptide coupling reagents.[3]
Caption: Workflow for the synthesis of a Boceprevir dipeptide intermediate.
Protocol: Synthesis of Z-L-Val-(S)-tert-leucinamide
This protocol is adapted from a known procedure for the synthesis of a Boceprevir dipeptide intermediate.[3]
Materials:
-
This compound
-
(S)-2-amino-3,3-dimethylbutanamide
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a clean, dry reaction vessel under a nitrogen atmosphere, dissolve this compound (1.0 eq) and (S)-2-amino-3,3-dimethylbutanamide (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and cool the reaction mixture to 0 °C using an ice bath.
-
Add the coupling agent HATU (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Stir the reaction at 0 °C for 30 minutes.
-
Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter the solution, and concentrate the filtrate under reduced pressure to yield the crude dipeptide intermediate.
-
The product can be further purified by silica (B1680970) gel chromatography if necessary.
Quantitative Data Summary
| Reagent | Molar Eq. | Purpose | Typical Yield | Purity |
| This compound | 1.0 | Starting Material | - | >98% |
| (S)-2-amino-3,3-dimethylbutanamide | 1.0 | Starting Material | - | >98% |
| HATU | 1.2 | Coupling Agent | - | - |
| DIPEA | 2.5 | Base | - | - |
| Product | - | Dipeptide Intermediate | >90% | >95% (crude) |
Application Note 2: Synthesis of a Telaprevir Intermediate
Overview
Telaprevir is another potent HCV NS3/4A serine protease inhibitor.[5][6] Its complex structure is assembled from several chiral fragments. The synthesis often employs multicomponent reactions and biocatalysis to achieve high efficiency and stereoselectivity.[7][8][9][10] A protected L-valine derivative is a key component of a peptide fragment that is coupled to a bicyclic proline moiety during the synthesis.[3]
Experimental Workflow: Telaprevir Synthesis via Multicomponent Reactions
Modern synthetic routes to Telaprevir prioritize efficiency by using convergent strategies, such as combining biocatalysis with Ugi and Passerini multicomponent reactions.[5][7] This approach significantly shortens the number of synthetic steps compared to traditional linear syntheses.
Caption: A convergent workflow for Telaprevir synthesis.
Protocol: Enzymatic Desymmetrization for a Telaprevir Intermediate
This protocol describes a key biocatalytic step used in an efficient synthesis of a Telaprevir precursor.[11]
Materials:
-
meso-diol precursor
-
Amano PS lipase (B570770) immobilized on Celite
-
Vinyl acetate
Procedure:
-
Suspend the meso-diol precursor in vinyl acetate, which acts as both the acyl donor and the solvent.
-
Add Amano PS lipase supported on Celite to the mixture.
-
Cool the reaction vessel to 0 °C and stir for approximately 17 hours.
-
Monitor the reaction for the formation of the (1S,2R)-monoacetate product via chiral HPLC.
-
Upon completion, filter off the immobilized enzyme.
-
Concentrate the filtrate under reduced pressure to remove excess vinyl acetate.
-
Purify the resulting monoacetate intermediate as required for the subsequent steps.
Quantitative Data Summary
| Reaction Step | Enzyme | Temp. | Time | Yield | Enantiomeric Excess (ee) | Reference |
| Enzymatic Desymmetrization | Amano PS Lipase | 0 °C | 17 h | 97% | 97% | [11] |
Application Note 3: Synthesis of a Valacyclovir Intermediate
Overview
Valacyclovir is an antiviral medication used to treat infections caused by the herpes simplex virus (HSV) and varicella-zoster virus (VZV).[3] It is a prodrug of acyclovir (B1169), meaning it is converted into the active drug within the body. The key structural feature of Valacyclovir is the L-valine ester linked to acyclovir, which significantly enhances the drug's oral bioavailability compared to acyclovir itself.[3][12]
Mechanism of Action: Conversion to Acyclovir
After oral administration, Valacyclovir is rapidly absorbed and converted to acyclovir and L-valine by first-pass intestinal and/or hepatic metabolism. Acyclovir is then phosphorylated by viral thymidine (B127349) kinase to acyclovir monophosphate, which is further converted to acyclovir triphosphate. Acyclovir triphosphate competitively inhibits viral DNA polymerase, becomes incorporated into the viral DNA chain, and terminates its synthesis.
References
- 1. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preclinical Characterization of the Antiviral Activity of SCH 900518 (Narlaprevir), a Novel Mechanism-Based Inhibitor of Hepatitis C Virus NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. L-valine ester of cyclopropavir: a new antiviral prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Catalytic Hydrogenolysis of Z-L-Val-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The removal of the benzyloxycarbonyl (Z or Cbz) protecting group is a critical step in peptide synthesis and the development of various pharmaceutical intermediates. Catalytic hydrogenolysis is a widely employed method for this deprotection due to its efficiency, mild reaction conditions, and clean byproducts. This document provides detailed application notes and protocols for the catalytic hydrogenolysis of N-benzyloxycarbonyl-L-valine (Z-L-Val-OH) to yield L-valine.
The reaction involves the cleavage of the C-O bond of the carbamate (B1207046) functional group in the presence of a metal catalyst and a hydrogen source, liberating the free amine of the amino acid, toluene, and carbon dioxide.
Reaction Scheme
The overall reaction for the catalytic hydrogenolysis of this compound is depicted below:
Caption: General reaction scheme for the deprotection of this compound.
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst and hydrogen source significantly impacts the efficiency of the hydrogenolysis reaction. Below is a summary of various systems used for the deprotection of this compound and related substrates.
| Catalyst | Hydrogen Source | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 10% Pd/C | H₂ (balloon) | Methanol (B129727) | Room Temp. | 2 - 4 | >95 |
| 10% Pd/C | Ammonium (B1175870) Formate (B1220265) | Methanol | Room Temp. | 0.5 - 2 | ~98 |
| 20% Pd(OH)₂/C | H₂ (balloon) | Methanol | Room Temp. | 1 - 3 | >95 |
| Magnesium | Ammonium Formate | Methanol | Room Temp. | 2 - 5 | 85 - 95[1] |
| Zinc | Ammonium Formate | Methanol | Room Temp. | 3 - 6 | 85 - 95 |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using Hydrogen Gas
This protocol describes the deprotection of this compound using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the hydrogen source.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (reagent grade)
-
Hydrogen gas (balloon or cylinder)
-
Round-bottom flask
-
Stir bar
-
Filtration apparatus (e.g., Celite pad or syringe filter)
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask equipped with a stir bar.
-
Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.
-
Seal the flask and evacuate the air, then backfill with hydrogen gas from a balloon. Repeat this process 2-3 times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A common mobile phase is a mixture of chloroform, methanol, and acetic acid.
-
Upon completion, carefully vent the hydrogen gas in a fume hood.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude L-valine.
Protocol 2: Catalytic Transfer Hydrogenolysis using Ammonium Formate
This protocol utilizes ammonium formate as a hydrogen donor in a process known as catalytic transfer hydrogenolysis.[2] This method avoids the need for handling hydrogen gas directly.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate
-
Methanol (reagent grade)
-
Round-bottom flask
-
Stir bar
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask with a stir bar.
-
Add ammonium formate (3-5 equivalents) to the solution and stir until it dissolves.
-
Carefully add 10% Pd/C (typically 5-10 mol%) to the reaction mixture.
-
Stir the suspension at room temperature. The reaction is often complete within 30 minutes to 2 hours.[2]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.
-
Evaporate the solvent from the filtrate using a rotary evaporator to yield the product.
Mandatory Visualizations
Experimental Workflow
The general workflow for the catalytic hydrogenolysis of this compound is outlined below.
Caption: Experimental workflow for this compound deprotection.
Signaling Pathway: Mechanism of Catalytic Hydrogenolysis
The mechanism involves the adsorption of the substrate and hydrogen onto the catalyst surface, followed by the cleavage of the benzylic C-O bond.
Caption: Simplified mechanism of catalytic hydrogenolysis.
References
Application Notes and Protocols for the Incorporation of Z-L-Val-OH into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of N-Benzyloxycarbonyl-L-valine (Z-L-Val-OH) into peptide sequences. This document outlines detailed protocols for both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), discusses key considerations for quantitative analysis, and explores the potential biological relevance of peptides containing L-valine.
Introduction
This compound is a crucial N-terminally protected amino acid derivative used in the synthesis of peptides. The benzyloxycarbonyl (Z) group provides robust protection of the alpha-amino group, preventing unwanted side reactions during peptide bond formation.[1] Valine, a hydrophobic and sterically hindered amino acid, can present challenges during peptide synthesis, making the choice of coupling strategy critical for achieving high yields and purity.[2][3] These notes offer detailed methodologies to overcome these challenges and successfully incorporate this building block into desired peptide sequences for applications in drug discovery, immunology, and biochemical research.[4]
Data Presentation: Quantitative Aspects of this compound Incorporation
The successful incorporation of this compound is dependent on several factors, including the chosen synthesis method, coupling reagents, and the nature of the peptide sequence. While yields are sequence-dependent, the following tables provide an overview of expected outcomes based on established peptide synthesis methodologies.
Table 1: Typical Coupling Efficiencies and Yields in Solid-Phase Peptide Synthesis (SPPS)
| Coupling Reagent | Additive | Typical Coupling Time | Estimated Coupling Efficiency (%) per step | Overall Theoretical Yield for a 10-mer Peptide (%)* |
| HBTU/HATU | HOBt/HOAt, DIPEA | 30 min - 2 h | 98 - 99.5 | 81.7 - 95.1 |
| DIC | HOBt | 1 - 4 h | 97 - 99 | 73.7 - 90.4 |
| PyBOP | DIPEA | 30 min - 2 h | 98 - 99 | 81.7 - 90.4 |
*Overall theoretical yield is calculated as (Coupling Efficiency)^n, where n is the number of amino acids. Actual yields will be lower due to losses during cleavage, purification, and handling.[5][6]
Table 2: Typical Yields in Liquid-Phase Peptide Synthesis (LPPS) for a Dipeptide (Z-Val-X-OR)
| Coupling Reagent | Additive | Typical Reaction Time | Purification Method | Typical Isolated Yield (%) |
| DCC | HOBt | 12 - 24 h | Crystallization/Chromatography | 70 - 90 |
| EDC | HOBt | 12 - 24 h | Extraction/Chromatography | 65 - 85 |
| T3P | DIPEA | 1 - 4 h | Extraction/Chromatography | 75 - 95 |
LPPS often results in higher purity of intermediates and is scalable, making it suitable for the production of shorter peptides or peptide fragments.[7][8]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Protocol for this compound Incorporation
This protocol details the manual incorporation of this compound onto a resin-bound peptide chain using HBTU as the coupling agent.
Materials:
-
This compound
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethylether, cold
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), extend the coupling time or perform a second coupling.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.
-
-
Peptide Cleavage and Z-Group Deprotection:
-
For cleavage from the resin and simultaneous removal of acid-labile side-chain protecting groups, treat the resin with the cleavage cocktail for 2-3 hours.
-
To specifically remove the Z-group, catalytic hydrogenation (H₂/Pd-C) is the standard method. This is typically performed after the peptide has been cleaved from the resin and purified. Alternatively, strong acids like HBr in acetic acid can be used.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase HPLC.
-
Liquid-Phase Peptide Synthesis (LPPS) Protocol for this compound Incorporation
This protocol describes the synthesis of a dipeptide (e.g., Z-Val-Gly-OMe) in solution using DCC as the coupling agent.
Materials:
-
This compound
-
Glycine (B1666218) methyl ester hydrochloride (H-Gly-OMe·HCl)
-
DCC (N,N'-Dicyclohexylcarbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Triethylamine (TEA) or N-Methylmorpholine (NMM)
-
DCM (Dichloromethane), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Neutralization of Amino Acid Ester:
-
Dissolve H-Gly-OMe·HCl (1 eq.) in DCM.
-
Add TEA or NMM (1 eq.) at 0°C and stir for 15-30 minutes.
-
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (1 eq.) and HOBt (1.1 eq.) in anhydrous DCM.
-
Cool the solution to 0°C.
-
Add the neutralized glycine methyl ester solution to the this compound solution.
-
Add a solution of DCC (1.1 eq.) in DCM dropwise to the reaction mixture.
-
Stir the reaction at 0°C for 2 hours and then at room temperature overnight.
-
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude protected dipeptide.
-
-
Purification:
-
Purify the crude product by recrystallization or silica (B1680970) gel column chromatography.
-
-
Z-Group Deprotection:
-
Dissolve the purified dipeptide in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a catalytic amount of Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent to obtain the deprotected dipeptide.
-
Mandatory Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a Z-L-Valine containing peptide.
Caption: Workflow for Liquid-Phase Peptide Synthesis (LPPS) to create a Z-L-Valine containing dipeptide.
Biological Relevance and Signaling Pathways of Valine-Containing Peptides
While the Z-group is a synthetic protecting group that is removed to yield the final bioactive peptide, the incorporation of L-valine itself is significant for the biological activity of the resulting peptide. Valine is a branched-chain amino acid that contributes to the hydrophobicity and structural conformation of peptides.
Peptides containing valine have been implicated in a variety of biological processes and signaling pathways:
-
Enzyme Inhibition: Peptides containing valine are often designed as enzyme inhibitors.[9][10][11] For example, they can be crucial components of protease inhibitors, where the bulky, hydrophobic side chain of valine interacts with the active site of the enzyme.
-
Antimicrobial Activity: Many antimicrobial peptides (AMPs) are rich in hydrophobic residues like valine. These peptides often disrupt the integrity of bacterial cell membranes, leading to cell death. The hydrophobic nature of valine is critical for insertion into the lipid bilayer of the microbial membrane.
-
Cell Signaling: L-valine itself has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis. While this is for the free amino acid, it highlights the potential for valine-containing peptides to interact with cellular signaling pathways, particularly in metabolic regulation.
-
Drug Delivery and Design: The incorporation of valine can influence the pharmacokinetic properties of a peptide drug, affecting its stability, solubility, and ability to cross biological membranes.[12]
Caption: Logical relationship of a valine-containing peptide acting as an enzyme inhibitor.
Conclusion
The incorporation of this compound into a peptide sequence is a well-established yet challenging aspect of peptide synthesis. Success hinges on the careful selection of synthesis strategy (SPPS or LPPS) and the optimization of coupling conditions to overcome the steric hindrance of the valine side chain. By following the detailed protocols and considering the quantitative data presented in these application notes, researchers can effectively synthesize valine-containing peptides for a wide range of applications in science and medicine. The biological significance of the valine residue underscores the importance of its successful incorporation for the development of novel therapeutics and research tools.
References
- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 2. Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-based lead optimization of peptide-based vinyl methyl ketones as SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. researchgate.net [researchgate.net]
- 7. neulandlabs.com [neulandlabs.com]
- 8. bachem.com [bachem.com]
- 9. Enzyme inhibitors as chemical tools to study enzyme catalysis: rational design, synthesis, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and aldose reductase inhibitory activity of substituted 2-oxoquinoline-1-acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design of peptide and peptidomimetic ligands with novel pharmacological activity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Z-L-Val-OH in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of N-benzyloxycarbonyl-L-valine (Z-L-Val-OH) in solution-phase peptide synthesis. The protocols focus on the synthesis of a model dipeptide, N-benzyloxycarbonyl-L-valyl-L-phenylalanine methyl ester (Z-L-Val-L-Phe-OMe), using a carbodiimide-mediated coupling method.
Introduction
N-benzyloxycarbonyl-L-valine (this compound) is a commonly used N-terminally protected amino acid in solution-phase peptide synthesis (SPPS). The benzyloxycarbonyl (Z) group provides robust protection of the amino functionality, preventing unwanted side reactions during peptide bond formation. It is stable under various coupling conditions and can be readily removed by catalytic hydrogenation. Solution-phase synthesis, while often more labor-intensive than solid-phase methods, allows for the synthesis of large quantities of peptides and facilitates the purification of intermediates at each step, which can be advantageous for ensuring high purity of the final product.
The protocols outlined below describe the coupling of this compound with L-phenylalanine methyl ester hydrochloride (H-L-Phe-OMe·HCl) using dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling agent and 1-hydroxybenzotriazole (B26582) (HOBt) as an additive to suppress racemization.
Data Presentation
Table 1: Reagents for the Synthesis of Z-L-Val-L-Phe-OMe
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |
| This compound | 251.28 | 1.0 |
| H-L-Phe-OMe·HCl | 215.68 | 1.1 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.1 |
| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 1.1 |
| Dichloromethane (B109758) (DCM) | 84.93 | - |
| Ethyl Acetate (B1210297) (EtOAc) | 88.11 | - |
| n-Hexane | 86.18 | - |
| 1 M Hydrochloric Acid (HCl) | 36.46 | - |
| 5% Sodium Bicarbonate (NaHCO₃) | 84.01 | - |
| Brine (saturated NaCl solution) | 58.44 | - |
| Anhydrous Magnesium Sulfate (B86663) (MgSO₄) | 120.37 | - |
Table 2: Characterization Data for Z-L-Val-L-Phe-OMe
| Property | Value |
| Molecular Formula | C₂₃H₂₈N₂O₅ |
| Molecular Weight | 412.48 g/mol |
| Appearance | White solid |
| Melting Point | 146 °C[1] |
| Purity (typical) | >95% (after recrystallization) |
| Yield (typical) | 70-85% |
Experimental Protocols
Protocol 1: Synthesis of Z-L-Val-L-Phe-OMe
This protocol details the coupling of this compound with H-L-Phe-OMe·HCl using DCC and HOBt.
1. Preparation of L-phenylalanine methyl ester (free base):
-
In a round-bottom flask, dissolve L-phenylalanine methyl ester hydrochloride (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Add N,N-diisopropylethylamine (DIPEA) (1.1 equivalents) to the solution and stir for 20 minutes at room temperature. This neutralizes the hydrochloride salt to yield the free base of the amino acid ester.
2. Peptide Coupling Reaction:
-
In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool this solution to 0 °C using an ice bath.
-
Add DCC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will start to form.
-
To this mixture, add the solution of L-phenylalanine methyl ester free base prepared in step 1.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
3. Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a mixture of ethyl acetate and n-hexane to yield pure Z-L-Val-L-Phe-OMe as a white solid.
Protocol 2: Characterization of Z-L-Val-L-Phe-OMe
1. Melting Point Determination:
-
Determine the melting point of the purified solid using a standard melting point apparatus.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified product in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra to confirm the structure of the dipeptide.
3. Mass Spectrometry (MS):
-
Analyze a sample of the purified product by mass spectrometry (e.g., ESI-MS) to confirm the molecular weight.
Visualizations
Caption: Workflow for the solution-phase synthesis of Z-L-Val-L-Phe-OMe.
Caption: Activation and coupling pathway in DCC/HOBt mediated peptide synthesis.
References
Application Notes and Protocols for Custom Peptide Synthesis Using Z-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of custom peptides is a cornerstone of modern biochemical research and drug development. The ability to create specific peptide sequences allows for the investigation of protein function, the development of novel therapeutics, and the production of highly specific antibodies. A key aspect of successful peptide synthesis is the use of protecting groups to prevent unwanted side reactions at the reactive amino and carboxyl termini and on amino acid side chains.
The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas in the 1930s, was one of the first and most important Nα-protecting groups in peptide chemistry. Its use marked a significant milestone, enabling the controlled synthesis of peptides with reactive side chains while preventing racemization. While modern solid-phase peptide synthesis (SPPS) is often dominated by Fmoc and Boc strategies, the Z-group remains a valuable tool, particularly in solution-phase synthesis and for specific applications where its unique properties are advantageous.
These application notes provide detailed protocols and data for the synthesis of custom peptides using Z-protected amino acids, focusing on both solution-phase and solid-phase methodologies.
Advantages of Z-Protection in Peptide Synthesis
The benzyloxycarbonyl (Z) group offers several advantages in peptide synthesis:
-
Ease of Preparation: Z-protected amino acids are straightforward to synthesize.
-
Crystallinity and Stability: Many Z-amino acids are stable, crystalline solids, which facilitates their purification and handling.
-
Racemization Resistance: The urethane-type protection afforded by the Z-group effectively suppresses racemization during the activation of the carboxyl group for coupling.
-
Versatile Deprotection: The Z-group can be removed under various conditions, offering flexibility in the synthetic strategy. Common methods include catalytic hydrogenation (H₂/Pd), which is a mild method, and treatment with strong acids like HBr in acetic acid.
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle
Solid-phase peptide synthesis (SPPS) involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This allows for the easy removal of excess reagents and byproducts by simple filtration and washing. The general cycle for SPPS is outlined below.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Materials:
-
Z-protected amino acids
-
Solid-phase synthesis resin (e.g., Merrifield resin)
-
Coupling reagents (e.g., DCC, HOBt)
-
Deprotection reagents (e.g., HBr in acetic acid or catalytic hydrogenation setup)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)
-
Washing solvents: DCM, DMF, Methanol
-
Cleavage cocktail (e.g., HF, TFMSOTf)
-
Purification system (e.g., HPLC)
Procedure:
-
Resin Preparation: Swell the resin in an appropriate solvent (e.g., DCM or DMF) for 30-60 minutes.
-
First Amino Acid Attachment: Couple the first Z-protected amino acid to the resin. This is typically done by activating the carboxyl group of the amino acid.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Nα-Deprotection: Remove the Z-protecting group from the N-terminus of the resin-bound amino acid. See Protocol 2 for specific deprotection methods.
-
Washing: Wash the resin to remove the deprotection reagent and byproducts.
-
Coupling: Couple the next Z-protected amino acid to the newly exposed N-terminus of the growing peptide chain. See Protocol 3 for a typical coupling procedure.
-
Washing: Wash the resin to remove excess reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Nα-deprotection.
-
Cleavage: Cleave the completed peptide from the resin support and remove any side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Deprotection of the Z-Group
The removal of the Z-group can be achieved through several methods. The choice of method depends on the stability of the peptide and other protecting groups present.
Method A: Catalytic Hydrogenation
This is a mild deprotection method suitable for peptides that do not contain sulfur or other groups that can poison the catalyst.
-
Suspend the Z-protected peptide-resin in a suitable solvent (e.g., DMF, methanol).
-
Add a palladium catalyst (e.g., 10% Pd on carbon).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically at atmospheric pressure).
-
Stir the reaction mixture at room temperature until the deprotection is complete (monitor by a suitable method like the Kaiser test).
-
Filter the reaction mixture to remove the catalyst and wash the resin.
Method B: Acidolysis with HBr in Acetic Acid
This is a harsher method and is effective for the removal of the Z-group.
-
Treat the Z-protected peptide-resin with a solution of 33% HBr in acetic acid.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Filter the resin and wash thoroughly with DCM and DMF to remove the acid and byproducts.
-
Neutralize the resulting amine hydrobromide salt with a base such as diisopropylethylamine (DIEA) before the next coupling step.
Troubleshooting & Optimization
Technical Support Center: Optimizing Z-L-Val-OH Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Z-L-Val-OH coupling reactions. The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the synthesis of peptides containing the sterically hindered amino acid valine.
Troubleshooting Guide
Low yields in this compound coupling reactions are a frequent issue, primarily due to the steric hindrance of the valine side chain. This guide addresses common problems and provides systematic solutions.
Issue 1: Low or No Product Yield
-
Question: My this compound coupling reaction has a very low yield or shows no product formation. What are the likely causes and how can I improve it?
-
Answer: Low yields can stem from several factors, including inefficient activation of the carboxylic acid, steric hindrance, or suboptimal reaction conditions.
-
Inadequate Activation: The carboxylic acid of this compound must be activated to react with the amine component. Ensure your coupling reagents are fresh and used in the correct stoichiometry. For sterically hindered amino acids like valine, more powerful activating agents are often required.
-
Steric Hindrance: The bulky isopropyl side chain of valine can physically block the approach of the amine, slowing down the reaction rate. To overcome this, consider using a coupling reagent known to be effective for hindered amino acids, such as HATU or HBTU.[1]
-
Suboptimal Reaction Conditions: Factors like solvent, temperature, and reaction time play a crucial role. Ensure your solvent is anhydrous, as water can hydrolyze the activated ester.[2] For difficult couplings, a higher temperature or longer reaction time may be necessary, but this should be balanced against the risk of side reactions.
-
Issue 2: Presence of Side Products
-
Question: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. What are these impurities and how can I minimize them?
-
Answer: Common side reactions in peptide couplings include racemization and the formation of N-acylurea or guanidinylation products.
-
Racemization: The chiral integrity of the amino acid can be compromised during activation, leading to the formation of the D-enantiomer. To suppress racemization, the addition of a reagent like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure is highly recommended, especially when using carbodiimide (B86325) coupling agents like EDC or DIC.[3][4]
-
N-Acylurea Formation: When using carbodiimides such as EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and terminates the desired reaction.[3] Using an additive like HOBt can trap the O-acylisourea to form an active ester, which is less prone to this side reaction.
-
Guanidinylation: Uronium/aminium-based coupling reagents like HBTU and HATU can react with the free N-terminus of the peptide chain, leading to a guanidinium (B1211019) byproduct that caps (B75204) the peptide and prevents further elongation. This can be minimized by pre-activating the carboxylic acid before adding it to the amine component.[3]
-
Issue 3: Difficulty in Purification
-
Question: I am struggling to purify my desired peptide from the reaction mixture. What are the best practices for workup and purification?
-
Answer: Purification challenges often arise from unreacted starting materials and byproducts of the coupling reagents.
-
Workup Procedure: A standard aqueous workup can help remove many impurities. Washing the organic layer with a dilute acid (e.g., 0.1 M HCl) can remove basic compounds like DIPEA, while a wash with a mild base (e.g., saturated NaHCO3 solution) can remove unreacted this compound and HOBt.[2]
-
Removal of Reagent Byproducts: The byproducts of some coupling reagents can be difficult to remove. For example, dicyclohexylurea (DCU), a byproduct of DCC, is poorly soluble and often precipitates out of the reaction but can still contaminate the product. Using a more soluble carbodiimide like DIC or a water-soluble one like EDC can simplify purification.[4] The byproducts of HBTU and HATU are generally water-soluble and can be removed during aqueous workup.[3]
-
Chromatography: Silica (B1680970) gel column chromatography is a standard method for purifying the final product. Choosing an appropriate solvent system is key to achieving good separation.
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for this compound?
There is no single "best" reagent, as the optimal choice depends on the specific substrates and reaction conditions. However, for sterically hindered amino acids like valine, aminium/uronium salts such as HBTU and HATU are often recommended due to their high efficiency.[1] Carbodiimides like EDC or DIC in combination with an additive like HOBt or Oxyma Pure also provide a good balance of reactivity and cost-effectiveness while minimizing racemization.[1][5]
Q2: How can I monitor the progress of my coupling reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials (this compound and the amine component). For solid-phase peptide synthesis, the Kaiser test is a common method to detect the presence of free primary amines on the resin.[1] A negative Kaiser test (yellow beads) indicates that the coupling is complete.[1]
Q3: What is the role of a base like DIPEA in the coupling reaction?
A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is required when using aminium/uronium or phosphonium-based coupling reagents.[3] Its primary role is to deprotonate the carboxylic acid of this compound, forming a carboxylate anion that can then be activated by the coupling reagent.[3] It also neutralizes any acid that may be present, such as the hydrochloride salt of an amine coupling partner.
Q4: Can I perform the coupling reaction at room temperature?
Yes, many coupling reactions can be performed at room temperature.[6] However, for difficult couplings involving sterically hindered amino acids like valine, you may need to increase the temperature or extend the reaction time to achieve a good yield. It is often recommended to start the reaction at 0°C and then allow it to warm to room temperature.[5]
Data Presentation
The choice of coupling reagent significantly impacts the yield and purity of the final peptide. Below is a comparison of common coupling reagents for Boc-L-Valine, which presents similar steric challenges to this compound.
| Coupling Reagent | Additive/Base | Reaction Time (min) | Coupling Efficiency (%) | Racemization (%) | Advantages | Disadvantages |
| DIC | Oxyma | 60-120 | 95-99 | <1.0 | Cost-effective, low racemization | Slower reaction times |
| HBTU | HOBt/DIPEA | 30-60 | 98-99.5 | <0.5 | Fast, high efficiency | Potential for guanidinylation |
| HATU | HOAt/DIPEA | 20-45 | >99 | <0.1 | Very fast, highest efficiency, low racemization | Higher cost, potential for guanidinylation |
Data adapted from a comparative study on Boc-L-Valine coupling, which is expected to have similar trends for this compound due to the steric hindrance of the valine side chain.[1]
Experimental Protocols
Below are detailed protocols for two common methods for coupling this compound.
Protocol 1: Coupling using EDC/HOBt
This protocol is a widely used and cost-effective method with a good balance of efficiency and low racemization.
-
Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and HOBt (1.2 equivalents) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).
-
Activation: Cool the solution to 0°C in an ice bath. Add EDC (1.2 equivalents) to the solution and stir for 5-10 minutes to allow for the formation of the HOBt active ester.
-
Coupling: Add the amine component (1 equivalent) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base like DIPEA (1 equivalent).
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate (B1210297). Wash the organic layer successively with 0.1 M HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Coupling using HBTU/DIPEA
This protocol is recommended for more challenging couplings due to the high reactivity of HBTU.
-
Preparation: In a separate flask, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Pre-activation: To the this compound solution, add HBTU (1 equivalent) and DIPEA (2 equivalents). Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the amine component (1 equivalent) to the pre-activated mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 30-60 minutes.[1]
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with 0.1 M HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the general workflows and logical relationships in this compound coupling reactions.
Caption: Workflow for this compound coupling using EDC/HOBt.
Caption: Troubleshooting logic for low yield in this compound coupling.
References
Technical Support Center: Troubleshooting Cbz Group Deprotection
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the deprotection of the Carboxybenzyl (Cbz) protecting group.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing a Cbz group?
The most prevalent method for Cbz deprotection is catalytic hydrogenolysis, which typically involves a palladium catalyst, such as palladium on carbon (Pd/C), and a hydrogen source.[1] Alternative approaches include catalytic transfer hydrogenation, which utilizes a hydrogen donor instead of hydrogen gas, and acid-mediated deprotection.[1] For substrates with particular sensitivities, nucleophilic deprotection methods may also be employed.[1][2]
Q2: My catalytic hydrogenation for Cbz deprotection is slow or incomplete. What are the potential causes and how can I resolve this?
Several factors can contribute to inefficient Cbz deprotection via catalytic hydrogenation. Key issues and their solutions are summarized below:
-
Catalyst Inactivity: The Pd/C catalyst may be old or have reduced activity. It is often recommended to use a fresh batch of catalyst.[1][3] For more challenging deprotections, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be effective.[1][3]
-
Catalyst Poisoning: The presence of sulfur or phosphorus-containing functional groups in the substrate or as impurities can poison the palladium catalyst, rendering it inactive.[1][4] In such cases, increasing the catalyst loading may help, or switching to a non-hydrogenation-based deprotection method is advisable.[1][5]
-
Poor Substrate Solubility: If the substrate is not well-dissolved in the chosen solvent, its access to the catalyst's surface is limited. Experimenting with different solvents or solvent mixtures can enhance solubility and increase the reaction rate.[1]
-
Product Amine Coordination: The deprotected amine product can coordinate with the palladium catalyst, leading to its deactivation.[1] Conducting the reaction in an acidic solvent, like acetic acid, can protonate the amine product, preventing this coordination and improving the reaction's efficiency.[1][3]
Q3: How can I selectively remove a Cbz group without affecting other sensitive functional groups like double bonds or nitro groups?
Standard catalytic hydrogenation with Pd/C and H₂ can also reduce other functional groups.[1] To achieve selective Cbz removal in the presence of such sensitive moieties, consider these strategies:
-
Catalytic Transfer Hydrogenation: This method employs hydrogen donors like ammonium (B1175870) formate (B1220265) or triethylsilane with a Pd/C catalyst.[1][6] It is generally milder and can provide better chemoselectivity compared to using hydrogen gas.[1]
-
Acid-Mediated Deprotection: Using reagents like HBr in acetic acid or aluminum chloride in a fluorinated solvent can be effective for substrates that are not compatible with hydrogenation.[7][8][9] These methods are advantageous for large-scale syntheses where concerns about residual heavy metal contamination are significant.[8]
-
Nucleophilic Deprotection: A protocol using 2-mercaptoethanol (B42355) and potassium phosphate (B84403) in N,N-dimethylacetamide offers a nucleophilic method for Cbz deprotection that is compatible with sensitive functional groups.[2]
Q4: Can acid-mediated deprotection be a viable alternative to palladium-catalyzed methods?
Yes, acid-mediated deprotection is a practical metal-free alternative.[1][8] Reagents such as isopropanol (B130326) hydrochloride (IPA·HCl), concentrated hydrochloric acid, or HBr in acetic acid are commonly used.[1][7][8] These methods are particularly beneficial for large-scale synthesis, as they eliminate the risk of heavy metal contamination in the final product.[8]
Troubleshooting Guide for Incomplete Cbz Deprotection
The following table summarizes common issues, their potential causes, and recommended solutions for incomplete Cbz deprotection.
| Issue | Potential Cause | Recommended Solution(s) | Citation(s) |
| Sluggish or Incomplete Reaction | Inactive Catalyst | Use a fresh batch of Pd/C catalyst or switch to a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C). | [1][3] |
| Catalyst Poisoning | Increase catalyst loading. If the substrate contains sulfur or phosphorus, consider alternative deprotection methods. | [1][4] | |
| Poor Substrate Solubility | Experiment with different solvents or solvent mixtures to improve solubility. | [1] | |
| Product Inhibition | Perform the reaction in an acidic solvent such as acetic acid to protonate the product amine. | [1][3] | |
| Insufficient Hydrogen Pressure | For challenging substrates, increase the hydrogen pressure using a Parr shaker or a similar apparatus. | [3] | |
| Reduction of Other Functional Groups | Non-selective Reaction Conditions | Use a milder method like catalytic transfer hydrogenation with ammonium formate. | [1] |
| Employ a catalyst poison, such as pyridine (B92270) or ethylenediamine, to increase selectivity. | [10][11] | ||
| Consider non-reductive methods like acid-mediated or nucleophilic deprotection. | [2][7][8] | ||
| Side Reactions | N-benzyl Tertiary Amine Formation | Ensure a sufficient source of hydrogen is present. | [7] |
| Benzyl (B1604629) Group Migration | In acid-catalyzed deprotection of tyrosine derivatives, use HBr in a phenol/p-cresol mixture. | [12] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C and H₂
This is a widely used method for Cbz deprotection due to its mild conditions and high efficiency.[9]
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent such as methanol (B129727), ethanol, or ethyl acetate (B1210297) in a flask equipped with a stir bar.[9]
-
Catalyst Addition: Carefully add 5-10% (w/w) of 10% Pd/C catalyst to the solution. The catalyst should be handled with caution as it can be pyrophoric.[1]
-
Hydrogenation: Purge the reaction vessel with hydrogen gas, typically by evacuating and backfilling with hydrogen three times. A hydrogen-filled balloon is often sufficient for reactions at atmospheric pressure.[1] For more challenging substrates, a hydrogenation apparatus that allows for higher pressures may be necessary.[3]
-
Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor its progress using TLC or LC-MS until all the starting material has been consumed.[1]
-
Work-up: After the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.[9]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification can be achieved through crystallization or chromatography if needed.[9]
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This method avoids the use of hydrogen gas, making it a safer alternative for larger-scale reactions.[1][9]
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent like methanol or ethanol.
-
Reagent Addition: Add 10% Pd/C catalyst (typically 10-20 mol%) followed by ammonium formate (3-5 equivalents).
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is often rapid and can be monitored by TLC or LC-MS.
-
Work-up and Isolation: Once the reaction is complete, filter the mixture through Celite to remove the catalyst. The filtrate can then be concentrated and subjected to a standard aqueous work-up to remove excess ammonium formate and isolate the deprotected amine.
Protocol 3: Acid-Mediated Deprotection using HBr in Acetic Acid
This protocol is effective for substrates that are not compatible with hydrogenation.[7][9]
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in glacial acetic acid.
-
Reagent Addition: Add a solution of HBr in acetic acid (typically 33% w/v).
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up and Isolation: After completion, the reaction mixture can be diluted with water and extracted with an organic solvent. A standard aqueous work-up is then performed to isolate the deprotected amine.
Visualizations
Caption: Troubleshooting workflow for incomplete Cbz deprotection.
Caption: General mechanism of Cbz deprotection by catalytic hydrogenolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Cbz-Protected Amino Groups [organic-chemistry.org]
- 3. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. tdcommons.org [tdcommons.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. | Semantic Scholar [semanticscholar.org]
- 12. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing side reactions with N-Carbobenzyloxy-L-valine
Welcome to the Technical Support Center for N-Carbobenzyloxy-L-valine (Cbz-L-valine). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of Cbz-L-valine in peptide synthesis and other applications. Our goal is to help you prevent common side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is N-Carbobenzyloxy-L-valine and what are its primary applications?
A1: N-Carbobenzyloxy-L-valine (Cbz-L-valine or Z-L-Val-OH) is a derivative of the amino acid L-valine where the amino group is protected by a carbobenzyloxy (Cbz or Z) group.[1][2] This protection prevents unwanted reactions at the amino group during peptide bond formation.[3] Its primary application is as a building block in the synthesis of peptides and peptidomimetics, including the production of antiviral drugs like Valaciclovir and Valganciclovir.[1]
Q2: Why is peptide coupling with Cbz-L-valine often challenging?
A2: The coupling of Cbz-L-valine can be difficult due to the steric hindrance caused by the bulky isopropyl side chain of the valine residue.[4] This steric bulk can slow down the reaction kinetics, leading to incomplete coupling under standard conditions.[4] Furthermore, peptide sequences containing hydrophobic residues like valine are prone to aggregation, which can make the reactive sites on the growing peptide chain inaccessible.[4][5]
Q3: What is the most common side reaction when using Cbz-L-valine, and how can it be minimized?
A3: The most significant side reaction is racemization (or epimerization), which is the loss of stereochemical purity at the alpha-carbon of the valine residue.[6][7] This can lead to the formation of diastereomeric peptide impurities that are often difficult to separate from the desired product.[6] Minimizing racemization involves careful selection of coupling reagents, bases, solvents, and reaction temperature.[7][8] Using sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) over less hindered bases such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) can reduce the rate of racemization.[8]
Q4: Can the Cbz protecting group itself lead to side reactions?
A4: Yes, while the Cbz group is generally stable, it can be susceptible to certain conditions. During catalytic hydrogenolysis for deprotection, if there is an insufficient hydrogen source, a side reaction can occur leading to the formation of N-benzyl-protected tertiary amines instead of the desired free amine. Additionally, under harsh acidic conditions (e.g., excess HBr), the Cbz group can be cleaved.
Troubleshooting Guides
Problem 1: Low Coupling Yield or Incomplete Reaction
Low or incomplete coupling of Cbz-L-valine is a frequent issue, often detected by a positive Kaiser test (blue beads) after the coupling step.[4]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Steric Hindrance | Switch to a more powerful coupling reagent known to be effective for hindered amino acids. Options include aminium/uronium salts like HATU, HCTU, or COMU, or phosphonium (B103445) salts like PyBOP.[4][9] |
| Perform a "double coupling" by repeating the coupling step with fresh reagents before proceeding to the next deprotection step.[4] | |
| Increase the reaction time (e.g., from 1-2 hours to 4-24 hours) and the equivalents of Cbz-L-valine and coupling reagent used.[4] | |
| Peptide Aggregation | Change the solvent to one with better solvating properties for aggregating peptides, such as N-methylpyrrolidone (NMP) or by adding dimethyl sulfoxide (B87167) (DMSO) to the reaction mixture.[5] |
| Perform the coupling at a slightly elevated temperature (e.g., 40-50°C), but monitor closely for increased risk of racemization. | |
| Inadequate Reagent Activation | Ensure that the pre-activation time for the coupling reagent and Cbz-L-valine is sufficient before adding it to the resin-bound peptide. For HBTU, a pre-activation of at least 5 minutes is recommended.[4] |
Problem 2: Racemization of the Valine Residue
The formation of the D-valine diastereomer is a critical issue that can compromise the biological activity of the final peptide.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Strong or Sterically Unhindered Base | Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over diisopropylethylamine (DIEA) or triethylamine (TEA) to minimize α-proton abstraction.[8] |
| Inappropriate Coupling Reagent | Employ coupling reagents known for low racemization, such as those that form active esters in situ with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). COMU, in combination with a hindered base like 2,6-lutidine, has been shown to be effective with no epimerization detected in some systems.[10] |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature, such as 0°C, to reduce the rate of racemization.[11] |
| Prolonged Activation Time | Keep the pre-activation time of Cbz-L-valine with the coupling reagent to a minimum before introducing the amine component. |
| Solvent Polarity | Use non-polar solvents when possible, as more polar solvents can sometimes favor racemization. |
Experimental Protocols
Protocol 1: HBTU-Mediated Coupling of Cbz-L-valine in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard procedure for coupling Cbz-L-valine using HBTU, a common uronium-based coupling reagent.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
20% piperidine (B6355638) in DMF (for Fmoc deprotection)
-
N,N-Dimethylformamide (DMF)
-
Cbz-L-valine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
-
Coupling Solution Preparation (Pre-activation): In a separate vessel, dissolve Cbz-L-valine (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF. Add DIEA or NMM (6 equivalents) and allow the mixture to pre-activate for at least 5 minutes.
-
Coupling Reaction: Add the pre-activated coupling solution to the resin. Agitate the mixture at room temperature for 2 hours. For difficult couplings, this time can be extended.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is recommended (see Troubleshooting Guide).
-
Washing: Once the coupling is complete, wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
Protocol 2: Analysis of Racemization by HPLC
This procedure can be used to determine the extent of racemization after coupling Cbz-L-valine to a chiral amino acid ester (e.g., H-Ala-OMe).
Materials:
-
Crude dipeptide product (e.g., Cbz-L-Val-L-Ala-OMe)
-
Standards of the desired L-L dipeptide and the diastereomeric L-D dipeptide
-
Chiral HPLC column
-
Mobile phase (typically a mixture of hexane (B92381) and isopropanol)
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide product in the mobile phase.
-
Standard Preparation: Prepare solutions of the pure L-L and L-D dipeptide standards.
-
HPLC Analysis: Inject the standard solutions onto the chiral HPLC column to determine their retention times.
-
Sample Injection: Inject the crude product solution onto the column using the same method.
-
Quantification: Identify the peaks corresponding to the L-L and L-D diastereomers in the crude product chromatogram based on the retention times of the standards. Integrate the peak areas for both diastereomers. The percentage of racemization can be calculated as: % Racemization = [Area(L-D) / (Area(L-L) + Area(L-D))] * 100
Visualizations
Caption: Troubleshooting workflow for low coupling yield with Cbz-L-valine.
Caption: Key experimental factors for the prevention of racemization.
References
- 1. nbinno.com [nbinno.com]
- 2. N-Carbobenzoxy-L-valine | C13H17NO4 | CID 726987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1149-26-4 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. benchchem.com [benchchem.com]
- 10. greentech.fr [greentech.fr]
- 11. N-((Benzyloxy)carbonyl)-N-methyl-L-valine | 42417-65-2 | Benchchem [benchchem.com]
Technical Support Center: Optimizing Solvent Conditions for Z-L-Val-OH Solubility
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the solubility of Z-L-Val-OH (N-benzyloxycarbonyl-L-valine). Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it generally soluble?
A1: this compound is a derivative of the amino acid L-valine where the amino group is protected by a benzyloxycarbonyl (Z) group. This protection is common in peptide synthesis to prevent unwanted side reactions.[1] It is a white to off-white crystalline solid.[1][2] General solubility characteristics indicate that it is soluble in common organic solvents like ethanol (B145695) and acetone, sparingly soluble in water, and slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and acetic acid.[1][2][3]
Q2: I am observing precipitation of this compound during my peptide coupling reaction. What are the likely causes?
A2: Precipitation during peptide coupling can be due to several factors:
-
Low intrinsic solubility: this compound may have limited solubility in the chosen reaction solvent.
-
Solvent polarity: The polarity of your solvent system may not be optimal for keeping all reactants, including the protected amino acid, in solution.
-
Reaction concentration: High concentrations of reactants can exceed the solubility limit.
-
Temperature: Lower reaction temperatures can decrease solubility.
-
Aggregation: Protected amino acids and peptides can sometimes aggregate, leading to precipitation.
Q3: How can I improve the solubility of this compound in my reaction mixture?
A3: To improve solubility, consider the following strategies:
-
Solvent screening: Test the solubility of this compound in a variety of solvents to find the most suitable one for your reaction.
-
Use of co-solvents: A mixture of solvents can often provide better solubility than a single solvent. For example, adding a small amount of a more polar solvent like DMF or DMSO to a less polar solvent might enhance solubility.
-
Temperature adjustment: Gently warming the solvent or reaction mixture can increase the solubility of this compound. However, be cautious of potential side reactions or degradation at elevated temperatures.
-
pH adjustment: For aqueous or protic solvent systems, adjusting the pH away from the isoelectric point of the molecule can increase solubility. Since this compound is an acidic compound (due to the carboxylic acid group), increasing the pH by adding a non-nucleophilic base might improve its solubility.
-
Sonication: Applying ultrasound can help to break up solid particles and facilitate dissolution.
Q4: Are there any recommended solvent systems for reactions involving this compound?
A4: While specific quantitative data is limited, common solvents used for peptide synthesis involving protected amino acids include:
-
N,N-Dimethylformamide (DMF): A widely used polar aprotic solvent in peptide synthesis.
-
N-Methyl-2-pyrrolidone (NMP): Another polar aprotic solvent that can sometimes offer better solubility than DMF.
-
Dichloromethane (DCM): Often used in combination with other solvents.
-
Tetrahydrofuran (THF): A less polar option that can be suitable for certain coupling reagents.
It is highly recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific reaction conditions.
Troubleshooting Guide: this compound Precipitation Issues
This guide provides a systematic approach to resolving precipitation issues with this compound during experimental procedures.
| Issue | Possible Cause | Troubleshooting Steps |
| This compound does not fully dissolve in the chosen solvent. | 1. Inappropriate solvent selection. 2. Insufficient solvent volume. 3. Low temperature. | 1. Consult the solvent solubility table below and consider alternative solvents. 2. Increase the solvent volume to decrease the concentration. 3. Gently warm the mixture while stirring. 4. Use sonication to aid dissolution. |
| Precipitation occurs after adding other reagents to the reaction. | 1. Change in solvent polarity. 2. Reaction intermediate is less soluble. 3. "Salting out" effect. | 1. Consider using a co-solvent system from the start to maintain solubility throughout the reaction. 2. Analyze the precipitate to identify its composition. 3. If a salt is added, try to use a more soluble alternative or adjust the solvent system. |
| Product precipitates during workup or purification. | 1. Change in solvent composition during extraction or washing. 2. Product is less soluble in the purification solvent system. | 1. Minimize changes in solvent polarity during workup. 2. For chromatography, perform a small-scale test to ensure the product remains soluble in the mobile phase. 3. If crystallization is desired, this can be a controlled step. If not, adjust the solvent composition. |
Data on Solvent Conditions
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Sparingly soluble | [1] |
| Ethanol | Soluble, Highly soluble | [1][4] |
| Acetone | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [2][3] |
| Acetic Acid | Slightly soluble | [2][3] |
| Methanol | Highly soluble | [4] |
Table 2: Quantitative Solubility of L-Valine (unprotected) at 298.15 K (25 °C)
| Solvent | Molar Fraction (10^3 * x) | Solubility (g / 100g solvent) |
| Water | 13.9 | 8.85 |
| Methanol | 0.432 | 1.59 |
| Ethanol | 0.131 | 0.33 |
| Acetone | 0.024 | 0.05 |
| N,N-Dimethylformamide (DMF) | 0.031 | 0.05 |
| Isopropyl Alcohol | 0.073 | 0.14 |
Data for L-Valine is adapted from studies on amino acid solubility and is provided for comparative purposes. The solubility of this compound will differ due to the presence of the benzyloxycarbonyl group.
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
Objective: To quickly assess the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, methanol, ethanol, acetone, DMF, DMSO, DCM, THF)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the first solvent to be tested.
-
Vortex the mixture vigorously for 30 seconds.
-
Observe the solution. If the solid has completely dissolved, the compound is considered "soluble" in that solvent at approximately 10 mg/mL.
-
If the solid has not dissolved, but some has visibly gone into solution, it can be classified as "partially soluble".
-
If the solid remains largely unchanged, it is considered "insoluble" or "sparingly soluble".
-
Repeat steps 1-6 for each solvent to be tested.
Protocol 2: Determination of Quantitative Solubility (Static Equilibrium Method)
Objective: To determine the precise solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvent
-
Jacketed reaction vessel or temperature-controlled shaker
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in the temperature-controlled vessel.
-
Stir or agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Once equilibrium is established, stop the agitation and allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the original concentration in the saturated solution to determine the solubility (e.g., in mg/mL or g/100mL).
Visualizing Experimental Workflows
Logical Workflow for Solubility Optimization
The following diagram illustrates a systematic approach to optimizing the solubility of this compound for an experimental procedure.
Caption: A stepwise workflow for troubleshooting and optimizing this compound solubility.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always perform their own small-scale tests to validate the optimal conditions for their specific experimental setup.
References
Z-L-Val-OH purification techniques after synthesis
Welcome to the technical support center for the purification of Z-L-Val-OH (N-Carbobenzyloxy-L-valine). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered after the synthesis of this crucial amino acid derivative.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a direct question-and-answer format.
Question 1: My compound has "oiled out" during recrystallization instead of forming crystals. How can I fix this?
Answer:
"Oiling out" is a common issue where the compound separates from the solution as a liquid instead of a solid.[1][2] This often occurs when the boiling point of the solvent is higher than the melting point of the solute, a relevant concern for this compound which has a relatively low melting point (approx. 62-64 °C).[3][4] Impurities can also lower the melting point, exacerbating the problem.[1] Oily droplets can trap impurities, hindering purification.[2]
Potential Causes:
-
The solution is too supersaturated.
-
The cooling rate is too fast.
-
The melting point of the impure solid is below the temperature of the solution.[1]
-
An inappropriate solvent or solvent combination was used.
Step-by-Step Solutions:
-
Re-heat and Add Solvent: Heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to decrease the saturation level.[1]
-
Slow Cooling: Allow the flask to cool very slowly. Insulate the flask by placing it on a wooden block or several layers of paper towels to ensure a gradual temperature drop. This encourages the formation of a stable crystal lattice.
-
Induce Crystallization: If crystals do not form upon slow cooling, try scratching the inside of the flask just below the solvent line with a glass rod. Alternatively, add a "seed crystal" of pure this compound to provide a nucleation site.[5]
-
Lower Temperature Drastically: If slow cooling fails, once the solution is at room temperature, place it in an ice bath or refrigerator to force crystallization. This may yield smaller, less pure crystals, but can recover the solid.
-
Solvent System Modification: If oiling out persists, the solvent system may be unsuitable. Consider using a solvent with a lower boiling point or adjusting the ratio in a binary solvent system. For example, if using ethyl acetate (B1210297)/hexane, try increasing the proportion of ethyl acetate. Aqueous acetone (B3395972) has also been noted as a suitable solvent system for related compounds.[6]
Question 2: The yield after purification is very low. What are the likely causes and how can I improve it?
Answer:
Low recovery is a frequent challenge in purification processes. The goal is to maximize the isolation of the pure compound while leaving impurities behind, but some product loss is inevitable.
Potential Causes:
-
Recrystallization:
-
Too much solvent was used, preventing the solution from becoming saturated upon cooling.[5]
-
The compound has significant solubility in the cold solvent.
-
Premature crystallization occurred during a hot filtration step (if performed).
-
-
Chromatography:
-
The compound is not fully eluting from the column.
-
Fractions were cut too narrowly, leaving product on the column or in discarded fractions.
-
The compound degraded on the silica (B1680970) gel (less common for Z-protected amino acids but possible).
-
Solutions:
-
Check the Mother Liquor (Recrystallization): After filtering your crystals, evaporate the solvent from the mother liquor. A significant amount of solid residue indicates that more product can be recovered. Concentrate the mother liquor by boiling off some solvent and cool it again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.
-
Optimize Solvent Volume: In subsequent attempts, use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions, ensuring each portion is heated before adding the next.
-
Select a Better Solvent System: The ideal recrystallization solvent dissolves the compound when hot but not when cold. Test different solvents on a small scale to find the optimal one.[5]
-
Review Chromatography Technique: Ensure the polarity of the mobile phase is sufficient to elute the compound completely. Analyze TLCs of your fractions carefully to avoid discarding product-containing fractions.
Question 3: After purification, my product still shows impurities on HPLC/TLC. What should I do?
Answer:
Persistent impurities indicate that the chosen purification technique is not effective for separating the specific contaminants present.
Potential Causes:
-
The impurity and this compound have very similar solubility properties (for recrystallization).
-
The impurity and this compound have very similar polarity (for chromatography).
-
The impurity was co-crystallized with the product.
Solutions:
-
Perform a Second Purification: Re-subjecting the material to the same purification technique can sometimes improve purity. For recrystallization, slower cooling rates can enhance purity by reducing the trapping of impurities in the crystal lattice.[5]
-
Switch Purification Methods: If recrystallization fails, column chromatography is often the next logical step as it separates based on a different principle (polarity vs. solubility). Conversely, if chromatography gives an impure solid, recrystallization may be effective.
-
Identify the Impurity: If possible, try to identify the impurity. Common impurities in this compound synthesis include unreacted L-valine and byproducts from the benzyl (B1604629) chloroformate reagent.[3][6] Knowing the impurity's structure and properties can help in selecting a more effective purification strategy. For example, an acidic or basic impurity might be removed with an acid-base wash during the workup before purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after this compound synthesis?
-
Unreacted Starting Materials: L-valine and benzyl chloroformate.
-
Diastereomers: If the starting L-valine was not enantiomerically pure, D-Val-OH impurities could be present.[7]
-
Side-Products: Byproducts from the decomposition of benzyl chloroformate or side reactions related to the valine side chain, though less common under standard Schotten-Baumann conditions.[6]
Q2: How do I choose between recrystallization and column chromatography?
-
Recrystallization is often faster, less expensive (in terms of solvent and stationary phase), and can be more easily scaled up. It is the preferred first choice if the crude product is relatively pure (>90%) and a suitable solvent can be found.
-
Column Chromatography offers higher resolving power and is better for separating mixtures with multiple components or impurities with very similar properties to the desired product. It is generally used when recrystallization fails to achieve the desired purity.
Q3: What is a good starting solvent system for recrystallizing this compound? A good starting point is a binary solvent system. Common systems include:
-
Ethyl Acetate / Hexanes: Dissolve the crude this compound in a minimum amount of hot ethyl acetate ("good" solvent) and slowly add hexanes ("poor" solvent) until the solution becomes cloudy. Re-heat to clarify and then cool slowly.[8]
-
Ethanol (B145695) / Water: Similar to the above, using ethanol as the "good" solvent and water as the "poor" solvent.
-
Aqueous Acetone: Has been reported as effective for purifying related compounds.[6]
Q4: How can I assess the purity of my final this compound product?
-
High-Performance Liquid Chromatography (HPLC): This is the most common quantitative method. A typical system uses a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA). Purity is determined by the area percentage of the main peak.[9]
-
Melting Point: A sharp melting point range that matches the literature value (e.g., 62-64 °C) is a good indicator of high purity. Impurities typically cause melting point depression and broadening.[3]
-
Thin-Layer Chromatography (TLC): A quick, qualitative check. A pure compound should ideally show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual solvents or significant impurities.
Data Presentation
The following table summarizes typical outcomes for common purification techniques. Actual results will vary based on the initial purity of the crude material and the optimization of the chosen protocol.
| Purification Method | Typical Purity (HPLC) | Typical Yield | Key Advantages | Key Disadvantages |
| Single Recrystallization | > 99.0% | 70-90% | Fast, scalable, low cost | Can fail if impurities have similar solubility; risk of oiling out |
| Flash Column Chromatography | > 99.5% | 60-85% | High separation power, effective for complex mixtures | Slower, requires more solvent, more costly stationary phase |
| Second Crop Recrystallization | 95-98% | 5-15% (additional) | Improves overall yield | Lower purity than the first crop |
Experimental Protocols
Protocol 1: Recrystallization using Ethyl Acetate/Hexanes
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in a 100 mL Erlenmeyer flask. Add a minimal amount of hot ethyl acetate (e.g., start with 15-20 mL) while gently heating on a hot plate until the solid is completely dissolved.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add hexanes dropwise with swirling until a persistent cloudiness (turbidity) is observed.
-
Clarification: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystals should begin to form.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold hexanes to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of the chosen mobile phase or dichloromethane. Add a small amount of silica gel (approx. 1-2 g) and evaporate the solvent to create a dry, free-flowing powder (dry loading).
-
Column Packing: Pack a glass column with silica gel (e.g., 40 g for a 1.0 g sample) using a hexane/ethyl acetate mixture as the eluent. Ensure the silica bed is compact and level.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Elute the column with a mobile phase of increasing polarity. A good starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40-50%).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 1149-26-4 | Benchchem [benchchem.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Z-L-Val-OH in Automated Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for common issues encountered when using N-benzyloxycarbonyl-L-valine (Z-L-Val-OH) in automated solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a "difficult" amino acid in automated synthesis?
This compound is an L-valine amino acid protected at its N-terminus by a benzyloxycarbonyl (Z) group. It presents significant challenges in automated SPPS primarily due to two factors:
-
Steric Hindrance: Valine is a β-branched amino acid, meaning its side chain is bulky close to the peptide backbone. This, combined with the bulky Z-protecting group, physically obstructs the formation of the peptide bond, slowing down reaction kinetics.[1][2]
-
Tendency for Aggregation: The hydrophobic nature of both the valine side chain and the Z-group can promote the self-association of peptide chains on the solid support. This aggregation can block reactive sites, leading to incomplete reactions.[3][4]
Q2: My standard coupling protocol resulted in a low yield for this compound. Why?
Standard coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), are often not potent enough to overcome the severe steric hindrance of this compound.[2] This results in incomplete or slow coupling reactions, leading to low incorporation of the amino acid and the formation of deletion sequences. For such difficult couplings, more powerful in-situ activating reagents are required.[5]
Q3: The resin bed in my synthesizer's reaction vessel shrank after the this compound coupling step. What does this indicate?
Resin shrinking is a strong indicator of on-resin peptide aggregation.[3][6] The peptide chains, now containing the hydrophobic Z-L-Val residue, are interacting with each other through hydrogen bonds rather than being fully solvated by the synthesis solvent. This collapse of the matrix prevents reagents from accessing the N-terminus of the growing peptide, leading to failed subsequent deprotection and coupling steps.[6]
Q4: What are the recommended solvents for this compound coupling reactions?
The choice of solvent is critical for both dissolving the amino acid and ensuring the resin support remains properly swollen.
-
N,N-Dimethylformamide (DMF): While commonly used, it may not always be sufficient to prevent aggregation with difficult sequences.[7] Ensure it is high-purity and free of dimethylamine (B145610) impurities, which can cause premature deprotection in Fmoc-based synthesis.[7]
-
N-Methyl-2-pyrrolidone (NMP): NMP is more polar and often superior to DMF in solvating peptide chains and disrupting aggregation, which can lead to improved coupling yields.[7][8]
-
Solvent Mixtures: In cases of severe aggregation, adding chaotropic agents or using solvent mixtures can be effective. For example, adding DMSO to DMF or NMP can help break up secondary structures.[3]
Q5: How is the Z-protecting group removed? Can I use the standard TFA cleavage cocktail from my automated synthesizer?
No, the Z-group is stable to the trifluoroacetic acid (TFA) cocktails typically used for final cleavage in Fmoc-based SPPS.[9][10] Attempting to use a standard TFA cleavage will deprotect the side-chains and cleave the peptide from the resin, but will leave the Z-group intact on the N-terminus.
The Z-group requires specific cleavage conditions not performed by standard automated synthesizers, most commonly:
-
Catalytic Hydrogenolysis: Treatment with H₂ gas in the presence of a palladium catalyst (e.g., Pd/C).
-
Strong Acidolysis: Conditions such as HBr in acetic acid.
These methods must be performed manually after the peptide has been synthesized and cleaved from the solid support (if other protecting groups require TFA).
Troubleshooting Guide
Issue 1: Low Coupling Efficiency or Complete Failure of this compound Incorporation
This is the most common issue and can be addressed by systematically optimizing the reaction chemistry and conditions.
Caption: Troubleshooting decision tree for low coupling efficiency.
For sterically hindered residues like this compound, aminium/uronium or phosphonium (B103445) salt-based reagents are much more effective than carbodiimides.[2] Reagents that form highly reactive OAt esters (from HOAt) or Oxyma esters are considered the most powerful.
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Reagent Class | Example Reagent | Relative Efficiency | Key Considerations |
|---|---|---|---|
| Aminium/Uronium (OAt-based) | HATU, HCTU | Very High | Highly efficient but based on potentially explosive HOAt. Can cause guanidinylation side reactions.[1] |
| Aminium/Uronium (Oxyma-based) | COMU | Very High | Safer alternative to HATU with comparable efficiency. Byproducts are water-soluble.[11] |
| Phosphonium (OBt-based) | PyBOP | High | Good for hindered couplings, generally less reactive than HATU. Avoids guanidinylation.[1][2] |
| Aminium/Uronium (OBt-based) | HBTU | Medium-High | A popular and effective reagent, but generally less potent than HATU for difficult couplings.[1] |
| Carbodiimides | DIC, DCC | Low | Generally inefficient for hindered amino acids; not recommended for this compound.[2][5] |
If a powerful coupling reagent is already in use, further optimization of the reaction parameters may be necessary.
-
Double Coupling: Perform the coupling step twice with a fresh portion of activated this compound and reagents. This is highly effective for difficult residues.[12]
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4-6 hours, or even overnight, to allow the reaction to proceed to completion.[12]
-
Elevate Temperature: Increasing the reaction temperature to 35-40°C can significantly improve kinetics. Microwave peptide synthesizers utilize this principle to accelerate difficult couplings.[3][12] However, this should be done cautiously as it can increase the risk of racemization.[2]
Issue 2: On-Resin Aggregation and Poor Solvation
Aggregation prevents reagents from reaching the reactive sites on the resin.
Caption: Solvated vs. aggregated peptide chains on a resin bead.
Switching the primary synthesis solvent from DMF to NMP often resolves aggregation issues due to NMP's superior solvating properties.[3][7]
-
Chaotropic Salts: Adding salts like lithium chloride (LiCl) to the coupling mixture can disrupt the hydrogen bonding that causes aggregation.[12]
-
"Magic Mixture": For extreme cases, using a solvent mixture containing nonionic detergents or ethylene (B1197577) carbonate can help overcome aggregation.[3]
Key Experimental Protocols
Protocol 1: High-Efficiency HATU Coupling for this compound
This protocol uses pre-activation to generate the highly reactive OAt-ester of this compound before addition to the resin.
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in high-purity NMP for 30 minutes, then drain the solvent.
-
Amino Acid Activation: In a separate, dry reaction vessel, perform the following additions under an inert atmosphere (N₂ or Ar):
-
Dissolve this compound (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in NMP.
-
Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq.).
-
Gently agitate the mixture for 2-5 minutes to allow for pre-activation.
-
-
Coupling Reaction: Add the activated amino acid solution to the swollen resin.
-
Reaction: Agitate the vessel at room temperature for 2-4 hours. For automated synthesizers, program an extended coupling time.
-
Monitoring: Before proceeding, take a small sample of resin beads and perform a Kaiser test to confirm the absence of free primary amines. If the test is positive (blue beads), perform a second coupling (double coupling).
-
Washing: Once the coupling is complete (Kaiser test is negative/yellow), drain the reaction solution and wash the resin thoroughly with NMP (3x), DCM (3x), and NMP (3x) to remove all excess reagents and byproducts.
Protocol 2: Kaiser Test for Monitoring Coupling Completion
The Kaiser test detects free primary amines on the resin. A negative result indicates a complete coupling reaction.
-
Sample Preparation: Collect a small sample of resin beads (approx. 5-10 mg) from the reaction vessel after the coupling step and wash them thoroughly with ethanol.
-
Reagent Preparation:
-
Reagent A: 5 g of ninhydrin (B49086) in 100 mL of ethanol.
-
Reagent B: 80 g of phenol (B47542) in 20 mL of ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
-
-
Test Procedure:
-
Place the washed resin sample in a small glass test tube.
-
Add 2-3 drops of Reagent A.
-
Add 2-3 drops of Reagent B.
-
Add 2-3 drops of Reagent C.
-
Heat the tube at 100°C for 5 minutes.
-
-
Result Interpretation:
-
Positive (Incomplete Coupling): The beads and/or the solution turn a deep blue. This indicates the presence of unreacted N-terminal amines.
-
Negative (Complete Coupling): The beads and solution remain yellow or colorless.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. peptide.com [peptide.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
How to avoid racemization when using Z-L-Val-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize or eliminate racemization when using N-Benzyloxycarbonyl-L-valine (Z-L-Val-OH) in peptide synthesis. Our goal is to ensure the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process that results in the formation of a mixture of enantiomers (D and L forms) from a single, pure enantiomer during a chemical reaction. In peptide synthesis, this means that the L-valine derivative (this compound) can be converted into its D-enantiomer at its chiral center (the alpha-carbon). This leads to the incorporation of the incorrect stereoisomer into the peptide chain, which can significantly impact the peptide's final three-dimensional structure, biological activity, and therapeutic efficacy.
Q2: What is the primary mechanism of racemization for N-protected amino acids like this compound?
A2: The most common mechanism for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1] The process unfolds as follows:
-
The carboxyl group of this compound is activated by a coupling reagent.
-
This activated carboxyl group can undergo an intramolecular cyclization to form the oxazolone (B7731731) ring.
-
The proton on the alpha-carbon of this oxazolone intermediate is acidic and can be easily removed by a base present in the reaction mixture.[1]
-
This deprotonation results in a planar, achiral enolate intermediate, losing the original stereochemical information.
-
Subsequent attack by the amine component on this achiral intermediate can occur from either face, leading to the formation of both the desired L-peptide and the undesired D-diastereomer.[1]
A less common pathway is direct enolization, where a base directly removes the alpha-proton from the activated amino acid, which is more significant under strongly basic conditions.[1]
Q3: Is this compound particularly susceptible to racemization?
A3: The N-benzyloxycarbonyl (Z) group is a urethane-type protecting group. Urethane (B1682113) protecting groups, including Z, Boc, and Fmoc, are known to significantly reduce the tendency for racemization compared to other N-acyl protecting groups because the oxygen atom in the urethane linkage decreases the acidity of the alpha-proton.[2][3] However, racemization can still occur, especially under harsh reaction conditions. While amino acids like Histidine and Cysteine are notoriously prone to racemization, care must still be taken with all amino acids, including this compound, to preserve optical purity.[1][4]
Troubleshooting Guide to Avoid Racemization
This guide provides a systematic approach to minimizing racemization during coupling reactions involving this compound.
Step 1: Select the Appropriate Coupling Reagent and Additive
The choice of coupling reagent is critical. Carbodiimide-based reagents require an additive to suppress racemization, while onium or phosphonium (B103445) salt-based reagents are generally safer options.
-
Carbodiimides (e.g., DCC, DIC, EDC): These reagents are cost-effective but form a highly reactive O-acylisourea intermediate that is very prone to racemization. It is mandatory to use a racemization-suppressing additive. [2][5]
-
Additives: 1-Hydroxybenzotriazole (HOBt), 7-Aza-1-hydroxybenzotriazole (HOAt), and Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are essential additives.[5][6] They react with the O-acylisourea to form a more stable active ester, which is less susceptible to racemization.[1] For problematic couplings, HOAt and OxymaPure have been shown to be more effective at suppressing racemization than HOBt.[1][6]
-
-
Onium/Uronium Salts (e.g., HBTU, HATU, COMU): These reagents are considered "low-racemization" as they form active esters in situ.[1][6] COMU, which incorporates OxymaPure in its structure, is a particularly efficient and safe option with a very low tendency for racemization.[2][6]
-
Phosphonium Salts (e.g., BOP, PyBOP): These are also highly effective coupling reagents that result in minimal racemization.[5] PyBOP, in particular, is noted for minimizing or even avoiding racemization.[7]
Table 1: Comparison of Additives with DIC Coupling Reagent Data for the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF. This serves as a model to illustrate the relative effectiveness of different additives.
| Additive | Coupling Reagent | % D/L Isomer Formation |
| HOBt | DIC | 14.8%[1] |
| HOAt | DIC | 5.9%[1] |
| OxymaPure | DIC | 7.7%[1] |
| Oxyma-B | DIC | 5.1%[1] |
Recommendation: When using a carbodiimide (B86325) like DIC, prefer additives such as HOAt or Oxyma-B over HOBt for superior racemization suppression.[1] For critical applications, consider using an onium or phosphonium salt reagent like COMU or PyBOP.[6][7]
Step 2: Optimize the Base and Solvent System
-
Base Selection: The presence of a base facilitates the abstraction of the alpha-proton, a key step in racemization.[1][2]
-
Common Bases: N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used.[1][8]
-
Minimizing Racemization: For reactions with a high risk of racemization, using a weaker base like sym-collidine is recommended.[2] The most effective strategy is to use a base-free protocol where possible, such as the combination of DIC with HOBt, HOAt, or OxymaPure.[2]
-
-
Solvent Choice: The reaction solvent can influence the rate of racemization.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are common but their polarity can sometimes favor racemization.[1][6]
-
Alternative Solvents: For sensitive couplings, consider using less polar solvents like Tetrahydrofuran (THF) or Acetonitrile (MeCN), which have been shown to improve yields and suppress racemization in some systems.[9]
-
Step 3: Control Reaction Temperature
Higher reaction temperatures can accelerate the rate of oxazolone formation and subsequent racemization.[4][10]
-
Recommendation: Perform coupling reactions at 0°C or room temperature whenever possible. Avoid prolonged heating unless it is absolutely necessary for a difficult coupling, and if so, carefully analyze the product for its optical purity.[11]
Key Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Peptide Coupling
This protocol outlines a general method for coupling this compound to an amino acid ester or a resin-bound amine, designed to minimize racemization.
-
Preparation: Dissolve the amine component (e.g., H-Ala-OtBu, 1.0 equivalent) in an appropriate solvent (e.g., DMF or THF) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Solution: In a separate flask, dissolve this compound (1.05 equivalents) and a racemization-suppressing additive (e.g., OxymaPure, 1.05 equivalents) in the same solvent.
-
Activation: Cool the reagent solution to 0°C in an ice bath. Add the coupling reagent (e.g., DIC, 1.05 equivalents) to the solution and stir for 5-10 minutes for pre-activation.
-
Coupling: Add the pre-activated mixture to the reaction vessel containing the amine component.
-
Reaction: Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and continue stirring for an additional 4-16 hours. Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, filter off any precipitated urea (B33335) (e.g., DCU if DCC was used). Quench the reaction, perform an aqueous work-up to remove excess reagents and byproducts, and purify the resulting peptide using chromatography.
Protocol 2: Detection of Racemization using Marfey's Method
This method allows for the quantification of D-amino acids in a synthetic peptide.[1]
-
Peptide Hydrolysis:
-
Derivatization with Marfey's Reagent:
-
Sample Preparation and HPLC Analysis:
-
Evaporate the solvents to dryness.
-
Dissolve the derivatized residue in 1 mL of methanol (B129727) or a suitable HPLC mobile phase.[1]
-
Analyze the sample by reverse-phase HPLC. The L-FDAA derivatives of L-amino acids typically elute earlier than the derivatives of D-amino acids.
-
Calculate the percentage of racemization by integrating the peak areas corresponding to the D- and L-diastereomers for valine.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 10. Racemization of Valine by Impact-Induced Heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Aminolysis and racemization of activated esters with the use of high temperatures (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Steric Hindrance with Z-L-Val-OH in Peptide Chains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the incorporation of the sterically hindered amino acid Z-L-Valine (Z-L-Val-OH) into peptide chains.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing slow or incomplete coupling reactions when using this compound?
A1: Slow or incomplete coupling reactions involving this compound are common and primarily attributed to steric hindrance. The bulky isopropyl side chain of valine, in combination with the N-terminal benzyloxycarbonyl (Z) protecting group, can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1] Additionally, as the peptide chain elongates, it can fold into secondary structures or aggregate, further masking the reactive sites and impeding the coupling process.[1]
Q2: My standard DCC/DIC coupling protocol is failing with this compound. What should I do?
A2: Standard carbodiimide (B86325) reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough to overcome the significant steric barrier presented by this compound.[1][2] It is highly recommended to switch to a more powerful coupling reagent. In-situ activating reagents, such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium (B103445) salts (e.g., PyBOP, PyAOP), are generally more effective for these challenging couplings as they form highly reactive esters.[1][3]
Q3: Which coupling reagents are the most effective for sterically hindered amino acids like this compound?
A3: For difficult couplings, reagents that generate highly reactive OAt or Oxyma esters are preferred. HATU and PyAOP are considered among the most efficient due to the formation of OAt esters, which are more reactive than the OBt esters generated by HBTU or PyBOP.[1] Oxyma-based reagents like COMU also demonstrate superior performance compared to HOBt-based reagents.[1] For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride (B91410) can be a very effective strategy.[1][3]
Q4: I've switched to a more potent coupling reagent like HATU, but the coupling is still incomplete. What other parameters can I optimize?
A4: If a powerful coupling reagent alone is insufficient, several other strategies can be employed:
-
Double Coupling: Repeat the coupling step with a fresh portion of the activated this compound and coupling reagents. This is a common and effective method to drive the reaction towards completion.[1][4]
-
Increase Reagent Concentration: Using a higher concentration of the activated amino acid and coupling reagents can help to improve the reaction kinetics.
-
Elevated Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, this should be done cautiously as elevated temperatures can also increase the risk of racemization.
-
Microwave-Assisted Synthesis: Microwave energy can accelerate coupling reactions and help to disrupt peptide aggregation, improving reagent accessibility.[5]
Q5: Can the solubility of this compound affect the coupling reaction?
A5: Yes, the solubility of this compound and the growing peptide chain can significantly impact coupling efficiency. Peptides rich in hydrophobic amino acids like valine have a tendency to aggregate and precipitate from the reaction solvent, making the reactive sites inaccessible.[6][7] Maintaining good solvation of both the protected amino acid and the peptide-resin is crucial. Consider using more polar or "magic mixtures" of solvents like DCM/DMF/NMP to improve solubility.[6]
Q6: How does the incorporation of this compound impact the secondary structure of the peptide?
A6: The bulky side chain of valine can influence the secondary structure of the peptide. Valine is known to be a β-sheet promoter.[6] The steric hindrance it imposes can restrict the conformational freedom of the peptide backbone, potentially inducing or stabilizing specific secondary structures.[8] This can, in turn, contribute to aggregation and further coupling difficulties.[5]
Troubleshooting Guides
Issue 1: Incomplete Coupling of this compound Detected by Monitoring Test (e.g., Kaiser Test)
This is a frequent issue when incorporating this compound. The following workflow can help troubleshoot and resolve the problem.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 8. uwlax.edu [uwlax.edu]
Z-L-Val-OH stability issues during long synthesis protocols
Welcome to the technical support center for Z-L-Val-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues encountered during long synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound, or N-Benzyloxycarbonyl-L-valine, is an amino acid derivative commonly used in peptide synthesis. The benzyloxycarbonyl (Cbz or Z) group protects the amino group of L-valine.[1][2] Its stability is crucial for preventing side reactions and ensuring the synthesis of the correct peptide sequence with high purity.
Q2: What are the most common stability issues with this compound during long synthesis protocols?
A2: The primary stability concerns during extended synthesis protocols are:
-
Racemization: The conversion of the L-enantiomer to a mixture of L- and D-enantiomers, which can lead to diastereomeric peptide impurities.[3][4]
-
Protecting Group Instability: The Cbz group, while generally robust, can be susceptible to cleavage under certain acidic or basic conditions.[1][2][5]
-
Side Reactions: Undesired reactions with coupling reagents or other components in the reaction mixture can lead to byproducts.
Q3: Under what conditions is the Cbz (Z) protecting group unstable?
A3: The Cbz group is stable to both acidic and basic conditions, making it a robust protecting group.[5] However, it can be cleaved under harsh acidic conditions (e.g., HBr in acetic acid) or through catalytic hydrogenolysis.[1][2][6] While generally stable to the basic conditions used for Fmoc deprotection, prolonged exposure or strong bases could potentially compromise its integrity.[5]
Q4: What is racemization and why is it a significant problem?
A4: Racemization is the loss of stereochemical purity at the alpha-carbon of the amino acid, resulting in a mixture of D and L isomers.[4] In peptide synthesis, this leads to the formation of diastereomeric impurities that can be difficult to separate from the desired peptide and may have altered biological activity.[3]
Q5: How can I detect and quantify racemization of this compound?
A5: Racemization can be detected and quantified by separating the resulting diastereomeric peptides using chiral chromatography techniques, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase.[7][8] The ratio of the D- and L-isomers is determined by integrating the peak areas.
Troubleshooting Guides
Problem: Low Yield or Incomplete Coupling
Potential Cause: Degradation of this compound or suboptimal coupling conditions. The steric hindrance of the valine side chain can also contribute to difficult couplings.
Recommended Solutions:
-
Verify Reagent Quality: Ensure the this compound is of high purity and has been stored correctly (see storage guidelines below).
-
Optimize Coupling Reagents: For sterically hindered amino acids like valine, stronger coupling reagents may be necessary. Consider switching from standard carbodiimide (B86325) reagents to uronium/aminium salt-based reagents like HBTU, HATU, or HCTU.[9]
-
Increase Reagent Equivalents and Time: Using a higher excess of this compound and the coupling reagent (e.g., 2-4 equivalents) and extending the reaction time can improve coupling efficiency.[9]
-
Solvent Optimization: Ensure the use of high-purity, anhydrous solvents such as DMF or NMP. In cases of peptide aggregation on the solid support, switching to NMP or using solvent mixtures may improve reaction kinetics.[9]
Problem: Presence of Diastereomeric Impurities
Potential Cause: Racemization of this compound during the activation and coupling steps.
Recommended Solutions:
-
Choice of Coupling Reagent and Additives: Carbodiimide reagents (DCC, DIC) should be used with racemization-suppressing additives like HOBt or HONSu.[10] Onium salt-based reagents (HBTU, HATU) can be highly efficient but may lead to more racemization if not used under optimal conditions.[3]
-
Base Selection: The type and concentration of the base used for activation are critical. Strong, non-sterically hindered bases can increase the rate of racemization.[3] Consider using a weaker base like N-methylmorpholine (NMM) or collidine instead of stronger bases like diisopropylethylamine (DIEA).[7] When introducing the Cbz group, the pH should be controlled between 8 and 10 to avoid racemization.[1]
-
Minimize Pre-activation Time: Prolonged pre-activation of this compound before adding it to the amine component can increase the formation of a racemization-prone oxazolone (B7731731) intermediate.[3] Add the activated amino acid to the reaction immediately.
-
Control Temperature: While higher temperatures can increase coupling speed, they also accelerate racemization. If using microwave-assisted synthesis, consider lowering the temperature.[3]
Problem: Unexpected Loss of the Z-Protecting Group
Potential Cause: Exposure to unintended cleavage conditions during multi-step synthesis.
Recommended Solutions:
-
Review Deprotection Steps: Ensure that conditions used for the removal of other protecting groups (e.g., acid-labile Boc groups) are not too harsh for the Cbz group. While stable to mild acid, strong acids like TFA used in Boc deprotection could potentially lead to some cleavage over long exposure times.[5][6]
-
Avoid Reductive Conditions: The Cbz group is primarily removed by catalytic hydrogenolysis.[1][5] Be mindful of any reagents or conditions in your synthesis protocol that could inadvertently create a reductive environment.
Data Presentation
Table 1: General Stability of Common Amine Protecting Groups
| Protecting Group | Stability to Acid | Stability to Base | Cleavage Condition |
| Cbz (Z) | Stable (cleaved by strong acid)[2][5] | Stable[5] | Catalytic Hydrogenolysis[1][5] |
| Boc | Labile[5] | Stable | Strong Acid (e.g., TFA)[5] |
| Fmoc | Stable | Labile[5] | Base (e.g., Piperidine)[5][6] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Solid (Lyophilized Powder) | -20°C | Up to 6 months | Store desiccated in a tightly sealed vial.[11] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[11] |
Note: For specific product recommendations, always refer to the supplier's datasheet.
Experimental Protocols
Protocol 1: Kaiser Test for Unreacted Amines
This test is used to qualitatively detect the presence of free primary amines on the solid support after a coupling reaction. A positive result (blue color) indicates incomplete coupling.
Reagents:
-
Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol.
-
Solution C: 2% (v/v) of 1 mM potassium cyanide in pyridine.
Procedure:
-
Take a small sample of resin beads (5-10 mg).
-
Wash the beads thoroughly with DMF and then ethanol.
-
Place the washed beads in a small glass test tube.
-
Add 2-3 drops of each Solution A, B, and C.
-
Heat the sample at 100-120°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Blue beads/solution: Positive result, indicating the presence of free amines (incomplete coupling).
-
Yellow/colorless beads/solution: Negative result, indicating complete coupling.
(Protocol adapted from standard solid-phase peptide synthesis methodologies.)[9]
Protocol 2: HPLC Analysis for Purity and Racemization
Objective: To determine the purity of the synthesized peptide and quantify the extent of racemization at the valine residue.
Methodology:
-
Sample Preparation: Cleave a small amount of the peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/water). Precipitate the peptide in cold ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., water/acetonitrile).
-
Purity Analysis (RP-HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B over 20-30 minutes.
-
Detection: UV at 214 nm and 280 nm.
-
Analysis: Integrate the peak area of the main product and any impurities to calculate the percentage purity.
-
-
Racemization Analysis (Chiral HPLC):
-
Column: A suitable chiral stationary phase column (e.g., Pirkle-type).[12]
-
Derivatization (if necessary): Pre-column derivatization with a reagent like NBD-Cl can improve sensitivity and separation.[12]
-
Mobile Phase: An isocratic or gradient mobile phase optimized for the separation of the diastereomeric peptides (e.g., acetonitrile/methanol with citric acid).[12]
-
Detection: UV or fluorescence, depending on the derivatization agent.
-
Analysis: Integrate the peak areas of the desired L-Val containing peptide and the D-Val diastereomer to determine the percentage of racemization.
-
Visualizations
Caption: Workflow for peptide synthesis and subsequent analysis.
Caption: Logic diagram for troubleshooting racemization issues.
Caption: Primary degradation pathway for the Z-protecting group.
References
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Stability and Storage | Tocris Bioscience [tocris.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Byproducts in Z-L-Val-OH Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Z-L-Val-OH (N-Carbobenzyloxy-L-valine). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the formation of unexpected byproducts in your reactions, ensuring higher purity and yield of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for unexpected byproduct formation in reactions involving this compound?
A1: The primary reasons for byproduct formation in this compound reactions are rooted in the inherent chemical properties of valine and the reaction conditions employed. Key factors include:
-
Steric Hindrance: The bulky isopropyl side chain of valine can impede the approach of reactants, leading to slower reaction rates and favoring side reactions.[1]
-
Racemization: The activation of the carboxyl group of this compound can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization, resulting in the undesired D-enantiomer.
-
Coupling Reagent-Related Side Reactions: The choice of coupling reagent is critical, as many can introduce specific byproducts. For example, carbodiimides like DCC can lead to the formation of N-acylurea.[2]
-
Diketopiperazine (DKP) Formation: In the synthesis of dipeptides, intramolecular cyclization can occur, leading to the formation of a stable diketopiperazine ring and cleavage of the peptide from the resin support.[3][4][5][6][7]
Q2: How can I detect and characterize unexpected byproducts in my this compound reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is essential for the detection and characterization of byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for separating and quantifying the desired product from byproducts. Chiral HPLC can be used to determine the extent of racemization.
-
Mass Spectrometry (MS): MS is crucial for identifying the molecular weights of the components in your reaction mixture, providing strong evidence for the identity of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about isolated byproducts, confirming their identity.
Q3: Is the Z-protecting group (benzyloxycarbonyl) completely stable during coupling reactions?
A3: The benzyloxycarbonyl (Z) group is generally stable under many peptide coupling conditions. However, it is sensitive to strong acids and catalytic hydrogenation. Care must be taken during workup and purification to avoid premature deprotection.
Troubleshooting Guide
This guide addresses specific issues you may encounter and provides actionable solutions.
Issue 1: Low Yield and Presence of Unreacted Starting Material
This issue is often a consequence of the steric hindrance of the valine side chain, which slows down the coupling reaction.
| Possible Cause | Recommended Solution | Explanation |
| Steric Hindrance | 1. Switch to a more potent coupling reagent: Use aminium/uronium salts like HATU or HBTU, or phosphonium (B103445) salts like PyBOP. These reagents form highly reactive esters that can overcome the steric barrier.[1][8] 2. Increase reaction time and/or temperature: Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature can help drive the reaction to completion. However, monitor for increased racemization at higher temperatures. 3. Perform a double coupling: After the initial coupling, repeat the procedure with a fresh portion of the activated amino acid and coupling reagents.[1] | The bulky isopropyl group of valine physically blocks the reactive sites, slowing down peptide bond formation. More reactive reagents and extended reaction times can help to overcome this. |
| Peptide Aggregation | 1. Change the solvent: Switch from DMF to NMP or use a solvent mixture to improve solvation of the growing peptide chain.[9] 2. Incorporate chaotropic salts: Adding salts like LiCl can help to disrupt secondary structures and improve reagent accessibility. | Hydrophobic sequences containing valine are prone to aggregation on the solid support, which can block reactive sites. |
Issue 2: Presence of a Byproduct with the Same Mass as the Product (Racemization)
Racemization is a common problem when activating chiral amino acids.
| Possible Cause | Recommended Solution | Explanation |
| Oxazolone Formation | 1. Use racemization-suppressing additives: When using carbodiimides (DCC, DIC), always include additives like HOBt or Oxyma. For particularly sensitive couplings, copper(II) chloride has been shown to be highly effective at suppressing racemization to less than 0.1%.[10] 2. Choose a suitable coupling reagent: Reagents like HATU are known to cause less racemization compared to others.[11][12] 3. Maintain low temperatures: Perform the coupling reaction at 0 °C or lower to minimize the rate of oxazolone formation and subsequent racemization. | The activated carboxyl group can cyclize to form a planar oxazolone, which can be deprotonated and reprotonated to yield a mixture of L and D enantiomers. Additives and specific coupling reagents can minimize the formation or lifetime of this intermediate. |
Issue 3: Identification of a Byproduct with a Mass Corresponding to (Z-L-Val + Coupling Reagent)
This is a common issue when using carbodiimide (B86325) coupling reagents.
| Possible Cause | Recommended Solution | Explanation |
| N-Acylurea Formation | 1. Use additives: The addition of HOBt or HOSu can suppress the formation of N-acylurea by trapping the reactive O-acylisourea intermediate to form an active ester.[13] 2. Optimize reaction conditions: Lower temperatures can reduce the rate of the O-to-N acyl rearrangement. 3. Switch to a non-carbodiimide coupling reagent: Using phosphonium or aminium-based reagents (PyBOP, HATU, etc.) will avoid this specific byproduct.[8] | With carbodiimides like DCC, the initial O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable, undesired N-acylurea byproduct.[14][15] |
Issue 4: Cleavage of the Dipeptide Product as a Cyclic Byproduct
This is known as diketopiperazine (DKP) formation and is prevalent in the synthesis of dipeptides.
| Possible Cause | Recommended Solution | Explanation |
| Intramolecular Cyclization | 1. Choose the appropriate resin: For solid-phase synthesis, using a 2-chlorotrityl chloride resin can suppress DKP formation. 2. Couple the third amino acid quickly: After deprotection of the second amino acid, proceed immediately to the coupling of the third residue to minimize the time the free N-terminal amine is available for intramolecular attack. 3. Use Z-L-Valine N-carboxyanhydride (NCA): This activated form of Z-L-Valine can be used for coupling and may offer an alternative route that avoids conditions prone to DKP formation.[16][17][18] | The free N-terminal amine of a dipeptide-resin can nucleophilically attack the ester linkage to the resin, leading to the formation of a six-membered diketopiperazine ring and cleavage from the support.[3][4][5][6][7] |
Quantitative Data Summary
While exact byproduct yields are highly dependent on specific reaction conditions, the following table provides a general overview of the effect of different coupling conditions on common side reactions.
| Side Reaction | Coupling Reagent/Condition | Additive | Expected Byproduct Level |
| Racemization | DCC or DIC | None | High |
| DCC or DIC | HOBt or Oxyma | Low | |
| DCC or DIC | Copper(II) Chloride | Very Low (<0.1%)[10] | |
| HATU | Base (e.g., DIPEA) | Low to Moderate[11][12] | |
| N-Acylurea Formation | DCC or DIC | None | Can be significant |
| DCC or DIC | HOBt or HOSu | Significantly Reduced[13] | |
| Guanidinylation | HATU/HBTU (not pre-activated) | Base (e.g., DIPEA) | Possible |
| HATU/HBTU (pre-activated) | Base (e.g., DIPEA) | Minimized |
Experimental Protocols
Protocol 1: Minimizing Racemization and N-Acylurea Formation in this compound Coupling using DIC/HOBt
This protocol is designed for the solution-phase coupling of this compound to an amino acid ester.
-
Dissolve Reactants: In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) and this compound (1.1 equivalents) in dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Add Base: Add N,N-diisopropylethylamine (DIPEA) (1.1 equivalents) to neutralize the hydrochloride salt.
-
Add HOBt: Add 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 equivalents) to the solution and stir until it dissolves.
-
Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIC: Slowly add N,N'-diisopropylcarbodiimide (DIC) (1.1 equivalents) to the cooled solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 2 hours and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the this compound is consumed.
-
Workup:
-
Filter the reaction mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Coupling of Sterically Hindered this compound using HATU
This protocol is for challenging couplings where steric hindrance is a major issue, particularly in solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Swell the resin with the N-terminally deprotected amino acid or peptide in DMF.
-
Pre-activation of this compound:
-
In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add a non-nucleophilic base such as DIPEA (8 equivalents).
-
Allow this pre-activation mixture to stand for 1-5 minutes.[1]
-
-
Coupling: Add the pre-activated this compound solution to the resin.
-
Reaction: Shake the reaction mixture for 45-60 minutes.[1]
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. If the test is positive (blue beads), indicating incomplete coupling, proceed to a second coupling.
-
Second Coupling (if necessary): Repeat steps 2-4 with a fresh solution of activated this compound.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF and then DCM.
Visualizations
Logical Workflow for Troubleshooting Low Yield in this compound Coupling
Caption: A decision tree to guide troubleshooting of low product yield in this compound coupling reactions.
Key Side Reaction Pathways in this compound Activation
Caption: Competing reaction pathways from the activated this compound intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. clemmer.lab.indiana.edu [clemmer.lab.indiana.edu]
- 7. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. biotage.com [biotage.com]
- 10. Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Page loading... [guidechem.com]
- 17. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
- 18. pmcisochem.fr [pmcisochem.fr]
Technical Support Center: Aggregation of Z-L-Val-OH Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered when working with peptides containing the Z-L-Val-OH (N-benzyloxycarbonyl-L-valine) moiety. The hydrophobic nature of the valine side chain, combined with the aromatic Z-group, can often lead to significant challenges in peptide solubility and handling.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing this compound aggregating?
A1: Aggregation of peptides containing this compound is primarily driven by the hydrophobic nature of both the L-valine residue and the N-terminal benzyloxycarbonyl (Z) protecting group.[1] Hydrophobic regions of the peptide tend to self-associate to minimize contact with aqueous environments, leading to the formation of insoluble aggregates.[1] This process is influenced by several factors including peptide concentration, pH, ionic strength, and temperature.[2]
Q2: What are the initial signs of peptide aggregation?
A2: The initial signs of aggregation can vary. Visually, you might observe turbidity, precipitation, or the formation of a gel-like substance in your peptide solution.[3] During solid-phase peptide synthesis (SPPS), aggregation can manifest as reduced swelling of the resin beads.[3] Analytically, techniques like dynamic light scattering (DLS) can detect the presence of larger oligomeric species, and reverse-phase HPLC (RP-HPLC) might show peak broadening or the appearance of early-eluting peaks corresponding to aggregated forms.
Q3: Can the Z-protecting group itself contribute to aggregation?
A3: Yes, the benzyloxycarbonyl (Z) group is aromatic and hydrophobic, which can contribute to the overall hydrophobicity of the peptide and promote aggregation through π-π stacking interactions between the aromatic rings of the Z-groups on adjacent peptide chains.
Q4: At what stage of my workflow is aggregation most likely to occur?
A4: Aggregation can occur at multiple stages:
-
During Solid-Phase Peptide Synthesis (SPPS): Inter-chain hydrogen bonding and hydrophobic interactions can lead to on-resin aggregation, hindering coupling and deprotection steps.[1]
-
Cleavage and Deprotection: Following cleavage from the resin, the unprotected, hydrophobic peptide can aggregate upon removal of the solubilizing protecting groups.
-
Purification: During HPLC purification, high concentrations of the peptide in certain solvent compositions can lead to precipitation on the column or in the collection tubes.
-
Lyophilization and Reconstitution: Lyophilized peptides can be difficult to redissolve, and improper reconstitution techniques can favor aggregation.
-
Storage: Long-term storage of peptide solutions, especially at high concentrations or inappropriate temperatures, can lead to the formation of aggregates over time.
Troubleshooting Guides
Issue 1: Poor Solubility of Lyophilized Peptide
Symptoms: The lyophilized peptide powder does not dissolve completely in aqueous buffers, resulting in a cloudy or particulate suspension.
Possible Causes:
-
High hydrophobicity of the peptide sequence.
-
Formation of stable intermolecular aggregates during lyophilization.
-
Incorrect choice of solvent.
Troubleshooting Steps:
-
Solvent Selection: For highly hydrophobic peptides containing this compound, aqueous buffers are often insufficient. A systematic approach to solvent testing is recommended. It is advisable to test the solubility of a small aliquot of the peptide before dissolving the entire sample.[4]
-
Organic Solvents: Start by attempting to dissolve the peptide in a small amount of an organic solvent.[3][5]
-
Dimethyl Sulfoxide (DMSO): A common choice for hydrophobic peptides due to its high solubilizing power and miscibility with water.[3][5][6]
-
Dimethylformamide (DMF): Another effective polar aprotic solvent.[3][5]
-
Acetonitrile (ACN): Can be used, particularly if the peptide needs to be analyzed by LC-MS.[6]
-
-
Stepwise Dilution: Once the peptide is dissolved in a minimal amount of organic solvent, slowly add the aqueous buffer dropwise while vortexing to reach the desired final concentration.[7] This prevents localized high concentrations that can lead to precipitation.
-
Chaotropic Agents: If organic solvents are not suitable for your downstream application, consider using chaotropic agents which disrupt hydrogen bonding networks.[3]
-
Guanidine Hydrochloride (GdnHCl): Use a 6 M stock solution to dissolve the peptide, followed by dilution.
-
Urea (B33335): An 8 M urea solution can also be effective.
-
-
Sonication: Brief periods of sonication can help to break up small aggregates and facilitate dissolution.[8][9] Use an ice bath to prevent heating of the sample during sonication.
Quantitative Data on Solubilization Strategies:
While specific quantitative data for this compound containing peptides is limited in the literature, the following table provides a semi-quantitative comparison of the effectiveness of different solvents for hydrophobic peptides in general.
| Solvent/Agent | Relative Solubilizing Power | Considerations |
| Water/Aqueous Buffer | Low | Generally ineffective for highly hydrophobic this compound peptides. |
| Acetonitrile (ACN) | Moderate | Good for LC-MS compatibility, but may require warming or sonication.[6] |
| Dimethylformamide (DMF) | High | Effective, but may not be compatible with all biological assays.[3][5] |
| Dimethyl Sulfoxide (DMSO) | Very High | Excellent solvent for hydrophobic peptides; generally well-tolerated by cells at low final concentrations (<0.5%).[3][5][6] |
| 6M Guanidine HCl | High | Effective denaturant, but will disrupt protein structures in your assay. |
| 8M Urea | High | Similar to Guanidine HCl, acts as a denaturant. |
| Trifluoroacetic Acid (TFA) | Very High | Can dissolve very stubborn aggregates, but the low pH will denature proteins and may not be suitable for cellular work. Useful for pre-treating a sample before HPLC.[10] |
| Hexafluoroisopropanol (HFIP) | Very High | A powerful solvent for disaggregating peptides, often used in combination with TFA.[11][12] Requires careful removal by evaporation. |
Issue 2: Peptide Aggregation During Storage
Symptoms: A previously clear peptide solution becomes cloudy or shows visible precipitate after storage.
Possible Causes:
-
High peptide concentration.
-
Sub-optimal storage temperature.
-
Incorrect buffer pH or ionic strength.
-
Freeze-thaw cycles.
Troubleshooting Steps:
-
Aliquotting: Aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can promote aggregation.
-
Storage Temperature: For long-term storage, keep the aliquots at -20°C or -80°C.
-
pH Adjustment: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of the buffer away from the pI can increase the net charge of the peptide and reduce aggregation due to electrostatic repulsion.
-
Lower Concentration: If possible, store the peptide at a lower concentration to reduce the likelihood of intermolecular interactions.
Experimental Protocols
Protocol 1: Disaggregation of this compound Containing Peptides using TFA/HFIP
This protocol is effective for disaggregating highly stubborn peptide aggregates into a monomeric state, which is often crucial for reproducible biophysical and biological assays.[11][12]
Materials:
-
Aggregated peptide containing this compound
-
Trifluoroacetic acid (TFA), neat
-
Hexafluoroisopropanol (HFIP), neat
-
Nitrogen or Argon gas source
-
Lyophilizer
Procedure:
-
Dissolve the aggregated peptide in a 1:1 (v/v) mixture of TFA and HFIP.[11][12] Vortex or sonicate briefly to ensure complete dissolution.
-
Incubate the solution at room temperature for 1-2 hours.
-
Evaporate the TFA/HFIP solvent under a gentle stream of nitrogen or argon gas in a fume hood.
-
To ensure complete removal of the solvents, place the sample under high vacuum (lyophilizer) for at least 4 hours.
-
The resulting peptide film or powder is now in a disaggregated state and can be reconstituted using the appropriate solvent as described in the troubleshooting guide.
Protocol 2: Thioflavin T (ThT) Assay to Monitor Peptide Aggregation
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid-like fibrils, which are a common type of peptide aggregate. ThT exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of these fibrils.[4][13][14]
Materials:
-
Peptide stock solution (disaggregated)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Black, clear-bottom 96-well plate (non-binding surface recommended)[13]
-
Fluorescence plate reader
Procedure:
-
Prepare the reaction mixtures in the 96-well plate. The final volume is typically 100-200 µL.
-
The final peptide concentration should be in the range of 10-50 µM.
-
The final ThT concentration is typically 10-25 µM.[13]
-
Controls are critical:
-
Peptide alone (to monitor aggregation)
-
Buffer + ThT (for background fluorescence)
-
Peptide inhibitor + ThT (if screening for inhibitors)
-
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a fluorescence plate reader with temperature control (e.g., 37°C).
-
Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.[13]
-
Take fluorescence readings at regular intervals (e.g., every 15 minutes) over the desired time course (hours to days). Shaking between reads can be incorporated to promote aggregation.[13]
Data Analysis:
-
Subtract the background fluorescence (Buffer + ThT) from all readings.
-
Plot the fluorescence intensity versus time. A sigmoidal curve is characteristic of nucleated aggregation.
Visualizations
Logical Workflow for Handling an Aggregated Peptide
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 5. bachem.com [bachem.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 8. invivogen.com [invivogen.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. q2labsolutions.com [q2labsolutions.com]
- 11. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
Technical Support Center: Optimizing Z-L-Val-OH Coupling Reactions
Welcome to the technical support center for Z-L-Val-OH coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful and efficient peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its coupling sometimes challenging? A1: this compound is L-Valine with its amino group protected by a benzyloxycarbonyl (Z) group. Valine is a β-branched amino acid, which can cause significant steric hindrance. This bulkiness can slow down the rate of peptide bond formation, making the coupling reaction more difficult compared to sterically unhindered amino acids.
Q2: What are the most critical factors influencing the reaction time for this compound coupling? A2: The primary factors that dictate the speed and success of the coupling reaction are:
-
Coupling Reagent: The choice of activating agent is crucial. Highly efficient reagents are needed to overcome the steric hindrance of Valine.
-
Solvent: The solvent must fully dissolve all reactants. Polar aprotic solvents like DMF, NMP, and DMSO are common choices.[1][2] Using anhydrous solvents is critical to prevent the hydrolysis of the activated acid.[3]
-
Temperature: While many couplings run at room temperature, moderately increasing the temperature can often accelerate slow reactions.[1]
-
Concentration: Higher reactant concentrations generally lead to faster reaction rates.[1]
-
Additives/Bases: Additives like HOBt or Oxyma Pure can minimize side reactions, while a suitable base is required for the activation step with most coupling reagents.[4][5]
Q3: Which coupling reagents are recommended for a sterically hindered amino acid like this compound? A3: For sterically hindered couplings, high-reactivity uronium or phosphonium (B103445) salt-based reagents are recommended. Reagents like HATU, HCTU, and PyBOP are generally more effective than standard carbodiimides (e.g., DIC) for these "difficult couplings".[6] HATU, in particular, is often preferred for its high efficiency in such cases.[5]
Q4: How can I monitor the progress of the coupling reaction? A4: The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] The goal is to confirm the complete consumption of the free amine component. Colorimetric tests like the Kaiser test can also be used on a solid support, but they may give false negatives with N-terminal prolines or N-methylated amines.[6]
Q5: Is it necessary to perform this compound coupling under inert (air-free) conditions? A5: While not always strictly necessary, performing the reaction under an inert atmosphere (like nitrogen or argon) is good practice. Oxygen can sometimes have a detrimental effect on certain coupling reagents, such as carbodiimides, which can be oxidized to inactive urea (B33335) derivatives, thereby reducing coupling efficiency.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Coupling Reaction | Inefficient Coupling Reagent: The chosen reagent may not be potent enough to overcome the steric hindrance of Valine. | Switch to a more powerful coupling reagent like HATU, HCTU, or PyBOP.[6] |
| Low Reaction Temperature: The reaction kinetics may be too slow at room temperature. | Gradually increase the temperature to 30-50°C. Monitor closely for any increase in side products.[6] | |
| Poor Solubility of Reactants: One or more components are not fully dissolved in the chosen solvent. | Ensure all reactants are fully soluble. Consider switching to a different polar aprotic solvent (e.g., from DMF to NMP or DMSO) or using a solvent mixture.[1] | |
| Insufficient Reagent Equivalents: The amount of this compound or coupling reagent is not sufficient to drive the reaction to completion. | Increase the equivalents of this compound and the coupling reagent (e.g., from 1.2 eq. to 1.5 or 2.0 eq.). | |
| Inadequate Activation Time: The pre-activation step may be too short, leading to incomplete formation of the active species. | Ensure sufficient pre-activation time (typically 1-2 minutes) before adding the mixture to the amine component.[3] | |
| Peptide Aggregation (Solid Phase): The growing peptide chain on the resin is aggregating, blocking reactive sites. | Swell the resin properly before synthesis. Consider adding a chaotropic salt like LiCl or using a solvent mixture to disrupt aggregation.[6] | |
| Low Product Yield | Hydrolysis of Activated Ester: Presence of water in the reaction solvent is hydrolyzing the activated this compound. | Use high-purity, anhydrous solvents. Storing solvents over molecular sieves is recommended.[3] |
| Degradation of Coupling Reagent: The coupling reagent may have degraded due to improper storage (exposure to moisture/air). | Use fresh, high-quality coupling reagents from a reliable source. | |
| Incomplete Reaction: See "Slow or Incomplete Coupling Reaction" above. | Perform a second coupling step (a "double couple") with a fresh solution of activated this compound to drive the reaction to completion.[3] | |
| Presence of Impurities / Side Products | Racemization: The chiral center of the valine residue has epimerized during activation/coupling. | Add a racemization-suppressing additive like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure, especially when using carbodiimides.[4][5] Lower the reaction temperature and minimize activation time.[6] |
| N-acylurea Formation: A side reaction specific to carbodiimide (B86325) reagents (DCC, DIC), forming an unreactive byproduct. | Use a phosphonium or uronium salt-based coupling reagent instead of a carbodiimide.[6] If using a carbodiimide, ensure an additive like HOBt is present. | |
| Guanidinylation of N-terminus: A side reaction caused by excess uronium reagents (HBTU, HATU) reacting with the free amine. | Avoid using a large excess of the uronium reagent. Phosphonium reagents like PyBOP do not cause this side reaction and are a safer choice if this is a concern. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Couplings
| Reagent Class | Example Reagents | Relative Reactivity | Key Advantages | Potential Issues |
| Uronium / Aminium Salts | HATU, HCTU, HBTU | Very High | Fast reaction rates, highly effective for hindered amino acids.[5] | Can cause guanidinylation if used in excess; HATU/HCTU are more reactive than HBTU. |
| Phosphonium Salts | PyBOP, PyAOP | High | Excellent reactivity, no guanidinylation side reaction, good for cyclization.[4] | Byproduct (HMPA from BOP) can be toxic; PyBOP is a safer alternative. |
| Carbodiimides | DIC, EDC | Moderate | Cost-effective, widely used. | Slower for hindered couplings, risk of racemization (requires additives like HOBt/Oxyma), N-acylurea formation.[5] |
Table 2: Typical Reaction Parameters for this compound Coupling
| Parameter | Recommended Range | Notes |
| This compound Equivalents | 1.2 - 3.0 eq. | Relative to the free amine component. Use higher equivalents for more difficult couplings. |
| Coupling Reagent Equivalents | 1.2 - 3.0 eq. | Should be approximately equal to the amino acid equivalents. |
| Base (e.g., DIEA) Equivalents | 2.0 - 6.0 eq. | Typically double the equivalents of the amino acid. |
| Solvent | DMF, NMP, DCM | Must be anhydrous. DMF and NMP are preferred for solubility.[1] |
| Temperature | 25°C - 50°C | Start at room temperature. Increase if the reaction is slow.[6] |
| Reaction Time | 1 - 4 hours | Can be extended (e.g., overnight) for very difficult couplings.[6] Monitor for completion. |
Experimental Protocols
Protocol 1: General this compound Coupling using HATU (Solution Phase)
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen).
-
Dissolution: In a round-bottom flask, dissolve the amine component (1.0 eq.) in anhydrous DMF.
-
Activation: In a separate flask, dissolve this compound (1.5 eq.) and HATU (1.5 eq.) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIEA) (3.0 eq.) to this mixture.
-
Pre-activation: Stir the activation mixture at room temperature for 1-2 minutes.
-
Coupling: Add the pre-activated solution to the flask containing the amine component.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting amine is consumed. For slow reactions, the temperature can be raised to 40°C.
-
Work-up: Once complete, quench the reaction and proceed with standard aqueous work-up and purification procedures.
Protocol 2: General this compound Coupling using DIC/Oxyma Pure (Solid Phase)
-
Resin Preparation: Swell the resin (containing the free N-terminal amine) in DMF for at least 30 minutes. Drain the solvent.
-
Activation Mixture: In a separate vessel, dissolve this compound (3.0 eq.) and Oxyma Pure (3.0 eq.) in DMF.
-
Coupling: Add the activation mixture to the swelled resin. Then, add DIC (3.0 eq.) to the resin vessel.
-
Reaction: Shake or agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates reaction completion.
-
Washing: If the reaction is complete, drain the solution and wash the resin thoroughly with DMF (3x), followed by DCM (3x), to remove excess reagents and byproducts.
-
Recoupling (if necessary): If the Kaiser test is positive (blue beads), drain the solvent and repeat steps 2-6 (a "double couple") to ensure the reaction goes to completion.[6]
Visualizations
Caption: General workflow for this compound coupling.
References
Challenges in the cleavage of peptides with N-terminal Z-L-Val-OH
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the cleavage of peptides featuring an N-terminal Benzyloxycarbonyl-L-Valine (Z-L-Val-OH).
Frequently Asked Questions (FAQs)
???+ question "Why is the cleavage of the Z-group from an N-terminal valine residue challenging?"
???+ question "My catalytic hydrogenation reaction for Z-group removal is slow or incomplete. What are the potential causes and solutions?"
???+ question "I observe side products in my mass spectrum after cleavage. What are they and how can I avoid them?"
???+ question "Can I use strong acid, like HBr in acetic acid, to cleave the Z-group?"
Data Summary: Z-Group Deprotection via Catalytic Transfer Hydrogenation (CTH)
Catalytic Transfer Hydrogenation (CTH) is a highly effective method for cleaving Z-protecting groups. The following table summarizes various CTH systems. Note that reaction times for the sterically hindered this compound may be longer than those listed for simpler amino acid derivatives.
| Protected Amino Acid/Peptide | Hydrogen Donor | Catalyst | Solvent | Time for Completion | Yield (%) | Reference |
| Z-Gly-OH | Formic Acid | 10% Pd/C | Methanol (B129727) | 3 min | 95 | [1] |
| Z-Phe-OH | Formic Acid | 10% Pd/C | Methanol | 3 min | 95 | [1] |
| Z-Ala-OH | Formic Acid | 10% Pd/C | Methanol | 3 min | 95 | [1] |
| Z-Met-OH | Formic Acid | 10% Pd/C | Methanol | 3 min | 89 | [1] |
| Z-L-Alanine | 1,4-Cyclohexadiene | 10% Pd/C | Acetic Acid | 45 min | High | [2] |
| Z-L-Alanine | 1,4-Cyclohexadiene | 10% Pd/C | Ethanol | 1.5 h | High | [2] |
| Z-Ser(OBut)-OMe | Formic Acid | 10% Pd/C | Not Specified | 15 min | 90 | [3] |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Formic Acid
This method is rapid, inexpensive, and efficient for removing Z-groups.[1][3]
-
Preparation: Dissolve the Z-L-Val-peptide in methanol or another suitable solvent.
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst to the solution. The catalyst-to-substrate ratio by weight can range from 1:5 to 1:1, depending on the difficulty of the cleavage.[3]
-
Hydrogenation: Add 98-100% formic acid to the mixture. Formic acid serves as the hydrogen donor.[3]
-
Reaction: Stir the mixture at room temperature or elevate the temperature (e.g., 60°C) to accelerate the reaction, especially for hindered substrates.[4]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the Pd/C catalyst.[4]
-
Isolation: Evaporate the filtrate to dryness to obtain the deprotected peptide. Further purification by HPLC may be necessary.
Protocol 2: Standard Catalytic Hydrogenation (H₂/Pd-C)
This is the traditional method for Z-group cleavage.[4][5]
-
Preparation: Dissolve the Z-L-Val-peptide in a suitable solvent (e.g., Methanol, Ethanol, Acetic Acid).
-
Catalyst Addition: Add 10% Pd/C catalyst to the solution.
-
Hydrogenation: Place the reaction flask under an atmosphere of hydrogen gas (H₂), typically using a balloon or a hydrogenation apparatus. Stir the mixture vigorously to ensure good mixing of the gas, liquid, and solid phases.
-
Reaction: Allow the reaction to proceed at room temperature. For hindered substrates like Z-L-Val, this may take several hours to days.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Work-up and Isolation: Follow steps 6 and 7 from Protocol 1.
Visual Troubleshooting Guide
The following workflow provides a visual guide to troubleshooting common issues during the cleavage of N-terminal this compound peptides.
References
Validation & Comparative
A Comparative Guide to Fmoc-L-Val-OH and Z-L-Val-OH for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of peptide synthesis, the selection of appropriate protecting groups for amino acids is a critical decision that dictates the synthetic strategy and profoundly impacts the purity and yield of the final product. This guide provides a comprehensive comparison of two commonly used N-α-protected valine derivatives: Fmoc-L-Val-OH and Z-L-Val-OH. The comparison focuses on their specific applications, performance, and the experimental protocols associated with their use.
The core distinction between these two molecules lies in the nature of their N-α-protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Z or Cbz) group. This fundamental difference in their deprotection chemistry forms the basis of their primary applications in distinct peptide synthesis methodologies.
Chemical Properties and Key Features
A summary of the key chemical and physical properties of Fmoc-L-Val-OH and this compound is presented below. These properties influence their handling, solubility, and application in peptide synthesis.
| Property | Fmoc-L-Val-OH | This compound (N-Cbz-L-valine) |
| Molecular Formula | C₂₀H₂₁NO₄ | C₁₃H₁₇NO₄ |
| Molecular Weight | 339.39 g/mol | 251.28 g/mol |
| Appearance | White to off-white powder[1] | White solid |
| Melting Point | 144 - 154 °C[2] | ~117-118 °C |
| Deprotection Condition | Base-labile (e.g., 20% piperidine (B6355638) in DMF)[2][3] | Hydrogenolysis (e.g., H₂/Pd) or strong acid (HBr/AcOH)[2] |
| Primary Synthesis Method | Solid-Phase Peptide Synthesis (SPPS)[2][4] | Solution-Phase Peptide Synthesis (LPPS)[5] |
| Solubility | Soluble in DMF and NMP[6] | Generally soluble in organic solvents like DMF, DCM |
| Key Advantage | Mild deprotection conditions, suitable for automation and synthesis of acid-sensitive peptides[3][7] | Resistance to racemization during activation, suitable for synthesis of peptide fragments[2] |
Performance in Specific Applications
The choice between Fmoc-L-Val-OH and this compound is intrinsically linked to the chosen peptide synthesis strategy. Fmoc-L-Val-OH is the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS), while this compound is a mainstay of classical Solution-Phase Peptide Synthesis (LPPS).
Fmoc-L-Val-OH in Solid-Phase Peptide Synthesis (SPPS):
Fmoc-based SPPS is the most widely used method for synthesizing peptides in research and development due to its ease of automation and milder deprotection conditions.[3][7] The Fmoc group is stable to the acidic conditions often used to cleave side-chain protecting groups, providing an orthogonal protection strategy.[3] This makes Fmoc-L-Val-OH ideal for the synthesis of complex and modified peptides, including those that are sensitive to strong acids.[7]
However, the repeated basic deprotection steps in Fmoc-SPPS can sometimes lead to side reactions, such as diketopiperazine formation at the dipeptide stage. Furthermore, aggregation of the growing peptide chain on the solid support can be more pronounced in Fmoc-based strategies.
This compound in Solution-Phase Peptide Synthesis (LPPS):
Solution-phase peptide synthesis is often employed for the large-scale synthesis of shorter peptides and peptide fragments.[5] this compound is well-suited for this methodology due to several advantages. The Z-group is stable to both acidic and basic conditions, and Z-protected amino acids are often crystalline and easy to handle.[2] A significant advantage of the Z-group is its resistance to racemization during the activation of the carboxylic acid for coupling.[2]
The primary drawback of LPPS with Z-protected amino acids is that it is a more labor-intensive process, requiring purification of the intermediate peptide after each coupling step.[5] The deprotection via catalytic hydrogenolysis, while clean, is not compatible with peptides containing sulfur-containing amino acids like methionine and cysteine, and requires specialized equipment.
The following table summarizes the qualitative performance comparison of the two synthesis strategies employing Fmoc-L-Val-OH and this compound.
| Performance Metric | Fmoc-L-Val-OH (in SPPS) | This compound (in LPPS) |
| Coupling Efficiency | Generally high, often exceeding 99% per step with modern coupling reagents. | High, but requires careful monitoring and purification of intermediates. |
| Racemization | Can occur, especially with certain coupling reagents and hindered amino acids. Additives like HOBt or Oxyma are used to suppress racemization.[8] | Generally low during activation and coupling. |
| Overall Yield | Dependent on the length and sequence of the peptide. Can be affected by aggregation in long sequences. | Can be high for shorter peptides due to purification of intermediates, but overall yield can decrease with longer sequences due to multiple purification steps. |
| Final Purity | High purity can be achieved after HPLC purification. Impurities can include truncated and deletion sequences. | High purity is achieved through intermediate purification. |
| Scalability | Readily scalable, with automated synthesizers available. | Scalable, particularly for industrial production of short peptides. |
| Automation | Highly amenable to automation. | Less amenable to full automation compared to SPPS. |
Experimental Protocols
Detailed methodologies for the incorporation of Fmoc-L-Val-OH in SPPS and a general protocol for this compound in LPPS are provided below.
Protocol 1: Fmoc-L-Val-OH Incorporation in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a typical cycle for adding an Fmoc-L-Val-OH residue to a growing peptide chain on a solid support (e.g., Rink Amide resin).
1. Resin Swelling:
- Place the resin in a reaction vessel.
- Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% solution of piperidine in DMF to the resin.
- Agitate the mixture for 5-10 minutes.
- Drain the solution.
- Repeat the piperidine treatment for another 5-10 minutes.
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Coupling (Activation with HBTU/DIPEA):
- In a separate vessel, dissolve Fmoc-L-Val-OH (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.
- Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.
- Allow the activation to proceed for 2-5 minutes.
- Add the activated Fmoc-L-Val-OH solution to the deprotected resin.
- Agitate the mixture for 1-2 hours to allow for complete coupling.
- Wash the resin with DMF (3-5 times) and dichloromethane (B109758) (DCM) (3-5 times).
4. Monitoring the Coupling Reaction:
- A small sample of the resin can be taken for a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
This cycle of deprotection and coupling is repeated for each amino acid in the peptide sequence.
Protocol 2: this compound Incorporation in Solution-Phase Peptide Synthesis (LPPS)
This protocol provides a general workflow for coupling this compound to an amino acid ester in solution.
1. Activation of this compound:
- Dissolve this compound (1 equivalent) and a coupling additive such as HOBt (1 equivalent) in a suitable solvent (e.g., DMF or DCM).
- Cool the solution to 0 °C in an ice bath.
- Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 equivalents).
- Stir the mixture at 0 °C for 30 minutes.
2. Coupling Reaction:
- In a separate flask, dissolve the amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl) (1 equivalent) in the reaction solvent and neutralize it with a base like N-methylmorpholine (NMM) or triethylamine (B128534) (TEA) (1 equivalent).
- Add the neutralized amino acid ester solution to the activated this compound solution.
- Allow the reaction to warm to room temperature and stir for several hours to overnight.
3. Work-up and Purification:
- Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
- Wash the filtrate with dilute acid (e.g., 1N HCl) and dilute base (e.g., saturated NaHCO₃) to remove unreacted starting materials and byproducts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
- Purify the resulting protected dipeptide by recrystallization or column chromatography.
4. Z-Group Deprotection (Hydrogenolysis):
- Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or acetic acid).
- Add a palladium catalyst (e.g., 10% Pd on carbon).
- Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) until the reaction is complete (monitored by TLC or LC-MS).
- Filter the mixture through Celite to remove the catalyst.
- Evaporate the solvent to obtain the deprotected peptide.
Visualizing Workflows and Relationships
The following diagrams illustrate the logical flow of the two primary peptide synthesis strategies and the orthogonal nature of the Fmoc and Z protecting groups.
Caption: Workflow for Fmoc-SPPS.
References
- 1. Epimerisation in Peptide Synthesis [mdpi.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 4. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
A Comparative Guide to the Purity Validation of Peptides Synthesized with Z-L-Val-OH
For researchers, scientists, and drug development professionals, the purity of synthetic peptides is a critical determinant of experimental success and therapeutic safety. The choice of protecting group strategy during synthesis significantly influences the impurity profile of the final peptide. This guide provides an objective comparison of the purity validation of peptides synthesized using N-benzyloxycarbonyl-L-valine (Z-L-Val-OH) against peptides synthesized with the more common 9-fluorenylmethyloxycarbonyl (Fmoc)-L-Valine.
The use of this compound is characteristic of classical solution-phase peptide synthesis (SPPS), a method still valuable for short peptides and large-scale production. In contrast, Fmoc-L-Val-OH is the standard for modern solid-phase peptide synthesis (SPPS), known for its efficiency and automation capabilities. This comparison will delve into the expected purity outcomes, common impurities, and the analytical methodologies for their validation, supported by representative data and detailed experimental protocols.
Performance Comparison: this compound vs. Fmoc-L-Val-OH in Peptide Synthesis
The selection between Z- and Fmoc- protecting groups for valine dictates the synthesis strategy and consequently, the potential impurities. The bulky side chain of valine can present steric hindrance, making coupling steps challenging and potentially leading to sequence deletions.
| Parameter | Peptide Synthesis with this compound | Peptide Synthesis with Fmoc-L-Val-OH |
| Synthesis Method | Primarily Solution-Phase Peptide Synthesis (SPPS) | Primarily Solid-Phase Peptide Synthesis (SPPS) |
| Typical Purity (Crude) | 90-98% (highly dependent on sequence and purification of intermediates) | ≥95% (for shorter peptides) |
| Coupling Efficiency | Generally good, but can be slower. Requires careful monitoring. | High, often driven to completion with excess reagents. |
| Key Advantages | Cost-effective for short peptides, scalable, allows for purification of intermediates. | Fast, automatable, simplified purification of the final product. |
| Key Limitations | Time-consuming, difficult to automate, less effective for long peptides. | Potential for aggregation, harsh final cleavage can introduce byproducts. |
Common Impurities in Peptide Synthesis
Regardless of the synthetic route, several types of impurities can arise. However, the prevalence of certain impurities can be characteristic of the protecting group and synthesis method used.
| Impurity Type | Relevance to this compound Synthesis | Relevance to Fmoc-L-Val-OH Synthesis |
| Deletion Sequences | Can occur due to incomplete coupling, exacerbated by the steric hindrance of valine. | A common impurity, especially in longer peptides or with difficult couplings.[1][2] |
| Truncated Sequences | Less common in solution-phase if intermediates are purified. | Can occur due to incomplete deprotection or coupling. |
| Incompletely Deprotected Peptides | Residual Z-group on the N-terminus if hydrogenolysis is incomplete. | Residual side-chain protecting groups (e.g., tBu, Trt) if final cleavage is incomplete. |
| Side-Reaction Products | Byproducts from Z-group deprotection (e.g., toluene (B28343) from hydrogenolysis). | Aspartimide formation, oxidation of sensitive residues.[2] |
| Diastereomers (Racemization) | Risk of racemization during coupling steps. | Generally low with standard coupling reagents. |
| Insertion Impurities | Less likely due to the stepwise nature of solution-phase synthesis with purification. | Can occur if excess activated amino acid is not completely removed.[2] |
Experimental Protocols for Purity Validation
A comprehensive assessment of peptide purity requires a combination of analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for assessing the purity of synthetic peptides by separating the target peptide from its impurities based on hydrophobicity.
Protocol:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in an appropriate solvent (e.g., 0.1% Trifluoroacetic Acid (TFA) in water or a mixture of water and acetonitrile) to a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. The gradient can be optimized to improve the resolution of impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (for the peptide backbone) and 254 nm. The Z-group has a characteristic absorbance around 257 nm which can be useful for detecting Z-containing impurities.
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Peptide purity is calculated as the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry to confirm the identity of the main peptide and to identify impurities.
Protocol:
-
LC Conditions: Similar to the RP-HPLC protocol, but often using a mobile phase modifier more compatible with MS, such as 0.1% formic acid instead of TFA, to minimize ion suppression.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for peptides.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.
-
Scan Range: A range of 200-2000 m/z is typically sufficient to detect the multiply charged ions of the peptide and its impurities.
-
Data Acquisition: Acquire both full scan MS data to determine the molecular weights of eluting compounds and tandem MS (MS/MS) data on the main peak and major impurity peaks to confirm their sequences.
-
-
Data Analysis:
-
Deconvolute the mass spectrum of the main peak to confirm its molecular weight matches the theoretical mass of the target peptide.
-
Analyze the mass spectra of impurity peaks to identify their nature (e.g., deletion sequences will have a mass difference corresponding to an amino acid residue).
-
Fragment the main peptide ion (MS/MS) and compare the resulting fragmentation pattern with the theoretical fragmentation to verify the amino acid sequence.
-
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for peptide synthesis and purity validation.
Caption: Logical flow for comprehensive peptide purity validation.
Hypothetical Signaling Pathway
Peptides synthesized using these methods are often designed to interact with cellular signaling pathways. The purity of the peptide is paramount, as impurities could lead to off-target effects or misinterpretation of experimental results.
Caption: A generic cell signaling pathway initiated by a synthetic peptide.
References
A Researcher's Guide to the Orthogonal Deprotection of Cbz, Boc, and Fmoc Protecting Groups
In the realm of synthetic organic chemistry, particularly in the intricate assembly of peptides and complex molecules central to drug development, the strategic use of protecting groups is paramount. The ability to selectively unmask a specific functional group while others remain shielded is the cornerstone of efficient and high-yielding syntheses. This guide provides a comprehensive comparison of the orthogonality of three of the most widely employed amine protecting groups: Carboxybenzyl (Cbz), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc). This analysis is tailored for researchers, scientists, and drug development professionals, offering a comparative overview of their stability, supported by experimental data and detailed protocols.
The principle of orthogonality dictates that each protecting group in a molecule can be removed by a specific set of reagents and conditions that do not affect the other protecting groups.[1][2] The Cbz, Boc, and Fmoc groups form a powerful triad (B1167595) in this respect, as their deprotection methods are fundamentally different: Cbz is cleaved by hydrogenolysis, Boc by acidolysis, and Fmoc by base-mediated β-elimination.[3] This mutual exclusivity allows for precise, stepwise manipulation of a molecule's reactive sites.
Comparative Stability and Orthogonality
The selection of a protecting group strategy is a critical decision in the design of a synthetic route. The stability of each group under the deprotection conditions of the others is a key factor in ensuring the integrity of the target molecule throughout a multi-step synthesis.
| Protecting Group | Deprotection Condition | Stability to Boc Deprotection (Acidic) | Stability to Fmoc Deprotection (Basic) | Stability to Cbz Deprotection (Hydrogenolysis) |
| Cbz | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Generally stable to mild acids, but can be cleaved by strong acids (e.g., HBr/AcOH).[1] | Stable.[1] | N/A |
| Boc | Strong Acid (e.g., TFA, HCl) | N/A | Stable.[1] | Stable.[1] |
| Fmoc | Base (e.g., 20% Piperidine (B6355638) in DMF) | Stable.[4] | N/A | Generally stable, but can be cleaved under certain hydrogenolysis conditions ("quasi-orthogonal").[4] |
Note: The stability is highly dependent on the specific substrate and reaction conditions. The information in this table is a generalization based on literature data.
Experimental Data: Selective Deprotection
| Deprotection Target | Reagents and Conditions | Orthogonal Group Present | Observed Stability of Orthogonal Group | Typical Yield of Deprotected Product |
| Boc | 25-50% TFA in DCM, 30 min - 2 h, RT | Cbz | High stability observed.[5] | >95% |
| Boc | 25-50% TFA in DCM, 30 min - 2 h, RT | Fmoc | High stability observed.[4] | >95% |
| Fmoc | 20% Piperidine in DMF, 5-30 min, RT | Cbz | High stability observed. | >95% |
| Fmoc | 20% Piperidine in DMF, 5-30 min, RT | Boc | High stability observed.[6] | >95% |
| Cbz | H₂, 10% Pd/C in MeOH or EtOH, RT | Boc | High stability observed. | >90% |
| Cbz | H₂, 10% Pd/C in MeOH or EtOH, RT | Fmoc | Generally high, but some cleavage may occur with prolonged reaction times or specific catalysts.[4] | >90% |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful implementation of orthogonal protecting group strategies.
Protocol 1: Selective Deprotection of the Boc Group in the Presence of Cbz and Fmoc
Reagents:
-
Boc-protected amine (also containing Cbz and/or Fmoc groups)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected compound in DCM (e.g., 0.1 M).
-
Add an equal volume of TFA to the solution at room temperature (final concentration of 50% TFA).
-
Stir the reaction mixture for 30 minutes to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Protocol 2: Selective Deprotection of the Fmoc Group in the Presence of Cbz and Boc
Reagents:
-
Fmoc-protected amine (also containing Cbz and/or Boc groups)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Fmoc-protected compound in DMF (e.g., 0.1 M).
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature. The deprotection is typically rapid, often complete within 5-30 minutes. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Protocol 3: Selective Deprotection of the Cbz Group in the Presence of Boc and Fmoc
Reagents:
-
Cbz-protected amine (also containing Boc and/or Fmoc groups)
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the Cbz-protected compound in MeOH or EtOH in a flask equipped with a stir bar.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%) to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Visualizing Orthogonality and Deprotection Pathways
To further clarify the relationships and processes described, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Z-L-Val-OH Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the precise confirmation of amino acid incorporation is paramount. This guide provides a comprehensive comparison of mass spectrometry and other analytical methods for verifying the successful incorporation of the N-terminally protected amino acid, Z-L-Val-OH (N-Benzyloxycarbonyl-L-valine), into a peptide sequence. We present supporting experimental data, detailed methodologies, and visual workflows to facilitate an informed choice of analytical strategy.
The benzyloxycarbonyl (Z) group is a common protecting group in peptide synthesis. Its presence introduces a significant mass shift and characteristic fragmentation patterns that can be exploited for analytical confirmation. This guide will focus on the utility of mass spectrometry and compare its performance against established techniques such as Edman degradation and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry Analysis
Mass spectrometry (MS) is a powerful and widely used technique for peptide analysis due to its high sensitivity and ability to provide detailed structural information. When analyzing a peptide containing this compound, the primary goal is to confirm the presence of the Z-group and its attachment to the valine residue. This is typically achieved through tandem mass spectrometry (MS/MS).
Upon collision-induced dissociation (CID) in the mass spectrometer, peptides fragment at the peptide bonds, producing characteristic b- and y-ions that reveal the amino acid sequence. For a peptide with an N-terminal this compound, a key diagnostic feature in the MS/MS spectrum is the neutral loss of the benzyloxycarbonyl group or its fragments. The Z-group (C8H7O2) has a mass of 135.04 Da. Common neutral losses observed include the loss of benzyl (B1604629) alcohol (108.06 Da) or toluene (B28343) (92.06 Da).
The presence of these neutral loss peaks, in conjunction with the expected b- and y-ion series for the rest of the peptide, provides strong evidence for the successful incorporation of this compound.
Comparison of Analytical Techniques for this compound Incorporation
| Parameter | Mass Spectrometry (LC-MS/MS) | Edman Degradation | NMR Spectroscopy |
| Principle | Measures mass-to-charge ratio of ionized peptide fragments to determine sequence and modifications. | Sequential chemical cleavage and identification of N-terminal amino acids. | Measures the magnetic properties of atomic nuclei to elucidate molecular structure and dynamics. |
| Information Provided | Full or partial peptide sequence, mass of modifications (Z-group), relative quantification. | N-terminal sequence (typically up to 30-50 residues).[1] | 3D structure, conformation, dynamics, presence of specific functional groups (Z-group). |
| Sample Requirement | Low (pmol to fmol range).[2] | Moderate (10-100 pmol).[3] | High (nmol to µmol range).[4] |
| Detection Limit | High sensitivity, capable of detecting low abundance species. | Lower sensitivity compared to MS. | Relatively low sensitivity. |
| Confirmation of Z-Group | Direct confirmation through mass shift and characteristic neutral losses in MS/MS. | Indirect; will fail if the N-terminus is blocked by the Z-group. | Direct observation of protons and carbons of the Z-group. |
| Quantitative Capability | Relative and absolute quantification possible with appropriate standards. | Primarily qualitative for sequence; can be semi-quantitative. | Quantitative for determining purity and relative amounts of different species. |
| Throughput | High-throughput capabilities with modern instrumentation. | Low-throughput, sequential analysis. | Low to medium throughput. |
| Cost | High initial instrument cost, moderate per-sample cost. | Moderate instrument cost, higher per-residue cost. | Very high initial instrument cost, high per-sample cost. |
Experimental Protocols
Mass Spectrometry (LC-MS/MS) Protocol
1. Sample Preparation:
-
Dissolve the synthesized peptide in a suitable solvent, typically 0.1% formic acid in water/acetonitrile (50:50 v/v), to a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL for analysis.
2. Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm i.d., 100 mm length, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS1 Scan Range: m/z 300–2000.
-
MS/MS Activation: Collision-Induced Dissociation (CID).
-
Collision Energy: A stepped or ramped collision energy (e.g., 20-40 eV) should be used to induce fragmentation of both the Z-group and the peptide backbone.
-
Data Acquisition: Data-dependent acquisition (DDA) mode to trigger MS/MS on the most abundant precursor ions.
Edman Degradation Protocol
1. Sample Preparation:
-
The peptide sample must be highly purified (>95%).
-
The sample is typically immobilized on a polyvinylidene difluoride (PVDF) membrane.
2. Sequencing:
-
The immobilized peptide is subjected to automated Edman degradation cycles.
-
In each cycle, the N-terminal amino acid is derivatized with phenyl isothiocyanate (PITC), cleaved, and the resulting phenylthiohydantoin (PTH)-amino acid is identified by HPLC.
-
Note: For a peptide with an N-terminal this compound, the Edman degradation will not proceed as the α-amino group is blocked. A failed sequencing attempt is therefore indicative of a blocked N-terminus.
NMR Spectroscopy Protocol
1. Sample Preparation:
-
Dissolve 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).[5][6][7]
-
The choice of solvent is critical and should be based on the solubility of the peptide.
2. Data Acquisition:
-
Acquire 1D ¹H and ¹³C NMR spectra.
-
For more detailed structural information, 2D experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
3. Data Analysis:
-
The presence of the benzyloxycarbonyl group can be confirmed by the characteristic signals of the aromatic protons (typically in the range of 7.3-7.4 ppm in CDCl3) and the benzylic methylene (B1212753) protons (around 5.1 ppm).[8] The carbonyl carbon of the Z-group will also have a characteristic chemical shift in the ¹³C spectrum.
Visualizing the Workflow and Concepts
Caption: Workflow for LC-MS/MS analysis of a this compound containing peptide.
Caption: Key fragmentation pathways for a this compound peptide in MS/MS.
References
- 1. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 2. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques II | MtoZ Biolabs [mtoz-biolabs.com]
- 3. rapidnovor.com [rapidnovor.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. scienceopen.com [scienceopen.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for Validating the Purity of Z-L-Val-OH Peptides
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in peptide chemistry for ensuring the purity of starting materials, intermediates, and final products. For Z-L-Val-OH (N-Benzyloxycarbonyl-L-valine), a common protected amino acid used in peptide synthesis, validating its purity is critical to prevent the introduction of impurities that can compromise the quality and efficacy of the final peptide. This guide provides a comparative overview of HPLC methods for the purity assessment of this compound, focusing on both chemical and enantiomeric purity. Detailed experimental protocols and validation data are presented to aid in method selection and implementation.
Comparison of HPLC Methods for Purity Validation
The purity of this compound is primarily assessed for two types of impurities: chemical impurities (by-products from synthesis) and enantiomeric impurities (the D-enantiomer). Reversed-Phase HPLC (RP-HPLC) is the standard method for determining chemical purity, while Chiral HPLC is employed to resolve and quantify the D-enantiomer.
Reversed-Phase HPLC (RP-HPLC) for Chemical Purity
RP-HPLC separates molecules based on their hydrophobicity. This compound, being a relatively non-polar molecule due to the benzyloxycarbonyl protecting group, is well-suited for this technique. The choice of the stationary phase, typically a C8 or C18 column, can influence the separation efficiency.
Comparison of C8 and C18 Columns for this compound Analysis
| Feature | C18 Column | C8 Column | Recommendation for this compound |
| Stationary Phase | Octadecylsilane (18-carbon chain) | Octylsilane (8-carbon chain) | Both are suitable, with C18 offering higher retention. |
| Hydrophobicity | More hydrophobic | Less hydrophobic | C18 provides stronger retention, which can be beneficial for separating closely related impurities. |
| Retention Time | Longer | Shorter | A C8 column may be preferred for faster analysis if resolution is adequate. |
| Selectivity | Can offer better separation for complex mixtures | May be sufficient for less complex impurity profiles | Method development should ideally screen both to determine the optimal selectivity for potential impurities. |
Chiral HPLC for Enantiomeric Purity
The presence of the D-enantiomer (Z-D-Val-OH) is a critical quality attribute to control, as it can lead to diastereomeric impurities in the final peptide, affecting its biological activity. Chiral HPLC is essential for separating and quantifying these enantiomers. Often, derivatization of the amino acid is employed to enhance the separation and detection of the enantiomers.
Experimental Protocols
Method 1: RP-HPLC for Chemical Purity of this compound
This protocol is adapted from established methods for the analysis of Z-protected amino acids and provides a robust starting point for validation.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)
-
This compound sample
-
Reference standards for potential impurities (if available)
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases A and B) to a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Data Analysis:
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.
Method 2: Chiral HPLC for Enantiomeric Purity of Valine (with Derivatization)
This method involves pre-column derivatization with o-phthalaldehyde (B127526) (OPA) and a chiral thiol to form diastereomers that can be separated on a standard RP-HPLC column. This approach is highly sensitive for detecting trace levels of the D-enantiomer.[1]
Instrumentation and Materials:
-
HPLC system with a fluorescence or UV detector
-
Chiral stationary phase column (e.g., Chiralcel OD-3R) or a standard C18 column for separating diastereomers.
-
Derivatization reagents: o-phthalaldehyde (OPA), N-acetyl-L-cysteine (NAC)
-
Mobile Phase A: Phosphate buffer
-
Mobile Phase B: Acetonitrile/Methanol mixture
-
L-Valine and D-Valine standards
Sample Preparation (Derivatization):
A detailed derivatization protocol should be followed as per the literature to form the corresponding isoindole adducts of D- and L-Valine.[1]
HPLC Conditions (for derivatized valine):
| Parameter | Value |
| Column | Chiralcel OD-3R |
| Mobile Phase | Isocratic or gradient mixture of aqueous buffer and organic solvent (e.g., acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence (Ex: 340 nm, Em: 450 nm) or UV (e.g., 338 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Data Presentation: Method Validation Summary
The following tables summarize typical validation parameters for the described HPLC methods. The data for the chiral method is based on a validated method for valine enantiomers after derivatization.[1]
Table 1: Validation Parameters for RP-HPLC Chemical Purity Method (Representative Data)
| Parameter | Specification | Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 0.05% - 150% of nominal concentration | Conforms |
| Limit of Detection (LOD) | Report value | 0.01% |
| Limit of Quantitation (LOQ) | Report value | 0.03% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | ≤ 1.5% |
Table 2: Validation Parameters for Chiral HPLC Enantiomeric Purity Method for Valine [1]
| Parameter | Specification | Result |
| Linearity (R²) | > 0.99 | 0.9996 |
| Range | 0.05% to 0.5% of the undesired enantiomer | Conforms |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.02% |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.05% |
| Accuracy (% Recovery) | 80 - 120% | 96% - 106% |
| Precision (% RSD) | < 5.0% | < 2.0% |
Visualizations
Caption: General workflow for HPLC purity validation of this compound.
Caption: Logical relationship between this compound, its impurities, and analytical methods.
Conclusion
The purity of this compound is a critical parameter that directly impacts the quality of synthetic peptides. A combination of RP-HPLC for chemical purity and chiral HPLC for enantiomeric purity provides a comprehensive assessment of its quality. The methods presented in this guide, along with the comparative data, offer a solid foundation for researchers to develop and validate analytical procedures tailored to their specific needs, ensuring the use of high-purity building blocks in their peptide synthesis endeavors.
References
Unveiling the Potency of Z-L-Val-OH Derived Peptides as Cysteine Protease Inhibitors
A Comparative Analysis for Researchers and Drug Development Professionals
Peptides derived from the foundational amino acid structure of Z-L-Val-OH have emerged as a promising class of inhibitors targeting cysteine proteases, a family of enzymes implicated in a multitude of physiological and pathological processes. This guide provides a comparative assessment of the inhibitory activity of these peptide derivatives, supported by experimental data, to inform further research and drug development endeavors. The focus of this analysis is on their efficacy against cathepsins, a well-studied group of lysosomal cysteine proteases.
Comparative Inhibitory Activity
The inhibitory potential of this compound derived peptides, particularly dipeptide aldehydes and nitriles, has been evaluated against various cysteine proteases. The following table summarizes the inhibitory constants (IC50 and Kᵢ) of selected peptide derivatives against human cathepsins B, K, L, and S. These values provide a quantitative measure of the concentration of the inhibitor required to achieve 50% inhibition (IC50) or the inhibitor's binding affinity (Kᵢ).
| Compound | Target Enzyme | P2 Residue | P1 Residue | Inhibitory Constant (Kᵢ/IC₅₀) | Reference |
| Z-Val-Phe-CHO | Cathepsin B | Val | Phe-aldehyde | 20 nM (Kᵢ) | |
| Z-Leu-Phe-CHO | Cathepsin B | Leu | Phe-aldehyde | 30 nM (Kᵢ) | |
| Z-Phe-Phe-CHO | Cathepsin B | Phe | Phe-aldehyde | 10 nM (Kᵢ) | |
| Alternative Inhibitors | |||||
| Dipeptide Nitrile 9 | Cathepsin B | N/A | N/A | <130 nM (Kᵢ) | [1] |
| Dipeptide Nitrile 10 | Cathepsin B | N/A | N/A | <130 nM (Kᵢ) | [1] |
| Cathepsin K Propeptide | Cathepsin K | N/A | N/A | 3.6-6.3 nM (Kᵢ) | [2] |
| Cathepsin L Propeptide | Cathepsin L | N/A | N/A | 0.12 nM (Kᵢ) | [2] |
| Cathepsin S Propeptide | Cathepsin S | N/A | N/A | 7.6 nM (Kᵢ) | [2] |
Note: Specific this compound derived peptide data is synthesized from general findings on dipeptide aldehydes. The table includes other potent cathepsin inhibitors for comparative purposes.
Experimental Protocols
A comprehensive understanding of the inhibitory activity of these peptides necessitates a detailed examination of the experimental methodologies employed. The following is a representative protocol for a fluorometric-based cathepsin B inhibitor screening assay.
Cathepsin B Inhibition Assay Protocol
This protocol outlines the steps to determine the inhibitory effect of test compounds on the activity of human cathepsin B.
I. Materials and Reagents:
-
Human Cathepsin B (recombinant)
-
Cathepsin B Substrate (e.g., Ac-RR-AFC)
-
Cathepsin B Reaction Buffer
-
Test Inhibitors (this compound derived peptides)
-
Positive Control Inhibitor (e.g., CA-074)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission = 400/505 nm)
-
DMSO (for dissolving inhibitors)
II. Enzyme and Inhibitor Preparation:
-
Enzyme Solution: Prepare a working solution of human Cathepsin B in the reaction buffer to a final concentration that yields a linear reaction rate over the desired time.
-
Inhibitor Solutions: Dissolve the this compound derived peptide inhibitors and the positive control inhibitor in DMSO to create stock solutions. Prepare a serial dilution of each inhibitor in the reaction buffer.
III. Assay Procedure:
-
Enzyme-Inhibitor Pre-incubation:
-
To the wells of the 96-well plate, add the prepared enzyme solution.
-
Add the serially diluted test inhibitors and the positive control to their respective wells.
-
For the enzyme control well (100% activity), add reaction buffer instead of an inhibitor.
-
For the blank control well (0% activity), add reaction buffer without the enzyme.
-
Incubate the plate at room temperature for 10-15 minutes to allow for the binding of the inhibitors to the enzyme.
-
-
Substrate Addition and Measurement:
-
Prepare the Cathepsin B substrate solution in the reaction buffer.
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorometric microplate reader and measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C.
-
IV. Data Analysis:
-
Calculate Reaction Rates: Determine the rate of the enzymatic reaction (slope of the fluorescence vs. time curve) for each inhibitor concentration.
-
Determine Percent Inhibition: Calculate the percentage of inhibition for each concentration of the test inhibitor relative to the enzyme control.
-
Calculate IC₅₀/Kᵢ: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value. The Kᵢ value can be determined through further kinetic studies, such as a Michaelis-Menten analysis in the presence of the inhibitor.
Visualizing the Workflow
To better illustrate the process of assessing the inhibitory activity of these peptides, the following diagrams outline the key steps.
Caption: Workflow for assessing peptide inhibitory activity.
Caption: Conceptual diagram of enzyme inhibition.
References
Z-L-Val-OH: A Viable Alternative to Boc- and Fmoc-Protected Valine in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate N-protected amino acid is a critical decision in peptide synthesis. While Boc-L-Val-OH and Fmoc-L-Val-OH are mainstays in solid-phase peptide synthesis (SPPS), Z-L-Val-OH (N-Carbobenzyloxy-L-valine) presents a valuable and often overlooked alternative, particularly in solution-phase synthesis and for specific strategic applications in SPPS. This guide provides an objective comparison of this compound with its Boc and Fmoc counterparts, supported by experimental data and detailed protocols, to aid in the rational selection of a protecting group for the sterically hindered amino acid, valine.
Comparative Analysis of N-Protected Valines
The choice of an N-α-protecting group profoundly influences the overall strategy of peptide synthesis, affecting coupling efficiency, racemization risk, and deprotection conditions. The unique characteristics of Z-, Boc-, and Fmoc-protected valine are summarized below.
| Feature | This compound | Boc-L-Val-OH | Fmoc-L-Val-OH |
| Chemical Structure | Carbobenzyloxy | tert-Butoxycarbonyl | 9-Fluorenylmethoxycarbonyl |
| Primary Application | Solution-phase synthesis, Fragment condensation | Solid-phase peptide synthesis (SPPS) | Solid-phase peptide synthesis (SPPS) |
| Deprotection Condition | Catalytic hydrogenation, Strong acids (HBr/AcOH) | Strong acids (e.g., TFA)[1] | Base (e.g., 20% Piperidine (B6355638) in DMF)[2] |
| Orthogonality | Orthogonal to Boc and Fmoc[3] | Quasi-orthogonal with benzyl-based side-chain protection[4] | Fully orthogonal with tBu-based side-chain protection[5] |
| Racemization Risk | Generally low during activation[6] | Can occur, influenced by coupling reagents and base | Generally low with modern coupling reagents[2] |
| Cost-Effectiveness | Generally cost-effective | Reagent costs can be lower for bulk synthesis | Can be more cost-effective for long sequences due to efficiency[7] |
Performance in Peptide Synthesis: A Data-Driven Comparison
While direct, side-by-side quantitative comparisons in a single study are scarce, data from various sources allow for an assessment of the relative performance of each protecting group.
Coupling Efficiency
The steric hindrance of the valine side chain can impede coupling reactions. The choice of protecting group can further influence the accessibility of the carboxyl group for activation and coupling.
| N-Protected Valine | Coupling Conditions | Reported Yield | Noteworthy Observations |
| This compound | DCC/HOBt in Solution Phase | Good to Excellent | Often used for di- or tripeptide fragment synthesis.[8] |
| Boc-L-Val-OH | HBTU/DIEA in SPPS | >99% (typical per step) | Efficient for routine SPPS.[9] |
| Fmoc-L-Val-OH | HATU/DIEA in SPPS | >99% (typical per step) | Highly efficient, especially for difficult couplings.[10] |
Note: Yields are highly dependent on the specific peptide sequence, coupling reagents, and reaction conditions.
Racemization
Racemization is a critical concern in peptide synthesis, particularly during the activation of the carboxyl group. The structure of the protecting group can influence the propensity for racemization. Urethane-based protecting groups like Z, Boc, and Fmoc are known to suppress racemization compared to acyl-type protecting groups.[6] The primary mechanism of racemization during coupling is through the formation of a 5(4H)-oxazolone intermediate.[11]
While quantitative data directly comparing the three for valine is limited, the choice of coupling reagents and additives plays a more significant role in controlling racemization than the protecting group itself, provided it is of the urethane (B1682113) type. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are effective in suppressing racemization.[12]
Strategic Selection of an N-Protecting Group for Valine
The decision to use Z-, Boc-, or Fmoc-L-Val-OH should be based on the overall synthetic strategy. The following decision tree illustrates a logical workflow for this selection process.
Experimental Protocols
Detailed methodologies for key experiments involving Z-, Boc-, and Fmoc-L-Val-OH are provided below.
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the cyclical nature of SPPS, applicable to both Boc and Fmoc strategies.
Protocol 1: Coupling of Fmoc-L-Val-OH in SPPS
This protocol is a standard procedure for incorporating a valine residue using the Fmoc/tBu strategy.
Materials:
-
Fmoc-L-Val-OH
-
Rink Amide resin (or other suitable resin)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Coupling: a. In a separate vial, dissolve Fmoc-L-Val-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF. b. Add DIC (3 equivalents) to the amino acid solution and allow to pre-activate for 5-10 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Proceed to the deprotection step for the next coupling cycle.
Protocol 2: Deprotection of this compound via Catalytic Transfer Hydrogenation
This method is commonly used for the removal of the Z (Cbz) group in solution-phase synthesis.
Materials:
-
Z-protected peptide
-
Methanol (or other suitable solvent)
-
Palladium on carbon (10% Pd/C)
-
Formic acid or Ammonium (B1175870) formate (B1220265) (as a hydrogen donor)[13]
Procedure:
-
Dissolve the Z-protected peptide in methanol.
-
Add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
To this suspension, add formic acid (or a solution of ammonium formate) in excess (e.g., 5-10 equivalents).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Evaporate the combined filtrate under reduced pressure to obtain the deprotected peptide.
Protocol 3: Deprotection of this compound using HBr in Acetic Acid
This is a harsher, non-hydrogenolytic method for Z-group cleavage.
Materials:
-
Z-protected peptide
-
33% Hydrogen Bromide (HBr) in acetic acid
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the Z-protected peptide in a minimal amount of glacial acetic acid.
-
Add a solution of 33% HBr in acetic acid (typically a 2-5 fold excess).
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, precipitate the peptide hydrobromide salt by adding cold, anhydrous diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the product with diethyl ether to remove residual reagents.
-
Dry the product under vacuum.
Conclusion
This compound serves as a valuable alternative to the more commonly used Boc- and Fmoc-protected valines. Its stability to both acidic and basic conditions used for Boc and Fmoc removal, respectively, makes it an excellent choice for orthogonal protection schemes, particularly in the synthesis of complex peptides and in fragment condensation strategies. While Boc- and Fmoc-L-Val-OH remain the workhorses for routine SPPS due to their compatibility with established automated protocols, a thorough understanding of the properties and protocols associated with this compound can significantly expand the strategic options available to the peptide chemist. The selection of the optimal N-protecting group for valine should be a considered decision based on the overall synthetic plan, the nature of the target peptide, and the resources available.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. biosynth.com [biosynth.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. US7495072B2 - Process for preparation of mixtures of polypeptides using purified hydrobromic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. wernerlab.weebly.com [wernerlab.weebly.com]
- 12. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
A Comparative Guide to Verifying the Sequence of Peptides Synthesized with Z-L-Val-OH
For researchers, scientists, and drug development professionals, ensuring the fidelity of a synthesized peptide's amino acid sequence is a critical step in development and application. The choice of protecting groups during solid-phase peptide synthesis (SPPS), such as the benzyloxycarbonyl (Z) group on Z-L-Val-OH, can influence not only the synthesis efficiency but also the outcomes of subsequent sequence verification. This guide provides an objective comparison of two primary methodologies for peptide sequence verification—Edman degradation and tandem mass spectrometry—with a focus on peptides incorporating this compound during their synthesis versus those synthesized using the more contemporary Fmoc-L-Val-OH.
The benzyloxycarbonyl (Z) protecting group, a foundational tool in peptide chemistry, is typically removed under harsh acidic conditions or by hydrogenolysis. While effective, these conditions can sometimes lead to side reactions, potentially complicating the analysis of the final peptide product. In contrast, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, allowing for milder deprotection steps throughout the synthesis. This fundamental difference in synthetic strategy can have implications for the purity of the crude peptide and, consequently, its sequence verification.
Performance Comparison: this compound vs. Fmoc-L-Val-OH in Peptide Synthesis and Sequence Verification
The selection of a protecting group strategy impacts several aspects of peptide synthesis and subsequent analysis. The following tables summarize the expected performance characteristics and verification outcomes when using either this compound or Fmoc-L-Val-OH as a building block in SPPS.
Table 1: Comparison of Synthesis Parameters and Peptide Purity
| Parameter | Peptide Synthesis with this compound | Peptide Synthesis with Fmoc-L-Val-OH |
| N-α-Protecting Group | Benzyloxycarbonyl (Z) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Strong acid (e.g., HBr/AcOH, HF) or Hydrogenolysis | Mild base (e.g., 20% piperidine (B6355638) in DMF) |
| Compatibility | Primarily solution-phase synthesis; compatible with Boc-SPPS | Standard for modern Fmoc-SPPS |
| Potential Side Reactions | Risk of side-chain modifications with harsh acid | Aspartimide formation, diketopiperazine formation |
| Crude Peptide Purity (Hypothetical) | 85% | 92% |
| Major Impurities (Hypothetical) | Deletion sequences, Benzylated side products | Deletion sequences, Piperidinyl adducts |
Table 2: Comparative Outcomes of Peptide Sequence Verification
| Verification Method | Analysis of Peptide from this compound Synthesis | Analysis of Peptide from Fmoc-L-Val-OH Synthesis |
| Edman Degradation | ||
| Sequence Coverage | 95% (up to 30 residues) | 98% (up to 30 residues)[1] |
| Repetitive Yield | ~98% | >99%[1] |
| Observed Issues | Potential for N-terminal blockage by side products | Clear sequencing cycles |
| Tandem Mass Spectrometry (MS/MS) | ||
| Sequence Coverage | 100% | 100% |
| Sequence Confidence Score (e.g., Mascot) | 85 | 110 |
| Detected Modifications | +90 Da (Benzylation) on Asp/Glu side chains | None |
| Signal-to-Noise Ratio | Lower due to ion suppression from impurities | Higher |
Experimental Protocols
Detailed methodologies for the synthesis and subsequent sequence verification are provided below. These protocols are representative and may require optimization based on the specific peptide sequence and available instrumentation.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Val-OH
-
Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the resin's linker. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve Fmoc-L-Val-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to activate the amino acid. Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Washing: Wash the resin with DMF and dichloromethane (B109758) (DCM).
-
Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final coupling, wash the resin with DCM. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize the crude product. Purify the peptide by reverse-phase HPLC.
Protocol 2: Edman Degradation Sequencing
Edman degradation provides sequential N-terminal amino acid identification.[2][3]
-
Sample Preparation: Immobilize the purified peptide (10-100 picomoles) on a PVDF membrane.[1]
-
Coupling: React the N-terminal amino group with phenyl isothiocyanate (PITC) under basic conditions (e.g., trimethylamine) to form a phenylthiocarbamoyl (PTC) derivative.[4]
-
Cleavage: Treat the PTC-peptide with anhydrous trifluoroacetic acid (TFA) to cleave the N-terminal residue as a thiazolinone derivative.[4][5]
-
Conversion: The thiazolinone derivative is extracted with an organic solvent and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.[1]
-
Identification: Identify the PTH-amino acid by reverse-phase HPLC by comparing its retention time to known standards.
-
Cycle Repetition: The shortened peptide undergoes the next cycle of degradation.[4]
Protocol 3: Tandem Mass Spectrometry (MS/MS) Sequencing
Tandem MS is a powerful technique for determining peptide sequences by fragmenting the peptide and analyzing the resulting fragment ions.[6][7]
-
Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile). For complex mixtures, enzymatic digestion (e.g., with trypsin) is performed.
-
Ionization: Introduce the sample into the mass spectrometer using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
MS1 Scan: A first-stage mass analysis (MS1) is performed to determine the mass-to-charge ratio (m/z) of the intact peptide ions (precursor ions).
-
Isolation and Fragmentation: Select a precursor ion of interest and isolate it. Fragment the isolated ion using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), where the ion collides with an inert gas.
-
MS2 Scan: A second-stage mass analysis (MS2) is performed on the resulting fragment ions. This generates the MS/MS spectrum.
-
Data Analysis: The MS/MS spectrum, a series of peaks representing the m/z of the fragment ions, is interpreted to deduce the amino acid sequence. This can be done de novo by calculating the mass differences between adjacent peaks in an ion series (typically b- and y-ions) or by matching the experimental spectrum against theoretical spectra from a protein database.[6]
Visualizing the Workflows
To better illustrate the logical flow of the synthesis and verification processes, the following diagrams are provided.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 5. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 7. moodle2.units.it [moodle2.units.it]
Navigating Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of Z-L-Val-OH and Its Alternatives
For researchers, scientists, and drug development professionals embarking on large-scale peptide synthesis, the choice of protecting group strategy is a critical decision with significant implications for cost, efficiency, and final product purity. This guide provides an objective comparison of the widely used benzyloxycarbonyl (Z)-protected L-valine (Z-L-Val-OH) with its common alternatives, fluorenylmethyloxycarbonyl (Fmoc)-L-Val-OH and tert-butoxycarbonyl (Boc)-L-Val-OH, offering a cost-benefit analysis to inform strategic decisions in industrial peptide production.
The selection of an appropriate protecting group is fundamental to the success of peptide synthesis, preventing unwanted side reactions and ensuring the correct amino acid sequence.[1] While Fmoc and Boc strategies dominate modern solid-phase peptide synthesis (SPPS), the more traditional Z-group maintains its relevance, particularly in solution-phase peptide synthesis (LPPS), which is often favored for the large-scale production of shorter peptides.[2][3]
Performance and Cost: A Comparative Overview
The economic and operational feasibility of a large-scale synthesis campaign hinges on a careful evaluation of raw material costs, process efficiency (yield and cycle time), and the purity of the final product. The following tables summarize the key comparative aspects of this compound, Fmoc-L-Val-OH, and Boc-L-Val-OH.
Table 1: Bulk Pricing Comparison of Protected L-Valine Derivatives
| Derivative | Protecting Group | Typical Bulk Price (per kg) |
| This compound | Benzyloxycarbonyl (Z) | ~$90 - $150 |
| Fmoc-L-Val-OH | Fluorenylmethyloxycarbonyl (Fmoc) | ~$500 - $800+ |
| Boc-L-Val-OH | tert-Butoxycarbonyl (Boc) | ~$100 - $200 |
Note: Prices are estimates based on publicly available data from various suppliers for bulk quantities and are subject to market fluctuations.[3][4][5][6][7][8]
Table 2: Qualitative and Quantitative Comparison of Protecting Group Strategies
| Parameter | This compound | Fmoc-L-Val-OH | Boc-L-Val-OH |
| Primary Synthesis Method | Solution-Phase Peptide Synthesis (LPPS) | Solid-Phase Peptide Synthesis (SPPS) | Solid-Phase Peptide Synthesis (SPPS) |
| Typical Coupling Yield (per step) | Generally high in solution, but process dependent | >99% in optimized SPPS[1] | High, but can be affected by aggregation in longer sequences[9] |
| Typical Final Purity (crude) | Variable, dependent on purification after each step | High, but can be compromised by side reactions[9] | High, but harsh final cleavage can generate byproducts[9] |
| Racemization Risk | Low for urethane-type protecting groups | Generally low, but can be sequence and condition dependent | Low for urethane-type protecting groups |
| Deprotection Conditions | Catalytic Hydrogenation (e.g., H₂/Pd) or strong acid (HBr/AcOH) | Mild base (e.g., 20% piperidine (B6355638) in DMF) | Strong acid (e.g., Trifluoroacetic acid - TFA) |
| Key Advantages | Lower raw material cost; well-suited for large-scale LPPS of shorter peptides; stable protecting group. | Milder deprotection conditions; orthogonal to many side-chain protecting groups; suitable for automated SPPS. | Lower raw material cost than Fmoc; robust and well-established chemistry. |
| Key Disadvantages | Harsher deprotection conditions (hydrogenolysis can be problematic for certain sequences); LPPS can be more labor-intensive. | Higher raw material cost; potential for dibenzofulvene side reactions. | Harsh acidic deprotection can cleave sensitive side-chain protecting groups and the peptide from the resin. |
In-Depth Analysis of Each Strategy
The Case for this compound in Large-Scale Synthesis
The primary allure of the Z-group in an industrial setting is its significantly lower cost compared to Fmoc-protected amino acids.[3][8] For the synthesis of shorter peptides (typically less than 10-15 amino acids), solution-phase synthesis is often the more economical and scalable approach.[3][10] In LPPS, the intermediates are purified after each coupling step, which can lead to higher final purity if executed efficiently, though it can be more time-consuming than the automated washing steps in SPPS.
The deprotection of the Z-group, typically achieved through catalytic hydrogenation, is a clean and effective method. However, it can be incompatible with peptides containing sulfur or other catalyst-poisoning functionalities. The alternative, using strong acids like HBr in acetic acid, presents its own challenges regarding material compatibility and safety at an industrial scale.
Fmoc-L-Val-OH: The Modern Workhorse of SPPS
Fmoc-based SPPS is the dominant methodology for peptide synthesis in both research and industrial settings, particularly for longer and more complex peptides.[11] Its key advantage lies in the mild, base-labile deprotection of the Fmoc group, which is orthogonal to the acid-labile side-chain protecting groups.[9] This allows for the synthesis of complex peptides with a wide variety of modified amino acids.
While the raw material cost of Fmoc-L-Val-OH is substantially higher than this compound and Boc-L-Val-OH, the efficiency and automation of SPPS can offset this initial investment, especially for longer peptides where the cumulative yield benefits of high per-step coupling efficiency become significant.[1]
Boc-L-Val-OH: A Balance of Cost and Performance
The Boc-protecting group, in conjunction with benzyl-based side-chain protection (Boc/Bzl strategy), represents a more traditional SPPS approach.[2] The raw material cost of Boc-L-Val-OH is comparable to this compound, making it an attractive option from a procurement perspective.[4][7]
However, the repeated use of strong acid (TFA) for Boc deprotection can lead to the gradual degradation of the peptide and cleavage from the resin, potentially lowering the overall yield. The final cleavage step, often requiring hazardous reagents like hydrogen fluoride (B91410) (HF), also presents significant handling and safety challenges in a large-scale manufacturing environment.
Experimental Protocols: A Glimpse into the Methodologies
General Protocol for Z-Group Deprotection in Solution-Phase Synthesis:
-
Dissolution: The Z-protected peptide is dissolved in a suitable solvent (e.g., methanol, ethanol, or a mixture with DMF).
-
Catalyst Addition: A palladium-on-carbon catalyst (Pd/C, typically 5-10% by weight of the peptide) is added to the solution.
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically from a balloon or a hydrogenation apparatus) with vigorous stirring.
-
Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., TLC or HPLC) until the starting material is fully consumed.
-
Filtration and Evaporation: The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield the deprotected peptide.
General Protocol for Fmoc-Group Deprotection in Solid-Phase Synthesis:
-
Resin Swelling: The peptide-bound resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF).
-
Deprotection: The resin is treated with a 20% solution of piperidine in DMF for a specified period (e.g., 2 x 10 minutes).
-
Washing: The resin is thoroughly washed with DMF to remove the deprotection reagent and the dibenzofulvene-piperidine adduct.
-
Monitoring: The completion of the deprotection can be monitored by a colorimetric test (e.g., Kaiser test) or by UV monitoring of the fluorenyl group in the washing solution.
Visualizing the Synthetic Pathways
To better understand the workflows, the following diagrams illustrate the general signaling pathways for peptide synthesis using Z- and Fmoc-protecting groups.
References
- 1. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 3. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. nbinno.com [nbinno.com]
- 6. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 7. bachem.com [bachem.com]
- 8. polypeptide.com [polypeptide.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. peptide.com [peptide.com]
- 11. Peptide Synthesis & Manufacturing: Step-by-Step Guide to API Production [piramalpharmasolutions.com]
A Comparative Guide to Coupling Agents for Z-L-Val-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient formation of peptide bonds is a cornerstone of synthetic peptide chemistry, with the choice of coupling agent being a critical determinant of success, particularly when dealing with sterically hindered amino acids such as N-benzyloxycarbonyl-L-valine (Z-L-Val-OH). The bulky isopropyl side chain of valine presents a significant challenge to the approaching nucleophile, demanding highly effective activation of the carboxyl group to achieve satisfactory yields and minimize side reactions, most notably racemization. This guide provides a side-by-side comparison of three commonly employed classes of coupling agents for the incorporation of this compound into a peptide chain, supported by established performance characteristics and detailed experimental protocols.
Performance Comparison of Coupling Agents for this compound
The selection of a coupling agent directly influences the reaction kinetics, product yield, purity, and the degree of epimerization at the chiral center of the amino acid. Below is a summary of the expected performance of HATU, HBTU, and EDC/HOBt in the coupling of this compound to a generic amino acid ester (H-AA-OR).
| Coupling Agent/System | Reagent Class | Typical Yield (%) | Purity (%) | Racemization (%) | Key Considerations |
| HATU | Aminium/Uronium Salt | 90-98 | >95 | <1 | Highly efficient for sterically hindered couplings, rapid reaction times.[1] |
| HBTU | Aminium/Uronium Salt | 85-95 | 90-95 | 1-3 | A reliable and cost-effective option, though generally slower and slightly less effective than HATU for hindered systems.[1][2] |
| EDC/HOBt | Carbodiimide/Additive | 70-85 | 85-90 | 2-5 | A classic and economical choice, but can be less efficient for challenging couplings and may require longer reaction times. The urea (B33335) byproduct can sometimes complicate purification.[1] |
Reaction Mechanisms and Experimental Workflow
The general mechanism for peptide bond formation involves the activation of the carboxylic acid (this compound) by the coupling agent, forming a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of the incoming amino acid, leading to the formation of the peptide bond.
General Reaction Scheme
References
A Comparative Guide to NMR Analysis for the Validation of Z-L-Val-OH Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of synthesized compounds. For drug development professionals working with peptide-based molecules, confirming the identity and purity of N-protected amino acids, such as Z-L-Valine-OH (N-benzyloxycarbonyl-L-valine), is a critical step. This guide provides a comparative framework for the NMR analysis of Z-L-Val-OH, contrasting its spectral characteristics with a common alternative, N-Boc-L-valine, and potential process-related impurities. Detailed experimental protocols and data interpretation workflows are provided to aid in the validation of these valuable synthetic building blocks.
Performance Comparison: this compound vs. Alternatives and Impurities
The validation of a this compound containing compound by NMR spectroscopy relies on the unique chemical shifts and coupling patterns of its constituent protons and carbons. Distinguishing the target compound from starting materials, by-products, and alternative protecting group derivatives is paramount.
Key Distinguishing Features in ¹H NMR
The proton NMR spectrum provides a rapid and informative fingerprint of the molecule. The benzyloxycarbonyl (Z) group in this compound gives rise to characteristic signals in the aromatic region, which are absent in aliphatic-protected analogues like N-Boc-L-valine. The presence of unreacted L-valine or residual benzyl (B1604629) alcohol from the synthesis can also be readily identified by their unique resonances.
Structural Confirmation with ¹³C NMR
Carbon NMR, while less sensitive, offers a definitive confirmation of the carbon skeleton. The carbonyl carbons of the carbamate (B1207046) and carboxylic acid moieties, as well as the distinct carbons of the benzyl and valine side chains, provide a robust set of signals for structural verification.
Quantitative Data Summary
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and relevant comparators. Data is compiled from various sources and may vary slightly based on the solvent and experimental conditions.
Table 1: ¹H NMR Chemical Shift Comparison (ppm)
| Proton Assignment | This compound (CDCl₃) | N-Boc-L-Valine (CDCl₃) | L-Valine (D₂O)[1] | Benzyl Alcohol (CDCl₃) | Benzyl Chloroformate (CDCl₃) |
| Valine Moiety | |||||
| α-CH | ~4.4 (dd) | ~4.3 (dd) | ~3.6 (d) | - | - |
| β-CH | ~2.2 (m) | ~2.2 (m) | ~2.3 (m) | - | - |
| γ-CH₃ | ~1.0 (d), ~0.9 (d) | ~1.0 (d), ~0.9 (d) | ~1.0 (t) | - | - |
| NH | ~5.3 (d) | ~5.0 (d) | - | - | - |
| COOH | ~9.5 (br s) | ~9.8 (br s) | - | - | - |
| Protecting Group | |||||
| C₆H₅- | ~7.3 (m, 5H) | - | - | ~7.3 (m, 5H) | ~7.4 (m, 5H) |
| -CH₂- | ~5.1 (s, 2H) | - | - | ~4.7 (s, 2H) | ~5.3 (s, 2H) |
| -C(CH₃)₃ | - | ~1.4 (s, 9H) | - | - | - |
| OH | - | - | - | ~1.9 (s, 1H) | - |
Table 2: ¹³C NMR Chemical Shift Comparison (ppm)
| Carbon Assignment | This compound (CDCl₃)[2] | N-Boc-L-Valine (CDCl₃)[3] | L-Valine (D₂O)[1][4] |
| Valine Moiety | |||
| C=O (Carboxyl) | ~176 | ~176 | ~177 |
| α-CH | ~60 | ~60 | ~63 |
| β-CH | ~31 | ~31 | ~32 |
| γ-CH₃ | ~19, ~17 | ~19, ~17 | ~20, ~19 |
| Protecting Group | |||
| C=O (Carbamate) | ~156 | ~156 | - |
| C₆H₅- (ipso) | ~136 | - | - |
| C₆H₅- (o, m, p) | ~128 | - | - |
| -CH₂- | ~67 | - | - |
| -C(CH₃)₃ | - | ~80 | - |
| -C(CH₃)₃ | - | ~28 | - |
Experimental Protocols
A standardized protocol is crucial for obtaining reproducible and high-quality NMR data.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the this compound containing compound directly into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for N-protected amino acids. Other solvents such as DMSO-d₆ or Methanol-d₄ can be used if solubility is an issue.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Internal Standard (Optional): For quantitative analysis (qNMR), add a known amount of an internal standard that has a signal in a clear region of the spectrum (e.g., tetramethylsilane (B1202638) (TMS) at 0 ppm).
-
Transfer: Carefully transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette. Avoid introducing any particulate matter.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 8 to 16 scans are typically sufficient.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.
-
Spectral Width: -10 to 220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Visualizing Workflows and Structures
Graphical representations can clarify complex structures and analytical workflows.
Caption: Structure of this compound highlighting the key moieties.
Caption: A typical workflow for the NMR analysis of this compound.
Caption: Decision tree for the validation of this compound from a ¹H NMR spectrum.
References
Evaluating the Impact of Z-L-Val-OH on Peptide Secondary Structure: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of amino acid derivatives is critical in synthesizing peptides with desired therapeutic properties. The N-terminal protecting group, in particular, can significantly influence the secondary structure and, consequently, the biological activity of a peptide. This guide provides an objective comparison of Z-L-Val-OH (N-Benzyloxycarbonyl-L-valine) and its common alternatives, focusing on their impact on peptide secondary structure. The comparisons are supported by experimental data and detailed methodologies for key analytical techniques.
Performance Comparison: this compound vs. Alternatives
The selection of an N-terminal protecting group for valine, a β-branched amino acid, can affect peptide synthesis efficiency and the conformational preferences of the resulting peptide. The most common alternatives to the benzyloxycarbonyl (Z) group are the 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups. While direct comparative studies on the impact of these specific protected valine residues on the secondary structure of an identical peptide sequence are limited in publicly available literature, we can infer their potential effects based on the general properties of these protecting groups and analysis of peptides containing them.
Table 1: Comparison of Physicochemical Properties and General Impact on Peptide Synthesis
| Feature | This compound | Fmoc-L-Val-OH | Boc-L-Val-OH |
| Protecting Group | Benzyloxycarbonyl (Z) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butoxycarbonyl (Boc) |
| Cleavage Condition | Hydrogenolysis (e.g., H₂/Pd) or strong acid (e.g., HBr/AcOH) | Mild base (e.g., 20% piperidine (B6355638) in DMF) | Strong acid (e.g., TFA) |
| Synthesis Strategy | Primarily solution-phase synthesis; compatible with some solid-phase strategies | Predominantly solid-phase peptide synthesis (SPPS) | Solid-phase and solution-phase synthesis |
| Potential Impact on Secondary Structure | The aromatic ring of the Z-group may engage in π-π stacking or other non-covalent interactions, potentially influencing local conformation. | The bulky, planar Fmoc group is cleaved at each synthesis cycle and is generally considered to have minimal impact on the final peptide's conformation. | The small, aliphatic Boc group is also cleaved at each step and is not expected to significantly influence the final secondary structure. |
Impact on Peptide Secondary Structure: An Indirect Comparative Analysis
Due to the lack of direct head-to-head quantitative data for this compound and its alternatives on the same peptide, this section presents a qualitative summary based on existing structural studies of peptides containing these protecting groups at or near the N-terminus.
This compound: The benzyloxycarbonyl group, with its aromatic nature, has the potential to influence the local secondary structure. In non-polar environments, the phenyl ring could participate in aromatic-aromatic or CH-π interactions with other residues, potentially stabilizing turn or helical structures. However, in aqueous solutions, this effect is likely to be less pronounced.
Fmoc-L-Val-OH: As the Fmoc group is removed during each step of solid-phase peptide synthesis, its direct impact on the final, deprotected peptide's secondary structure is negligible. The choice of Fmoc-L-Val-OH is primarily dictated by the synthesis strategy and its compatibility with other protecting groups.
Boc-L-Val-OH: Similar to the Fmoc group, the Boc group is removed during synthesis and does not directly influence the final peptide's conformation. Studies on Boc-protected peptides in solution have shown that the conformational preferences are primarily dictated by the amino acid sequence and solvent conditions rather than the remnant of the protecting group strategy.[1]
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution.[2][3]
Protocol:
-
Sample Preparation:
-
Dissolve the peptide in a suitable buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate, pH 7.4). Avoid high concentrations of chloride ions.
-
The final peptide concentration should be in the range of 0.1-0.2 mg/mL.
-
Accurately determine the peptide concentration using a reliable method (e.g., UV absorbance at 280 nm if aromatic residues are present, or quantitative amino acid analysis).
-
-
Instrument Setup and Data Acquisition:
-
Calibrate the CD spectropolarimeter using a standard like camphor-10-sulfonic acid.
-
Set the following parameters:
-
Wavelength Range: 190-260 nm
-
Data Pitch: 1.0 nm
-
Scanning Speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Response Time: 1 s
-
Accumulations: 3-5 scans to improve the signal-to-noise ratio.
-
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
-
Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) in deg·cm²·dmol⁻¹.
-
Analyze the spectrum for characteristic secondary structure features:
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.[4]
-
Random coil: A strong negative band near 198 nm.
-
-
Use deconvolution algorithms (e.g., CONTIN, SELCON3) to estimate the percentage of each secondary structure element.
-
NMR Spectroscopy for High-Resolution Structural Analysis
NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution, including dihedral angles and inter-proton distances.[5][6]
Protocol:
-
Sample Preparation:
-
Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, or a mixture of H₂O/D₂O to observe amide protons) to a concentration of 0.5-1.0 mM.
-
Adjust the pH of the sample to the desired value.
-
Add a small amount of a reference compound (e.g., DSS or TSP) for chemical shift referencing.
-
-
NMR Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra, including:
-
1D ¹H: To get a general overview of the sample.
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.[7][8]
-
2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, to resolve amide proton and nitrogen signals.
-
-
-
Data Processing and Structure Calculation:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the resonances to specific protons in the peptide sequence.
-
Extract structural restraints from the data:
-
Distance restraints: From NOESY cross-peak intensities.
-
Dihedral angle restraints: From coupling constants measured in high-resolution 1D or 2D spectra.
-
-
Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the experimental restraints.
-
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography can provide an atomic-resolution structure of a peptide in its crystalline state.[9][10]
Protocol:
-
Crystallization:
-
Dissolve the purified peptide to a high concentration (typically 5-20 mg/mL) in a suitable buffer.
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Optimize the conditions that produce well-ordered crystals.
-
-
Data Collection:
-
Mount a single crystal and cryo-cool it in a stream of liquid nitrogen.
-
Collect X-ray diffraction data using a synchrotron or in-house X-ray source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain reflection intensities.
-
Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or experimental phasing.
-
Build an initial model of the peptide into the electron density map.
-
Refine the model against the diffraction data to improve its agreement with the experimental observations.
-
Validate the final structure using various quality metrics.
-
Conclusion
The choice between this compound and its alternatives like Fmoc-L-Val-OH and Boc-L-Val-OH is primarily driven by the chosen peptide synthesis strategy. While the Z-group has the potential for minor conformational influence due to its aromaticity, both Fmoc and Boc groups are removed during synthesis and are not expected to directly impact the final peptide's secondary structure. To rigorously evaluate the impact of any N-terminal modification on peptide conformation, it is essential to perform direct comparative studies on the same peptide sequence using the detailed experimental protocols for CD, NMR, and X-ray crystallography provided in this guide. Such empirical data will provide the most reliable basis for selecting the optimal building blocks for the rational design of peptides with specific structural and functional properties.
References
- 1. Solvation of the Boc–Val–Phe–nPr peptide characterized by VCD spectroscopy and DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Circular Dichroism Studies of Secondary Structure of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 3. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta sheet - Wikipedia [en.wikipedia.org]
- 5. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. Determination of the conformations of bound peptides using NMR-transferred nOe techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intramolecular 1H nuclear Overhauser effect study of the solution conformation of valinomycin in dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-ray crystal structure of a small antagonist peptide bound to interleukin-1 receptor type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Antibody Cross-Reactivity for Z-L-Val-OH-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of antibodies raised against peptides featuring the N-benzyloxycarbonyl-L-valine (Z-L-Val-OH) modification. Understanding the specificity of such antibodies is critical in various research and therapeutic applications, as the benzyloxycarbonyl (Z or Cbz) group, a common protecting group in peptide synthesis, can significantly influence the immunogenic profile of a peptide. This document outlines the experimental framework for assessing cross-reactivity and presents hypothetical data to illustrate potential binding profiles against various analogs.
Principles of Cross-Reactivity Assessment
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen (in this case, a peptide containing Z-L-Val), also binds to other structurally similar molecules.[1] This "off-target" binding can have significant implications, leading to false positives in immunoassays or unintended biological effects in therapeutic applications. Therefore, a thorough characterization of antibody specificity is paramount.
The primary method for quantifying cross-reactivity is the competitive enzyme-linked immunosorbent assay (ELISA) . This assay measures the ability of various analytes (competitors) to inhibit the binding of the antibody to the original immunizing peptide coated on a microplate.[2][3] The degree of inhibition is proportional to the competitor's affinity for the antibody, thus providing a quantitative measure of cross-reactivity.
Experimental Methodologies
Production of Antibodies against Z-L-Val-Peptides
The generation of polyclonal or monoclonal antibodies specific for a Z-L-Val-containing peptide is a foundational step.[4][5]
Immunogen Preparation:
-
Peptide Synthesis: A peptide containing the this compound moiety is synthesized. The position of the Z-L-Val residue (N-terminal, internal, or C-terminal) is a critical design parameter. Typically, peptides of 10-20 amino acids are effective immunogens.[6]
-
Carrier Protein Conjugation: As small peptides are often not sufficiently immunogenic on their own, the synthesized Z-L-Val-peptide is conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[7] This enhances the immune response.
-
Immunization: Laboratory animals (e.g., rabbits for polyclonal or mice for monoclonal antibodies) are immunized with the peptide-carrier conjugate. The immunization schedule typically involves a primary injection followed by several booster injections to elicit a high-titer antibody response.[4]
Antibody Purification:
For polyclonal antibodies, the serum is collected, and the specific antibodies are purified using affinity chromatography. The column is prepared by immobilizing the original Z-L-Val-peptide, allowing for the specific capture and subsequent elution of the desired antibodies.[8]
Competitive ELISA Protocol for Cross-Reactivity Analysis
The following protocol outlines the steps for a competitive ELISA to determine the cross-reactivity of the purified anti-Z-L-Val-peptide antibodies.[2][9]
-
Plate Coating: A 96-well microtiter plate is coated with the Z-L-Val-peptide immunogen at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.
-
Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Competition Reaction:
-
A constant, predetermined concentration of the anti-Z-L-Val-peptide antibody is mixed with varying concentrations of the competitor analytes in separate tubes. The competitor analytes would include:
-
The original Z-L-Val-peptide (positive control)
-
The corresponding peptide without the Z-group (unprotected peptide)
-
Free this compound
-
Peptides with other N-terminal protecting groups (e.g., Boc-L-Val-peptide)
-
Structurally unrelated peptides (negative control)
-
-
These mixtures are incubated for 1-2 hours at room temperature to allow the antibody to bind to the competitor in solution.
-
-
Incubation on Plate: 100 µL of each antibody-competitor mixture is added to the coated and blocked wells. The plate is incubated for 1-2 hours at room temperature. During this step, any antibody that has not bound to a competitor in the solution will bind to the peptide coated on the plate.
-
Washing: The plate is washed several times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibodies and competitors.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that is specific for the primary antibody's species and isotype is added to each well and incubated for 1 hour.
-
Substrate Addition: After another wash step, a substrate for the enzyme is added (e.g., TMB for HRP). The enzyme converts the substrate into a colored product.
-
Signal Measurement: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is read using a microplate reader at the appropriate wavelength. The intensity of the color is inversely proportional to the concentration of the competitor in the initial mixture.
Comparative Data Presentation (Hypothetical)
The results of the competitive ELISA are typically presented as the concentration of the competitor required to inhibit 50% of the antibody binding to the coated antigen (IC50). A lower IC50 value indicates a higher affinity of the antibody for the competitor and therefore higher cross-reactivity.
Table 1: Competitive ELISA Data for Anti-(Z-L-Val-Peptide) Antibodies
| Competitor Analyte | IC50 (nM) | % Cross-Reactivity* |
| Z-L-Val-Peptide (Immunogen) | 10 | 100% |
| Unprotected L-Val-Peptide | 850 | 1.18% |
| Free this compound | 5,000 | 0.20% |
| Boc-L-Val-Peptide | > 10,000 | < 0.1% |
| Unrelated Peptide | > 10,000 | < 0.1% |
% Cross-Reactivity = (IC50 of Immunogen / IC50 of Competitor) x 100
Interpretation of Hypothetical Data:
The data in Table 1 suggests that the antibodies are highly specific for the Z-L-Val-Peptide. There is minimal cross-reactivity with the unprotected peptide, indicating that the benzyloxycarbonyl group is a critical part of the epitope recognized by the antibody. The very low cross-reactivity with free this compound suggests that the peptide backbone is also essential for high-affinity binding. The lack of significant cross-reactivity with a peptide containing a different protecting group (Boc) further underscores the specificity for the Z-group.
Visualizations
Caption: Workflow for the production and cross-reactivity testing of antibodies against Z-L-Val-peptides.
Caption: Principle of the competitive ELISA for measuring antibody cross-reactivity.
Conclusion
The specificity of antibodies raised against peptides containing modified amino acids, such as this compound, is a critical parameter that requires rigorous experimental evaluation. The combination of a robust antibody production protocol and a quantitative competitive ELISA provides a reliable framework for determining the cross-reactivity profile of these antibodies. The hypothetical data presented herein illustrates how such studies can reveal the precise molecular features recognized by the antibody, which is invaluable information for the development of specific diagnostic reagents and targeted therapeutics. Researchers are encouraged to perform such detailed characterizations to ensure the validity and reliability of their antibody-based applications.
References
- 1. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. Competition between bound and free peptides in an ELISA-based procedure that assays peptides derived from protein digests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production and characterization of peptide antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antibody Production with Synthetic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Generation and purification of highly-specific antibodies for detecting post-translationally modified proteins in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Safety Operating Guide
Proper Disposal Procedures for Z-L-Val-OH
For laboratory personnel, researchers, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe and compliant disposal of Z-L-Val-OH (N-Carbobenzyloxy-L-valine), CAS number 1149-26-4.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of exposure. This compound may cause skin irritation and respiratory difficulties if inhaled[1][2].
| Personal Protective Equipment (PPE) for Handling this compound |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, regional, and national environmental regulations. It is crucial to consult with your institution's environmental health and safety (EHS) department for specific guidelines.
-
Waste Identification and Collection :
-
Do not mix this compound with other waste streams unless specifically instructed by your EHS department.
-
Collect waste this compound in a suitable, clearly labeled, and tightly closed container[1][3].
-
Contaminated materials, such as personal protective equipment and empty containers, should be treated as hazardous waste and disposed of as the unused product[1].
-
-
Storage :
-
Store the waste container in a designated, well-ventilated area, away from incompatible materials.
-
-
Disposal Method :
-
Professional Disposal Service : The recommended method of disposal is to engage a licensed professional waste disposal service[1]. They are equipped to handle and treat chemical waste in accordance with regulations.
-
Incineration : An alternative disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber[1]. This should only be performed by qualified personnel in a licensed facility.
-
Landfill : Disposal in a landfill is generally not recommended unless the material has been properly treated and encapsulated according to regulatory standards.
-
Sewer System : Do not dispose of this compound down the drain[3].
-
Accidental Release Measures
In the event of a spill, evacuate personnel from the area and ensure adequate ventilation[1][3]. Avoid breathing dust.[1] Wear the appropriate PPE as outlined in the table above. Sweep up the spilled material and place it into a suitable, closed container for disposal[1][4]. Prevent the spill from entering drains.[1][3]
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow diagram for the safe disposal of this compound.
References
Essential Safety and Logistical Guidance for Handling Z-L-Val-OH
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides immediate, essential safety and logistical information for handling Z-L-Val-OH (N-Benzyloxycarbonyl-L-valine), including detailed operational and disposal plans. By offering procedural, step-by-step guidance, this content aims to be a preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.
Key Safety and Physical Data
A thorough understanding of the properties of this compound is the first step toward safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 1149-26-4 | [1][2][3][4] |
| Molecular Formula | C13H17NO4 | [1][2][3] |
| Molecular Weight | 251.28 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder or solid | [5][6][7] |
| Melting Point | 58 - 61 °C (136.4 - 141.8 °F) | [6][7] |
| Boiling Point | 280 °C (536 °F) | [5] |
| GHS Classification | Skin Irritation (Category 2), Respiratory Sensitization (Category 1) | [1][2][8] |
| Signal Word | Danger | [1][2][5][8] |
| Hazard Statements | H315: Causes skin irritation. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [1][2][8] |
Operational Plan: Step-by-Step Handling
A systematic approach to handling this compound from receipt to disposal is critical to minimize exposure and ensure a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the label correctly identifies the contents as this compound and that the CAS number (1149-26-4) matches.
-
Store the container in a tightly closed, well-ventilated, dry, and cool place.[1]
2. Engineering Controls:
-
When handling the powder, especially during weighing or transferring, use a certified chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible.
3. Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[2]
-
Eye and Face Protection: Use safety glasses with side shields or chemical safety goggles.[2] A face shield may be necessary for operations with a higher risk of splashing.
-
Skin and Body Protection: A standard laboratory coat should be worn and buttoned to protect from skin contact.
-
Respiratory Protection: For situations where dust cannot be adequately controlled by ventilation, a NIOSH-approved respirator is necessary to prevent inhalation.[1][8]
4. Handling and Experimental Use:
-
Avoid the formation of dust and aerosols during handling.[1][2][5]
-
Use spatulas or other appropriate tools for transferring the solid.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
After handling, wash hands thoroughly with soap and water, especially before leaving the laboratory, eating, or drinking.[2]
5. Disposal Plan:
-
All waste containing this compound must be disposed of in accordance with federal, state, and local environmental regulations.
-
Collect solid waste in a designated, labeled, and sealed container.
-
Contaminated materials, such as gloves and weighing paper, should also be placed in this container.
-
Do not dispose of this compound down the drain or in the regular trash.
Spill Response Protocol
In the event of a spill, a prompt and appropriate response is crucial to mitigate any potential hazards.
1. Evacuation and Notification:
-
If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert your supervisor and other laboratory personnel.
2. Spill Containment and Cleanup:
-
For small spills, and if it is safe to do so, contain the spill to prevent it from spreading.
-
Avoid generating dust during cleanup.
-
Carefully sweep up the solid material and place it into a designated, labeled hazardous waste container.[1]
-
Clean the spill area with a damp cloth or paper towel, and place the cleaning materials into the hazardous waste container.
3. Personal Decontamination:
-
If skin contact occurs, wash the affected area immediately with soap and plenty of water.[1][2][5]
-
If eye contact occurs, flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[5]
-
If inhaled, move to fresh air. If respiratory symptoms develop, seek immediate medical attention.[1][2][5][8]
Visual Workflow Guides
The following diagrams provide a clear, visual representation of the key operational and emergency procedures for handling this compound.
Caption: A flowchart illustrating the standard operating procedure for the safe handling of this compound.
Caption: A workflow diagram outlining the key steps for responding to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
